Fluticasone acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F3O5S/c1-12-7-15-16-9-18(26)17-8-14(29)5-6-21(17,3)23(16,27)19(30)10-22(15,4)24(12,32-13(2)28)20(31)33-11-25/h5-6,8,12,15-16,18-19,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNKIHMUIGPTII-OSNGSNEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230351 | |
| Record name | Fluticasone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80474-24-4 | |
| Record name | Fluticasone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80474-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluticasone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080474244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluticasone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluticasone 17-Acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUTICASONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BIA3ZKX8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Fluticasone Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for fluticasone acetate, a glucocorticoid steroid. The synthesis is a multi-step process commencing from the readily available steroid precursor, flumethasone. This document details the chemical transformations, key intermediates, and experimental protocols, with all quantitative data summarized for clarity.
Core Synthesis Pathway
The synthesis of this compound, identified as fluticasone propionate impurity C, involves a series of chemical transformations starting from flumethasone. The key strategic steps include the oxidative cleavage of the C17 side chain of flumethasone to form a carboxylic acid, followed by thioesterification and subsequent S-fluoromethylation. The distinguishing step for producing the acetate ester is the acylation of the 17α-hydroxyl group.
A detailed, step-by-step synthesis pathway is outlined below:
Figure 1. Overall synthesis pathway for this compound from Flumethasone.
Precursors and Key Intermediates
The primary precursor for the synthesis of this compound is Flumethasone . The synthesis proceeds through several key intermediates as detailed in the pathway above.
| Precursor/Intermediate | Chemical Name | Role in Synthesis |
| Flumethasone | 6α,9α-Difluoro-11β,17α,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione | Starting Material |
| Compound I | 6α,9α-Difluoro-11β,17α-dihydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carboxylic acid | Key intermediate after oxidative cleavage |
| Intermediate II | 6α,9α-Difluoro-11β,17α-dihydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carbothioic acid | Intermediate after introduction of the thioic acid group |
| Intermediate III | S-Fluoromethyl 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carbothioate | Intermediate after S-fluoromethylation |
| This compound | S-Fluoromethyl 17α-acetoxy-6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carbothioate | Final Product |
Quantitative Data Summary
The following table summarizes the reported yields and purities for the initial step of the synthesis.
| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) | Reference |
| Oxidative Cleavage | Flumethasone | Compound I | Periodic Acid, Tetrahydrofuran, Water | 99.12 | 98 | [1] |
Experimental Protocols
Step 1: Synthesis of 6α,9α-Difluoro-11β,17α-dihydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carboxylic acid (Compound I)
This protocol is based on the synthesis of a key intermediate as described in patent literature.[1]
Materials:
-
Flumethasone: 30.0 g
-
Periodic Acid: 25.0 g
-
Tetrahydrofuran (THF): 165 mL
-
Purified Water: 225 mL + 225 mL + 90 mL
Procedure:
-
In a 1.0 L three-necked reaction flask, dissolve 30.0 g of flumethasone in 165 mL of tetrahydrofuran with stirring.
-
In a separate container, dissolve 25.0 g of periodic acid in 225 mL of water.
-
Slowly add the periodic acid solution to the reaction flask.
-
Maintain the reaction temperature between 0-20°C and continue stirring for 2 hours.
-
After the reaction is complete, add 225 mL of purified water to the reaction solution.
-
Control the temperature at 0-20°C and stir for 40 minutes to induce crystallization.
-
Collect the precipitate by suction filtration.
-
Wash the filter cake with 90 mL of water.
-
Dry the filter cake at 40°C to obtain an off-white solid of Compound I.
Expected Outcome:
Figure 2. Experimental workflow for the synthesis of Compound I.
Subsequent Synthesis Steps (General Pathway)
Following the synthesis of Compound I, the pathway to this compound involves the following general transformations as inferred from related syntheses:[2]
-
Thioesterification of Compound I: Compound I is reacted with a sulfurating agent (e.g., Lawesson's reagent or H₂S in the presence of a coupling agent) to form the corresponding 17β-carbothioic acid.
-
Acylation of the 17α-hydroxyl group: The 17α-hydroxyl group of the carbothioic acid intermediate is then esterified using an acylating agent. For this compound, this would be an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base.
-
S-Fluoromethylation: The final step involves the alkylation of the sulfur atom with a fluoromethylating agent, such as bromofluoromethane, to yield this compound.
Detailed experimental protocols and quantitative data for these latter steps for the specific synthesis of this compound are not extensively available in the public domain, as it is often characterized as an impurity. However, the general procedures for these transformations are well-established in steroid chemistry. Researchers should adapt protocols from the synthesis of analogous compounds like fluticasone propionate, substituting the appropriate acylating agent.
References
The Molecular Mechanism of Action of Fluticasone Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluticasone acetate is a potent synthetic corticosteroid widely utilized in the management of inflammatory conditions such as asthma and allergic rhinitis.[1][2] Its therapeutic efficacy stems from its high affinity for the glucocorticoid receptor (GR) and its profound effects on gene expression and cellular signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with the glucocorticoid receptor, the subsequent genomic and non-genomic signaling cascades, and its ultimate anti-inflammatory effects. Quantitative data on receptor binding and functional activity are presented, along with detailed protocols for key experimental assays used to elucidate these mechanisms.
Interaction with the Glucocorticoid Receptor
The primary molecular target of this compound is the glucocorticoid receptor, a ligand-dependent transcription factor that belongs to the nuclear receptor superfamily.[3][4] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (Hsp90 and Hsp70).[5]
This compound, being a lipophilic molecule, readily diffuses across the cell membrane and binds to the ligand-binding domain of the GR.[1][6] This binding event triggers a conformational change in the receptor, leading to the dissociation of the heat shock proteins.[5][7] The activated this compound-GR complex then translocates to the nucleus.[1][8]
Glucocorticoid Receptor Binding Affinity
This compound exhibits a high binding affinity for the glucocorticoid receptor, which is a key determinant of its potency. The dissociation constant (Kd) and the relative receptor affinity (RRA) are common metrics used to quantify this interaction.
| Glucocorticoid | Dissociation Constant (Kd) (nM) | Relative Receptor Affinity (RRA) (Dexamethasone = 100) |
| Fluticasone Furoate | - | 2989 ± 135[9] |
| Mometasone Furoate | - | 2244 ± 142[9] |
| Fluticasone Propionate | 0.5[6][10] | 1775 ± 130[9] |
| Beclomethasone-17-Monopropionate | - | 1345 ± 125[9] |
| Budesonide | - | 855[9] |
| Dexamethasone | - | 100 ± 5[9] |
Table 1: Comparative Glucocorticoid Receptor Binding Affinities.
Genomic Mechanisms of Action
Once in the nucleus, the this compound-GR complex modulates gene expression through two primary genomic mechanisms: transactivation and transrepression.[11][12] These genomic effects are responsible for the majority of the anti-inflammatory actions of glucocorticoids and typically have a slower onset of action.[3]
Transactivation
In the mechanism of transactivation, the this compound-GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes.[1][11] This binding event recruits coactivator proteins and the basal transcription machinery, leading to an increase in the transcription of anti-inflammatory genes.[13] Examples of genes upregulated by this mechanism include those encoding for anti-inflammatory proteins like lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins and leukotrienes.[5][8]
Transrepression
Transrepression is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[11][12] In this pathway, the activated this compound-GR monomer does not directly bind to DNA. Instead, it interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[11] This protein-protein interaction prevents these transcription factors from binding to their respective DNA response elements, thereby repressing the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., IL-1, IL-2, IL-6, TNF-α), chemokines, and adhesion molecules.[8][12]
Non-Genomic Mechanisms of Action
In addition to the well-characterized genomic effects, this compound can also exert rapid, non-genomic effects that are independent of gene transcription and protein synthesis.[14][15] These effects occur within minutes and are thought to be mediated through interactions with cell membranes, membrane-bound glucocorticoid receptors (mGRs), or cytosolic GRs influencing intracellular signaling cascades.[3][14][16]
Proposed non-genomic mechanisms include:
-
Interaction with cell membranes: Altering the physicochemical properties of the cell membrane.[14]
-
Activation of mGRs: Leading to the rapid activation of second messenger systems.[3][14]
-
Cytosolic GR-mediated signaling: The cytosolic this compound-GR complex can interact with and modulate the activity of various signaling proteins, such as kinases and phosphatases.[14]
These rapid actions may contribute to the immediate effects of this compound, such as vasoconstriction.[14]
Experimental Protocols
The elucidation of the molecular mechanism of this compound has been made possible through a variety of in vitro and in vivo experimental techniques. The following sections provide an overview of the methodologies for key experiments.
Glucocorticoid Receptor Binding Assay
This assay is used to determine the binding affinity of this compound for the glucocorticoid receptor. A common method is a competitive binding assay using a radiolabeled or fluorescently labeled glucocorticoid.
Protocol Overview:
-
Preparation of Reagents:
-
Prepare a source of glucocorticoid receptors, typically from cell lysates or purified recombinant protein.
-
Prepare a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red).
-
Prepare serial dilutions of the test compound (this compound) and a known competitor (e.g., dexamethasone).[17]
-
-
Assay Setup:
-
Incubation:
-
Incubate the plate at room temperature for 2-4 hours in the dark to allow the binding to reach equilibrium.[17]
-
-
Measurement:
-
Measure the fluorescence polarization in each well. The binding of the fluorescent ligand to the larger GR protein results in a high polarization value. Displacement by the test compound leads to a decrease in polarization.[17]
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the concentration of the test compound to determine the IC50 value, which is a measure of its relative binding affinity.[17]
-
Reporter Gene Assay
Reporter gene assays are used to quantify the transcriptional activity of the glucocorticoid receptor in response to this compound. These assays typically involve cells that have been engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing GREs.
Protocol Overview:
-
Cell Culture and Transfection:
-
Treatment:
-
Seed the transfected cells in a multi-well plate.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).[13]
-
-
Incubation:
-
Cell Lysis and Luciferase Assay:
-
Measurement and Analysis:
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control (e.g., total protein concentration) and plot the activity against the concentration of this compound to determine the EC50 for transactivation.[18]
-
Chromatin Immunoprecipitation (ChIP) Sequencing
ChIP-seq is a powerful technique used to identify the genome-wide DNA binding sites of the glucocorticoid receptor after treatment with this compound.
Protocol Overview:
-
Cross-linking:
-
Chromatin Fragmentation:
-
Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 base pairs) using sonication or enzymatic digestion.[22]
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the glucocorticoid receptor.
-
Use antibody-binding beads (e.g., protein A/G magnetic beads) to pull down the antibody-GR-DNA complexes.[22]
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Digest the proteins and purify the immunoprecipitated DNA.[22]
-
-
Library Preparation and Sequencing:
-
Prepare a DNA library from the purified fragments for next-generation sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome to identify the regions where the glucocorticoid receptor was bound.
-
Conclusion
The molecular mechanism of action of this compound is a multifaceted process centered on its high-affinity binding to the glucocorticoid receptor. This interaction initiates a cascade of genomic events, primarily transrepression of pro-inflammatory genes and transactivation of anti-inflammatory genes, which collectively account for its potent anti-inflammatory effects. Additionally, rapid non-genomic actions may contribute to its overall therapeutic profile. A thorough understanding of these molecular pathways, facilitated by the experimental techniques outlined in this guide, is crucial for the continued development of novel and improved anti-inflammatory therapies.
References
- 1. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]
- 2. Fluticasone: Mechanism of Action & Pharmacokinetics - Video | Study.com [study.com]
- 3. Molecular mechanisms of glucocorticoids action: implications for treatment of rhinosinusitis and nasal polyposis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for importin alpha independent nuclear translocation of glucocorticoid receptors in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. rndsystems.com [rndsystems.com]
- 7. abcam.com [abcam.com]
- 8. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]
- 9. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of fluticasone propionate and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. Real-time analysis of gene regulation by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 23. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
A Comprehensive Pharmacological Profile of Fluticasone Acetate for Research Professionals
An In-depth Technical Guide
This document provides a detailed overview of the pharmacological properties of Fluticasone Acetate, a synthetic corticosteroid widely utilized in research for its potent anti-inflammatory effects. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its mechanism of action, pharmacodynamics, and pharmacokinetics, supplemented with experimental protocols and data visualizations.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through its high binding affinity for the glucocorticoid receptor (GR).[1] As a corticosteroid, it mimics the action of endogenous glucocorticoids.[2] The mechanism can be broadly categorized into genomic and non-genomic pathways.
The primary pathway involves the binding of this compound to the cytosolic GR, which is part of a multiprotein complex. Upon binding, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. Inside the nucleus, the Fluticasone-GR complex can modulate gene expression in two principal ways:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The Fluticasone-GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to a reduction in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3]
Fluticasone has been shown to possess a higher potency for transactivation than for transrepression.[4] Additionally, non-genomic actions, which are less well-understood, may contribute to its rapid anti-inflammatory effects.[2]
Signaling Pathway Diagram
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
Pharmacodynamics
This compound exhibits a range of pharmacodynamic effects consistent with its potent anti-inflammatory and immunosuppressive properties.
In Vitro Efficacy
In vitro studies have demonstrated the potent inhibitory effects of this compound on various inflammatory processes.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Type | Stimulant | Efficacy Metric | Fluticasone Propionate (FP) | Fluticasone Furoate (FF) | Reference(s) |
| Cytokine Release Inhibition | ||||||
| IL-6 Secretion | Nasal Mucosa Epithelial Cells | FBS | IC25 | - | 65.8 pM | [5] |
| IL-8 Secretion | Nasal Mucosa Epithelial Cells | FBS | IC25 | - | 8.6 pM | [5] |
| GM-CSF Secretion | Nasal Mucosa Epithelial Cells | FBS | IC25 | - | 12.6 pM | [6] |
| IL-5 Mediated Eosinophil Viability | Human Eosinophils | IL-5 | IC50 | 1.3 nM | - | [7] |
| Eosinophil Apoptosis | ||||||
| Enhancement of Apoptosis | Human Eosinophils | - | EC50 | 3.7 ± 1.8 nM | - | [5][8] |
| Inhibition of HECM-induced Survival (Day 3) | Human Eosinophils | HECM | IC50 | - | 3.22 nM | [5] |
| Inhibition of HECM-induced Survival (Day 4) | Human Eosinophils | HECM | IC50 | - | 1.29 nM | [5] |
| T-Lymphocyte Proliferation | ||||||
| Anti-CD3 Induced Proliferation | Human T-lymphocytes | Anti-CD3 | IC50 | 0.3 nM | - | [9] |
| Adhesion Molecule Expression | ||||||
| E-selectin Expression | - | - | IC50 | 1 nM | - | [9] |
In Vivo Efficacy
Animal models are crucial for evaluating the in vivo efficacy of this compound in relevant disease contexts.
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Species | Key Findings | Reference(s) |
| LPS-Induced Lung Inflammation | Rat | Dose-dependent inhibition of neutrophil infiltration and TNFα production in BALF. ED50 for inhibition of neutrophil infiltration and cytokine production was 0.03 mg. | [10] |
| Ovalbumin-Induced Airway Remodeling | Rat | Concomitant treatment with FP partly inhibits structural airway changes and hyperresponsiveness. | [9][11] |
| Mycoplasma pneumoniae Infection | Mouse | Reduced lung inflammation, bronchial hyperresponsiveness, and bacterial load in the lungs. | [12] |
| Experimental Feline Asthma | Cat | Significant reduction in airway eosinophilia at doses as low as 44 µg twice daily. | [13] |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by low systemic bioavailability following inhalation and rapid systemic clearance.
Preclinical Pharmacokinetics
Table 3: Preclinical Pharmacokinetic Parameters of Fluticasone Propionate
| Species | Route of Administration | Key Parameters | Reference(s) |
| Rat | Intratracheal | Dose-dependent increase in plasma concentration. Nanosuspensions showed prolonged pulmonary retention. | [10][14] |
| Dog | Intra-articular | Prolonged local exposure with minimal systemic absorption. Plasma half-life of approximately 45 days after a high dose. | [15] |
| Pig | Inhalation | Drug concentrations in epithelial lining fluid were four to five orders of magnitude higher than in plasma. | [16] |
Clinical Pharmacokinetics
In humans, the systemic exposure to this compound is low after inhalation, primarily due to poor absorption from the gastrointestinal tract and extensive first-pass metabolism in the liver.[17] The systemic bioavailability of inhaled Fluticasone propionate is reported to be between 0.5% and 2%.[18][19]
Table 4: Human Pharmacokinetic Parameters of Fluticasone Esters
| Parameter | Fluticasone Propionate (FP) | Fluticasone Furoate (FF) | Reference(s) |
| Absorption | |||
| Oral Bioavailability | <1% | ~1.26% | [20][21] |
| Inhaled Systemic Bioavailability | Lower in asthmatic patients than in healthy volunteers | - | [22] |
| Distribution | |||
| Protein Binding | ~99% | >99% | [3][21] |
| Volume of Distribution (Vd) | 4.2 L/kg | 661 L | [3] |
| Metabolism | |||
| Primary Enzyme | CYP3A4 | CYP3A4 | [18][21] |
| Major Metabolite | Inactive 17β-carboxylic acid derivative | Inactive 17β-carboxylic acid derivative | [21] |
| Elimination | |||
| Primary Route | Feces | Feces | [18][21] |
| Terminal Half-life (t½) | ~7.8 hours (intravenous) | ~15.1 hours (intravenous) | [21] |
Experimental Protocols
In Vitro Assay: LPS-Induced TNF-α Release in THP-1 Cells
This protocol assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.[5]
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (vehicle)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Cell Culture: Culture THP-1 cells in supplemented RPMI-1640 medium at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.[5]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in the culture medium. The final DMSO concentration should not exceed 0.1%.[5]
-
Treatment: Add 50 µL of the diluted this compound or vehicle to the appropriate wells and incubate for 1 hour at 37°C.[5]
-
Stimulation: Add 50 µL of LPS solution (final concentration 1 µg/mL) to all wells except the unstimulated control. Add 50 µL of culture medium to the unstimulated control wells.[5]
-
Incubation: Incubate the plate for 4 to 6 hours at 37°C.[5]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.[5]
-
TNF-α Quantification: Measure the TNF-α concentration in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[5]
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound relative to the LPS-stimulated control and determine the IC50 value.[5]
Caption: Workflow for the LPS-Induced TNF-α Release Assay.
In Vivo Model: LPS-Induced Acute Lung Injury in Rats
This protocol describes the induction of acute lung injury in rats using lipopolysaccharide (LPS) to evaluate the anti-inflammatory effects of this compound.[23]
Animals:
-
Male Sprague-Dawley rats
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (for intratracheal administration)
-
Anesthesia
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Cytokine ELISA kits (e.g., for TNF-α, IL-6)
Procedure:
-
Acclimatization: Acclimate rats to the facility for at least one week before the experiment.
-
Treatment: Administer this compound or vehicle intratracheally to anesthetized rats at specified time points before the LPS challenge (e.g., 1 and 18 hours prior).[23]
-
LPS Challenge: Administer LPS intratracheally to induce lung injury.
-
Endpoint Analysis (4 hours post-LPS):
-
Euthanize the animals.
-
Collect bronchoalveolar lavage fluid (BALF) for total and differential leukocyte counts.
-
Measure protein concentration in BALF as an indicator of edema.
-
Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in BALF or lung homogenates using ELISA.
-
Perform histopathological analysis of lung tissue to assess inflammation.[23]
-
-
Data Analysis: Compare the inflammatory parameters between the this compound-treated groups and the vehicle-treated control group.
Caption: Workflow for the LPS-Induced Acute Lung Injury Model in Rats.
Conclusion
This compound is a potent corticosteroid with a well-defined mechanism of action centered on the glucocorticoid receptor. Its high anti-inflammatory efficacy, demonstrated in both in vitro and in vivo models, is coupled with a favorable pharmacokinetic profile characterized by low systemic bioavailability and rapid clearance, which minimizes the risk of systemic side effects. This comprehensive guide provides researchers with a foundational understanding of this compound's pharmacological profile, along with detailed experimental methodologies to facilitate further investigation into its therapeutic potential.
References
- 1. Pharmacokinetic Models for Inhaled Fluticasone Propionate and Salmeterol Xinafoate to Quantify Batch-to-Batch Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics of Inhaled Fluticasone Furoate and Vilanterol in Subjects with Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluticasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and systemic activity of fluticasone via Diskus® and pMDI, and of budesonide via Turbuhaler® - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lps-induced lung inflammation: Topics by Science.gov [science.gov]
- 7. Treatment of naturally occurring asthma with inhaled fluticasone or oral prednisolone: A randomized pilot trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Fluticasone inhibits but does not reverse allergen-induced structural airway changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluating the Suitability of Using Rat Models for Preclinical Efficacy and Side Effects with Inhaled Corticosteroids Nanosuspension Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-related effect of inhaled fluticasone on allergen-induced airway changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Effects of fluticasone propionate dosage in an experimental model of feline asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluticasone propionate nanosuspensions for sustained nebulization delivery: An in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic Profile of Intra-articular Fluticasone Propionate Microparticles in Beagle Dog Knees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioavailability of inhaled fluticasone propionate via chambers/masks in young children - PMC [pmc.ncbi.nlm.nih.gov]
- 18. study.com [study.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Bioavailability of orally administered micronised fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. thieme-connect.com [thieme-connect.com]
- 22. Comparison of the systemic availability of fluticasone propionate in healthy volunteers and patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
In-vitro Anti-inflammatory Activity of Fluticasone Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro anti-inflammatory activity of Fluticasone, a potent synthetic corticosteroid. The document focuses on the cellular and molecular mechanisms of Fluticasone acetate and its widely used esters, Fluticasone propionate (FP) and Fluticasone furoate (FF). It is designed to be a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Core Mechanism of Action
Fluticasone exerts its anti-inflammatory effects primarily through its high-affinity interaction with the intracellular glucocorticoid receptor (GR).[1] This mechanism is shared among glucocorticoids and involves a cascade of molecular events that lead to the modulation of gene expression.[1]
Genomic Pathway:
-
Ligand Binding: Being lipophilic, Fluticasone diffuses across the cell membrane and binds to the GR in the cytoplasm.
-
Receptor Activation & Translocation: Upon binding, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates into the nucleus.[1]
-
Gene Transcription Modulation: In the nucleus, the Fluticasone-GR complex modulates the transcription of target genes through two primary mechanisms:
-
Transrepression: The complex binds to and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is a major component of its anti-inflammatory action, as it leads to a decrease in the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2]
-
Transactivation: The complex can also bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs), leading to the increased transcription of anti-inflammatory proteins, such as IκBα (which further inhibits NF-κB) and annexin A1 (lipocortin-1).
-
The following diagram illustrates the primary genomic mechanism of action of Fluticasone.
Quantitative In-vitro Data
The anti-inflammatory potency of Fluticasone has been quantified in numerous in-vitro systems. The following tables summarize key findings, presenting IC50 (half-maximal inhibitory concentration) or IC25 (25% inhibitory concentration) values and percentage inhibition data.
Table 1: Inhibition of Cytokine Release
| Compound | Cell Type | Stimulus | Cytokine | IC50 / IC25 | Reference |
| Fluticasone Furoate | Human Nasal Mucosa Epithelial Cells | 10% FBS | GM-CSF | IC25 = 12.6 pM | [3][4] |
| Fluticasone Furoate | Human Nasal Mucosa Epithelial Cells | 10% FBS | IL-6 | IC25 = 65.8 pM | [3][4] |
| Fluticasone Furoate | Human Nasal Mucosa Epithelial Cells | 10% FBS | IL-8 | IC25 = 8.6 pM | [3][4] |
| Fluticasone Propionate | Human Monocytes (from asthmatics) | LPS (1 µg/ml) | IL-8 | Significant reduction at 100 nM | [5] |
| Fluticasone Propionate | Human Monocytes (healthy donors) | LPS (1 µg/ml) | IL-8 | Significant reduction at 100 nM | [5] |
| Fluticasone Propionate | Human Peripheral Blood Mononuclear Cells | PHA | IL-13 | Significant reduction at 10⁻⁸ M & 10⁻⁷ M | [6] |
| Fluticasone Furoate | Human Nasal Polyp Tissue | SEB | IFN-γ, IL-2, IL-17 | Higher suppression at 10⁻¹⁰ M vs. Mometasone Furoate | [7] |
FBS: Fetal Bovine Serum; LPS: Lipopolysaccharide; PHA: Phytohaemagglutinin; SEB: Staphylococcus aureus enterotoxin B; GM-CSF: Granulocyte-macrophage colony-stimulating factor; IL: Interleukin; IFN: Interferon.
Table 2: Inhibition of Inflammatory Cell Function & Proliferation
| Compound | Assay | Cell Type | Stimulus / Mediator | IC50 | Reference |
| Fluticasone Furoate | Eosinophil Survival | Human Peripheral Blood Eosinophils | Epithelial Cell Secretions | Day 3: 3.22 nM, Day 4: 1.29 nM | [3][4] |
| Fluticasone Propionate | Eosinophil Survival | Human Eosinophils | IL-5 (10 pg/mL) | 1.3 nM | [8] |
| Fluticasone Propionate | T-lymphocyte Proliferation | Human T-lymphocytes | Anti-CD3 | 0.3 nM | [1] |
| Fluticasone Propionate | Histamine Release | Human Basophils | Anti-IgE | 0.03 nM | [9] |
Table 3: Comparative In-vitro Potency (IC50)
| Assay | Fluticasone Propionate | Budesonide | Dexamethasone | Reference |
| T-lymphocyte Proliferation | 0.3 nM | 0.8 nM | 5.9 nM | [1] |
| E-selectin Expression Inhibition | 1 nM | 9.5 nM | 23 nM | [1] |
| IL-5 Mediated Eosinophil Survival | 1.3 nM | 8.5 nM | 94 nM | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments used to characterize the anti-inflammatory activity of Fluticasone.
Primary Human Nasal Epithelial Cell (HNEC) Culture
This protocol describes the establishment of primary HNEC cultures to study the effects of Fluticasone on cytokine release from physiologically relevant cells.
Materials:
-
Nasal cytology brush
-
Bronchial Epithelial Growth Medium (BEGM)
-
Penicillin-Streptomycin-Amphotericin B solution
-
Collagen-coated cell culture flasks and plates
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Sample Collection: Obtain nasal epithelial cells from donors using a cytology brush inserted into the nasal passage.
-
Cell Isolation: Immediately place the brush into a conical tube containing BEGM supplemented with antibiotics. Agitate the brush to dislodge the cells.
-
Cell Seeding: Centrifuge the cell suspension, resuspend the pellet in fresh BEGM, and seed the cells into a collagen-coated T25 culture flask.
-
Cell Expansion: Culture the cells at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days until the cells reach 80-90% confluency.
-
Subculture: Wash the confluent monolayer with PBS, detach the cells using Trypsin-EDTA, neutralize the trypsin, and re-seed the cells into larger flasks for expansion or into multi-well plates for experiments.
Cytokine Release Assay (ELISA)
This protocol details the measurement of cytokine inhibition by Fluticasone in stimulated cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cultured cells (e.g., HNECs, A549, or PBMCs) in a 96-well plate
-
Inflammatory stimulus (e.g., 10% FBS, 1 µg/mL LPS, or 10 ng/mL TNF-α)
-
This compound (or propionate/furoate) stock solution
-
Commercial ELISA kit for the target cytokine (e.g., Human IL-6, IL-8, or TNF-α)
-
Microplate reader
Experimental Workflow Diagram:
Procedure:
-
Cell Plating: Seed cells at an appropriate density in a 96-well plate and incubate overnight.
-
Treatment: Pre-incubate the cells with serial dilutions of Fluticasone (e.g., 10⁻¹² M to 10⁻⁷ M) or vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Stimulation: Add the inflammatory stimulus to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 24 hours) to allow for cytokine production.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA Measurement: Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding supernatants and standards to an antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding an enzyme conjugate (e.g., HRP-streptavidin).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Data Analysis: Construct a standard curve from the standards. Calculate the cytokine concentrations in the samples. Determine the percentage inhibition for each Fluticasone concentration relative to the stimulated control and calculate the IC50 value.
NF-κB Reporter Gene Assay
This assay measures the ability of Fluticasone to inhibit the transcriptional activity of NF-κB.
Materials:
-
HEK293 or A549 cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
TNF-α (or other NF-κB activator)
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. Incubate for 24 hours.
-
Treatment: Pre-treat the transfected cells with various concentrations of Fluticasone or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency. Calculate the percentage inhibition of NF-κB activity by Fluticasone relative to the TNF-α stimulated control and determine the IC50 value.
Conclusion
The in-vitro data overwhelmingly demonstrate that this compound, through its active esters, is a highly potent anti-inflammatory agent. Its efficacy stems from its strong binding to the glucocorticoid receptor, leading to the potent suppression of pro-inflammatory gene expression, particularly through the inhibition of the NF-κB pathway. This results in a marked reduction in the secretion of key inflammatory cytokines and inhibition of inflammatory cell functions, such as eosinophil survival. Comparative studies consistently place Fluticasone among the most potent inhaled corticosteroids available, providing a strong rationale for its widespread clinical use in inflammatory airway diseases. The protocols and data presented in this guide offer a robust framework for the continued investigation and development of glucocorticoid-based therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. karger.com [karger.com]
- 4. Fluticasone furoate inhibits cytokine secretion from nasal epithelial cells and reduces eosinophil survival in an in vitro model of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effect of fluticasone propionate on interleukin 8 production by monocytes obtained from patients affected by moderate-severe allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro effects of fluticasone propionate on IL-13 production by mitogen-stimulated lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of Cytokine Release by Fluticasone Furoate vs. Mometasone Furoate in Human Nasal Tissue Ex-Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of interleukin-5 mediated eosinophil viability by fluticasone 17-propionate: comparison with other glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
The Discovery and Historical Development of Fluticasone Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluticasone propionate is a potent synthetic corticosteroid that has become a cornerstone in the management of asthma and allergic rhinitis. Its development marked a significant advancement in inhaled corticosteroid therapy, offering a high therapeutic index with potent local anti-inflammatory effects and minimal systemic absorption. This technical guide provides an in-depth exploration of the discovery, historical development, mechanism of action, and key experimental data related to fluticasone propionate and its successor, fluticasone furoate. Detailed experimental protocols, quantitative data comparisons, and visualizations of signaling pathways and developmental logic are presented to offer a comprehensive resource for researchers in the field.
Historical Context: The Evolution of Inhaled Corticosteroids
The journey to targeted inhaled therapies for respiratory diseases has been a long and incremental one. The anti-inflammatory properties of corticosteroids were first recognized in the mid-20th century, with systemic administration of cortisone showing efficacy in treating inflammatory conditions.[1] However, the significant side effects associated with long-term systemic steroid use prompted the search for topically active analogues that could deliver therapeutic effects directly to the lungs with reduced systemic exposure.[1][2]
The introduction of the pressurized metered-dose inhaler (pMDI) in the 1950s revolutionized asthma therapy.[3][4][5] This was followed by the development of the first inhaled corticosteroid (ICS), beclomethasone dipropionate, in the 1960s, which became commercially available in the early 1970s.[3][4][6] This marked a paradigm shift in asthma management, moving towards proactive anti-inflammatory treatment.[6] Subsequent years saw the introduction of other ICS, including budesonide, flunisolide, and triamcinolone acetonide, each with incremental improvements in safety and efficacy.[2] The development of fluticasone propionate in the 1980s, and its approval for medical use in 1990, represented a significant leap forward in this class of drugs, offering higher potency and an improved safety profile.[2]
Timeline of Key Milestones in Inhaled Corticosteroid Development:
-
1948: Cortisone first used to treat rheumatoid arthritis, demonstrating the anti-inflammatory potential of corticosteroids.[1]
-
1950s: Introduction of the pressurized metered-dose inhaler (pMDI).[3][4][5]
-
1960s: Development of beclomethasone dipropionate, the first successful inhaled corticosteroid.[3][4]
-
1972: Beclomethasone dipropionate becomes commercially available for the treatment of asthma.[6]
-
1980: Fluticasone propionate is patented.
-
1990: Fluticasone propionate is approved for medical use.[2]
-
2007: Fluticasone furoate, a successor with a longer duration of action, is approved for medical use.
The Discovery of Fluticasone Propionate: A Structure-Activity Relationship Approach
The development of fluticasone propionate was a result of a systematic and rational drug design process based on structure-activity relationship (SAR) studies of androstane-based corticosteroids.[2] The primary goal was to maximize topical anti-inflammatory potency while minimizing systemic side effects.
The initial focus was on modifying the steroid 17-carboxylate esters. It was observed that esterification of the 17-carboxylates led to high topical activity, while the parent acids were inactive.[2][7] This suggested that enzymatic hydrolysis of the ester function in the systemic circulation could lead to rapid deactivation, a desirable characteristic for a topically active drug.
This line of investigation led to the synthesis of the corresponding carbothioates, which demonstrated even higher topical anti-inflammatory activity.[2][7] Fluticasone propionate, a trifluorinated glucocorticoid based on the androstane nucleus, emerged as the lead candidate from this series.[8] It exhibited exceptionally high topical anti-inflammatory activity in animal models but was almost inactive when administered orally.[2] This favorable profile was attributed to extensive first-pass metabolism in the liver, where it is rapidly converted to an inactive 17-carboxylic acid metabolite.[2]
Mechanism of Action: Glucocorticoid Receptor Signaling
Fluticasone propionate exerts its potent anti-inflammatory effects by acting as a highly selective agonist for the glucocorticoid receptor (GR). The GR is a member of the nuclear receptor superfamily of ligand-dependent transcription factors.
The mechanism of action can be summarized in the following steps:
-
Ligand Binding: Fluticasone propionate, being lipophilic, readily diffuses across the cell membrane and binds to the GR located in the cytoplasm. This binding event causes a conformational change in the GR and its dissociation from a complex of heat shock proteins (HSPs).
-
Nuclear Translocation: The activated ligand-GR complex then translocates into the nucleus.
-
Gene Regulation: Once in the nucleus, the GR complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as annexin A1, mitogen-activated protein kinase phosphatase-1 (MKP-1), and inhibitor of nuclear factor-kappa B (IκBα).
-
Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This prevents the transcription of pro-inflammatory genes, including those for cytokines (e.g., IL-4, IL-5, IL-13, TNF-α), chemokines, and adhesion molecules.
-
The net effect of these actions is a broad suppression of the inflammatory cascade, leading to reduced airway inflammation, decreased mucus production, and diminished bronchial hyperresponsiveness.
References
- 1. History of the development of corticosteroid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. A brief history of inhaled asthma therapy over the last fifty years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Research Portal [iro.uiowa.edu]
- 6. Prospective evaluation of the efficacy of inhaled steroids administered via the AeroDawg spacing chamber in management of dogs with chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of topically active steroids: the selection of fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of fluticasone propionate and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Fluticasone Acetate
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data for Fluticasone Acetate is limited, as it is primarily documented as an impurity of Fluticasone Propionate.[1][2] Consequently, this guide extensively utilizes data from Fluticasone Propionate as a close structural and functional analogue to provide a comprehensive understanding of the probable physicochemical behaviors. This information should be used as a directional guide, and specific properties of this compound should be confirmed experimentally.
Introduction
This compound is a synthetic, trifluorinated corticosteroid belonging to the glucocorticoid class of drugs.[1][3] It is structurally related to other potent anti-inflammatory agents like Fluticasone Propionate and Fluticasone Furoate.[1][4] A thorough understanding of its solubility and stability is paramount for the development of robust analytical methods, stable pharmaceutical formulations, and for ensuring consistent biological activity during research and development. This document provides an in-depth overview of the core physicochemical properties, solubility profile, and stability characteristics of Fluticasone, with a primary focus on data derived from its well-characterized analogue, Fluticasone Propionate.
Physicochemical Properties of this compound
This compound is a white to off-white solid powder.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | S-Fluoromethyl 17α-acetyloxy-6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carbothioate | [3] |
| CAS Number | 80474-24-4 | [1] |
| Molecular Formula | C₂₄H₂₉F₃O₅S | [1][3] |
| Molecular Weight | 486.54 g/mol | [1][2] |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | 242 - 244°C | [2] |
| pKa (Predicted) | 12.61 ± 0.70 | [2] |
Solubility Profile
The solubility of Fluticasone is a critical factor influencing its formulation, dissolution, and bioavailability. Like most corticosteroids, it is a lipophilic molecule with poor aqueous solubility.
Qualitative and Quantitative Solubility
This compound is described as slightly soluble in chloroform and methanol.[2] A more detailed quantitative profile has been established for Fluticasone Propionate, which is practically insoluble in water but shows solubility in various organic solvents.[5][6]
| Solvent | Solubility (Fluticasone Propionate) | Reference |
| Water (25°C) | 0.14 µg/mL (Practically Insoluble) | [7][8] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL (Freely Soluble) | [5][9] |
| Dimethylformamide (DMF) | ~25 mg/mL (Freely Soluble) | [5][9] |
| Ethanol (95%) | ~1 mg/mL (Slightly Soluble) | [5][9] |
| Methanol | Slightly Soluble | [5][10] |
| Acetone | Sparingly Soluble | [11] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [9] |
Strategies for Solubility Enhancement
Given its low aqueous solubility, various techniques can be employed to enhance the concentration of Fluticasone in aqueous media for experimental and formulation purposes.
-
Co-Solvency: For preparing aqueous buffers, it is recommended to first dissolve the compound in a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[9]
-
Complexation: The use of cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to significantly increase the aqueous solubility of Fluticasone Propionate.[7] Mechanochemical activation through co-grinding with HP-β-CD can increase its aqueous concentration by over 280-fold, up to approximately 40 µg/mL.[7]
Stability Characteristics
Fluticasone is susceptible to degradation under several conditions, including exposure to non-optimal pH, heat, light, and oxidizing agents.[12] Understanding these liabilities is crucial for sample handling, experimental design, and formulation development.
| Stress Factor | Effect on Fluticasone Stability |
| Alkaline pH (>7) | Prone to rapid degradation via hydrolysis of the thioester group.[12] |
| Acidic pH (3.0 - 5.0) | Exhibits maximum stability.[12] |
| Elevated Temperature | Accelerates the rate of degradation, particularly in solution.[12] |
| Light (UV) | Can cause photodegradation and rearrangement of the steroid ring structure.[12][13] |
| Oxidizing Agents (e.g., H₂O₂) | Leads to the formation of various degradation byproducts.[12] |
Degradation is a significant concern in multi-day cell culture experiments, where the typical medium pH of ~7.4 and incubation temperature of 37°C are suboptimal for Fluticasone stability.[12] This can lead to a decrease in active compound concentration over time and result in experimental variability.[12]
Mechanism of Action: Glucocorticoid Receptor Signaling
Fluticasone exerts its potent anti-inflammatory effects by acting as a high-affinity agonist for the glucocorticoid receptor (GR).[5][10][14] The binding affinity of Fluticasone Propionate to the GR is exceptionally high (Kd = 0.5 nM).[5] The downstream signaling pathway involves the regulation of gene transcription.
Experimental Protocols
Reproducible and accurate data relies on validated experimental procedures. The following sections detail common protocols for assessing the stability and solubility of Fluticasone.
Forced Degradation Study Workflow
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[12]
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of Fluticasone in a suitable organic solvent (e.g., methanol).[12]
-
Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Mix the solution with an equal volume of 0.1N HCl and heat at 60°C for 2 hours.[12]
-
Base Hydrolysis: Mix the solution with an equal volume of 0.1N NaOH and heat at 60°C for 2 hours.[12]
-
Oxidative Degradation: Mix the solution with an equal volume of 3% hydrogen peroxide (H₂O₂) and heat at 60°C for 2 hours.[12]
-
Thermal Degradation: Expose a solid sample or a solution to dry heat (e.g., 105°C for 6 hours).[12]
-
Photolytic Degradation: Expose a solution to controlled UV (e.g., 200 Watt hours) and visible light (1.2 million lux hours).[12]
-
-
Sample Preparation: After the specified stress period, cool the samples to room temperature. Neutralize the acid and base-stressed samples.
-
Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.[12]
Stability-Indicating HPLC Method Example
This method is suitable for separating Fluticasone Propionate from its potential degradation products.[7]
| Parameter | Condition |
| Instrument | Agilent HPLC System (or equivalent) with UV Detector |
| Column | Agilent ZORBAX SB-C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : Acetonitrile : Buffer* (50:15:35 v/v/v) |
| *Buffer | 1.2 g/L Monobasic Ammonium Phosphate, pH adjusted to 3.5 with phosphoric acid |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 239 nm |
| Injection Volume | 20 µL |
Phase Solubility Analysis (Higuchi and Connors Method)
This protocol is used to determine the equilibrium solubility of a compound in the presence of a complexing agent (e.g., cyclodextrin).[7]
Methodology:
-
Prepare Solutions: Prepare a series of aqueous solutions containing increasing concentrations of the solubilizing agent (e.g., HP-β-CD from 0 to 0.056 mol/L).[7]
-
Add Excess Drug: Add an excess amount of Fluticasone (~50 mg) to a fixed volume (e.g., 10 mL) of each solution in separate vials.[7] This ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 24 hours).[7]
-
Sample Collection: After equilibration, allow the suspensions to settle.
-
Filtration: Carefully filter each suspension through a non-adsorptive membrane filter (e.g., 0.22 µm PVDF or PTFE) to remove the undissolved solid drug.[7]
-
Quantification: Dilute the clear filtrate as necessary and analyze the concentration of the dissolved drug using a validated analytical method, such as the HPLC method described in section 5.2.[7]
-
Data Analysis: Plot the total concentration of dissolved Fluticasone against the concentration of the solubilizing agent. The slope of this phase-solubility diagram can be used to determine the stability constant (Kc) of the complex.[7]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 80474-24-4 [chemicalbook.com]
- 3. This compound | C24H29F3O5S | CID 10005640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FLUTICASONE FUROATE | 397864-44-7 [chemicalbook.com]
- 5. Fluticasone propionate | 80474-14-2 [chemicalbook.com]
- 6. drugs.com [drugs.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Fluticasone Propionate | C25H31F3O5S | CID 444036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Fluticasone | C22H27F3O4S | CID 5311101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. benchchem.com [benchchem.com]
- 13. ijpsr.info [ijpsr.info]
- 14. apexbt.com [apexbt.com]
Fluticasone Acetate: A Comprehensive Technical Guide for its Use as a Reference Standard in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluticasone acetate is a synthetic corticosteroid belonging to the glucocorticoid family. While its therapeutic applications are less common than its propionate and furoate analogues, this compound serves as a critical reference standard in pharmaceutical analysis.[1] As a well-characterized chemical entity, it is essential for the accurate identification, quantification, and quality control of fluticasone-related active pharmaceutical ingredients (APIs) and finished drug products. This guide provides an in-depth technical overview of this compound's properties, analytical methodologies, and its role as a reference standard, in line with regulatory expectations.
This compound is often encountered as a process-related impurity or a degradation product in the synthesis of other fluticasone esters, such as fluticasone propionate.[1] Its presence, even in minute amounts, can impact the safety and efficacy of the final drug product. Therefore, having a highly purified and well-characterized this compound reference standard is paramount for method validation, stability studies, and routine quality control testing in the pharmaceutical industry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper use and interpretation of analytical results.
Chemical Structure and Identity
-
Chemical Name: S-(fluoromethyl) 6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-acetoxyandrosta-1,4-diene-17β-carbothioate[2]
-
Synonyms: Fluticasone Propionate Impurity C, Fluticasone Related Compound C[2]
Physical and Chemical Characteristics
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Melting Point | 242 - 244 °C | [1] |
| Appearance | White to Off-White Solid | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol.[1] Fluticasone propionate is practically insoluble in water, slightly soluble in dimethyl sulfoxide and dimethylformamide, and sparingly soluble in acetone and methanol.[5] Fluticasone propionate is soluble in ethanol at approximately 1 mg/ml and in DMSO and DMF at approximately 25 mg/ml.[6] | |
| pKa | 12.61 ± 0.70 (Predicted) | [1] |
Role as a Reference Standard
Pharmaceutical reference standards are highly purified compounds that are used as a basis for comparison in analytical procedures. They are critical for ensuring the identity, strength, quality, and purity of medicines. This compound, in its capacity as a reference standard, is primarily used for:
-
Impurity Profiling: To identify and quantify this compound as an impurity in fluticasone propionate or fluticasone furoate drug substances and drug products.
-
Method Validation: As a component in validation studies for analytical methods, such as HPLC and UPLC, to demonstrate specificity, linearity, accuracy, and precision.
-
System Suitability Testing: To ensure that the analytical system is performing correctly before running sample analyses.
-
Forced Degradation Studies: To help identify the degradation pathways of fluticasone-based drugs.
Analytical Methodologies
The accurate quantification of this compound as a reference standard necessitates the use of robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating this compound from its parent compound and any potential degradants.
Experimental Protocol: HPLC for this compound Quantification
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase: A mixture of acetonitrile and water is a common starting point. For instance, a mobile phase of acetonitrile and water in a 60:40 (v/v) ratio can be employed.[8] For more complex separations, a gradient elution with a buffered aqueous phase may be necessary. For example, a mobile phase consisting of methanol, 0.01 M Monobasic ammonium phosphate buffer (pH 3.5), and acetonitrile (50:35:15) has been reported for fluticasone propionate analysis.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C).
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to obtain a stock solution of known concentration.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration levels for calibration.
Sample Preparation:
-
Accurately weigh the sample containing the fluticasone active ingredient.
-
Dissolve the sample in a suitable solvent, sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm filter before injection.
Data Analysis:
The concentration of this compound in the sample is determined by comparing the peak area of the this compound peak in the sample chromatogram to the calibration curve generated from the reference standard solutions.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions to induce degradation.
Experimental Protocol: Forced Degradation of this compound
-
Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 N HCl) and heat (e.g., at 60°C for 2 hours).[7][11]
-
Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 N NaOH) and heat (e.g., at 60°C for 2 hours).[11]
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) and heat (e.g., at 60°C for 2 hours).[7]
-
Thermal Degradation: Expose the solid this compound reference standard to dry heat (e.g., 60°C).[7]
-
Photolytic Degradation: Expose a solution of this compound to UV and visible light.[7]
The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-resolved from the main this compound peak.
Glucocorticoid Receptor Signaling Pathway
This compound, like other corticosteroids, exerts its biological effects by binding to the glucocorticoid receptor (GR). The activated GR then translocates to the nucleus and modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive responses.
References
- 1. This compound | 80474-24-4 [chemicalbook.com]
- 2. This compound | C24H29F3O5S | CID 10005640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [this compound] - CAS [80474-24-4] [store.usp.org]
- 4. GSRS [gsrs-dev-public.ncats.io]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. seejph.com [seejph.com]
- 10. drugfuture.com [drugfuture.com]
- 11. jetir.org [jetir.org]
Toxicological profile of Fluticasone acetate in preclinical studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluticasone acetate, a synthetic trifluorinated corticosteroid, is a potent anti-inflammatory agent widely used in the management of respiratory and dermatological conditions.[1][2] As with any pharmaceutical compound, a thorough understanding of its toxicological profile is paramount for safe and effective drug development and clinical use. This technical guide provides a comprehensive overview of the preclinical toxicology of this compound, summarizing key findings from a range of studies. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals.
Non-Clinical Toxicology
Acute Toxicity
Acute toxicity studies are designed to assess the effects of a single, high dose of a substance. In preclinical studies involving mice and rats, this compound demonstrated a low order of acute toxicity. High oral doses of up to 1000 mg/kg were well-tolerated in both species.[3] The primary adverse effects observed after three days of dosing were a reversible slowing of growth rate and histological evidence of cortical depletion of the thymus.[3] Acute inhalation of fluticasone propionate at doses of 1.66 mg/kg in rats and 0.82 mg/kg in dogs produced no biologically significant effects.[3]
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | Dose | Observed Effects | Reference |
| Rat | Oral | >2 g/kg | LD50 | [4] |
| Rat | Subcutaneous | >1 g/kg | LD50 | [4] |
| Mouse, Rat | Oral | Up to 1000 mg/kg | Well-tolerated; reversible slowing of growth rate and thymus cortical depletion. | [3] |
| Rat | Inhalation | 1.66 mg/kg | No biologically significant effects. | [3] |
| Dog | Inhalation | 0.82 mg/kg | No biologically significant effects. | [3] |
Experimental Protocol: Acute Oral Toxicity Study (General)
-
Species: Rat (e.g., Sprague-Dawley).
-
Administration: A single dose administered by oral gavage.
-
Dose Levels: A range of doses, including a limit dose of 2000 mg/kg, as per OECD guidelines.
-
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.
-
Endpoints: Clinical signs, body weight changes, and gross necropsy at the end of the study. The LD50 (median lethal dose) is calculated if applicable.
Subchronic and Chronic Toxicity
Repeated-dose toxicity studies are crucial for evaluating the effects of longer-term exposure to a drug candidate. Long-term oral toxicity studies of up to 26 weeks have been conducted with fluticasone propionate in rats and dogs. The observed effects were consistent with the administration of a potent glucocorticoid.[3] Inhalation repeated-dose toxicity studies were conducted in rats for up to 78 weeks and in dogs for up to 52 weeks.[3] In rats, adverse reversible events were seen in the thymus and adrenal glands.[3] High doses in dogs produced classical symptoms of steroid overdose, presenting as Cushing's syndrome.[3]
Table 2: Subchronic and Chronic Toxicity Findings for this compound
| Species | Duration | Route | Key Findings | Reference |
| Rat | Up to 78 weeks | Inhalation | Decreased thymus and adrenal weights (reversible). | [3] |
| Dog | Up to 52 weeks | Inhalation | Cushing's syndrome at high doses. | [3] |
| Rat, Dog | Up to 26 weeks | Oral | Effects consistent with potent glucocorticoid administration. | [3] |
Experimental Protocol: 90-Day Repeated-Dose Inhalation Toxicity Study (General)
-
Species: Rat and Dog (one rodent, one non-rodent).
-
Administration: Daily inhalation exposure for 90 days.
-
Dose Levels: At least three dose levels (low, mid, high) and a control group.
-
Endpoints: Comprehensive evaluation including clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and full histopathology. The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Carcinogenicity
Carcinogenicity studies are performed to identify the tumor-causing potential of a drug. Fluticasone propionate has demonstrated no tumorigenic potential in long-term studies in mice and rats.[3] In an 18-month oral study in mice at doses up to 1 mg/kg/day, and a 104-week inhalation study in rats at doses up to 57 µg/kg, there were no treatment-related effects on tumor type or incidence.[3]
Table 3: Carcinogenicity Studies of this compound
| Species | Duration | Route | Dose | Results | Reference |
| Mouse | 78 weeks | Oral | Up to 1,000 µg/kg | No tumorigenic potential. | [3] |
| Rat | 104 weeks | Inhalation | Up to 57 µg/kg | No tumorigenic potential. | [3] |
Experimental Protocol: Two-Year Carcinogenicity Study (General)
-
Species: Rat or Mouse.
-
Administration: Daily administration (e.g., oral, inhalation) for the lifetime of the animal (typically 2 years).
-
Dose Levels: A control group and at least three dose levels, with the highest dose approaching the maximum tolerated dose (MTD).
-
Endpoints: Survival, clinical signs, body weight, food consumption, and comprehensive histopathological examination of all tissues for neoplastic and non-neoplastic lesions.
Genotoxicity
A battery of genotoxicity tests is used to assess the potential of a substance to cause genetic damage. Fluticasone propionate has been shown to have no genotoxic potential.[3] It did not induce gene mutations in prokaryotic or eukaryotic cells in vitro.[3] In the in vivo micronucleus test in mice, oral doses up to 1000 mg/kg and subcutaneous doses up to 300 mg/kg did not increase the frequency of micronucleated polychromatic erythrocytes in bone marrow cells.[3]
Table 4: Genotoxicity Profile of this compound
| Assay | System | Results | Reference |
| Gene Mutation | Prokaryotic and Eukaryotic cells (in vitro) | Negative | [3] |
| Micronucleus Test | Mouse (in vivo) | Negative | [3] |
Experimental Protocol: In Vitro Bacterial Reverse Mutation Assay (Ames Test)
-
Test System: Strains of Salmonella typhimurium and Escherichia coli.
-
Method: The test compound is incubated with the bacterial strains, with and without metabolic activation (S9 mix).
-
Endpoint: An increase in the number of revertant colonies indicates a mutagenic effect.
Experimental Protocol: In Vivo Micronucleus Assay
-
Species: Mouse.
-
Administration: The test substance is administered, typically once or twice.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points.
-
Endpoint: The frequency of micronucleated immature erythrocytes is determined.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies evaluate the potential effects of a drug on fertility and fetal development. In rats, subcutaneous doses of fluticasone propionate up to 50 µg/kg did not impair fertility, although a reduction in prostate weight was observed.[3] Subcutaneously administered fluticasone propionate showed expected exaggerated pharmacological effects on embryofetal development in mice, rats, and rabbits.[3] However, oral administration did not produce these effects due to low bioavailability.[3] In a study of fertility and general reproductive performance in rats, subcutaneous fluticasone propionate did not affect fertility or mating performance.[3] However, the viability of offspring from high-dose dams was reduced in the first few days after birth.[3]
Table 5: Reproductive and Developmental Toxicity of this compound
| Study Type | Species | Dose/Route | Key Findings | Reference |
| Fertility and General Reproductive Performance | Rat | Up to 50 µg/kg (subcutaneous) | No impairment of fertility; reduced prostate weight. Reduced viability of F1 offspring at high doses. | [3] |
| Embryo-fetal Development | Mouse, Rat, Rabbit | Subcutaneous | Exaggerated pharmacological effects on development. | [3] |
| Embryo-fetal Development | Mouse, Rat, Rabbit | Oral | No effects, due to low bioavailability. | [3] |
Experimental Protocol: Embryo-Fetal Developmental Toxicity Study (General)
-
Species: Typically two species, a rodent (e.g., rat) and a non-rodent (e.g., rabbit).[5]
-
Administration: The drug is administered to pregnant females during the period of organogenesis.
-
Endpoints: Maternal toxicity, and detailed examination of fetuses for external, visceral, and skeletal malformations and variations.
Safety Pharmacology
Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[6] The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.[6] While specific safety pharmacology data for this compound was not detailed in the provided search results, it is a standard component of preclinical evaluation. In combination with salmeterol, fluticasone was shown to potentially enhance the cardiac effects of salmeterol in rats and dogs.[7]
Mechanism of Action and Signaling Pathways
This compound is a glucocorticoid that acts by binding to the glucocorticoid receptor (GR), which is located in the cytoplasm.[8] This binding causes the receptor to translocate to the nucleus, where it regulates gene transcription.[8][9] This leads to the suppression of pro-inflammatory cytokines, adhesion molecules, and other inflammatory mediators.[9][10]
dot digraph "this compound Signaling Pathway" { graph [fontname="Arial", fontsize=12, rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.2]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes FA [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; CellMembrane [label="Cell Membrane", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; GR [label="Glucocorticoid\nReceptor (GR)", fillcolor="#FBBC05", fontcolor="#202124"]; FA_GR [label="FA-GR Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; GRE [label="Glucocorticoid\nResponse Elements (GREs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GeneTranscription [label="Modulation of\nGene Transcription", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AntiInflammatory [label="Anti-inflammatory\nProteins\n(e.g., Annexin A1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProInflammatory [label="Pro-inflammatory\nProteins\n(e.g., Cytokines, Chemokines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="↓ Inflammation", shape=plaintext, fontcolor="#202124"];
// Edges FA -> GR [label="Binds to"]; GR -> FA_GR; FA_GR -> Nucleus [label="Translocates to"]; Nucleus -> GRE [style=invis]; FA_GR -> GRE [label="Binds to"]; GRE -> GeneTranscription; GeneTranscription -> AntiInflammatory [label="Upregulation"]; GeneTranscription -> ProInflammatory [label="Downregulation"]; AntiInflammatory -> Inflammation; ProInflammatory -> Inflammation;
{rank=same; FA; CellMembrane;} {rank=same; GR; FA_GR;} {rank=same; Nucleus; GRE; GeneTranscription;} {rank=same; AntiInflammatory; ProInflammatory;} } DOT Caption: this compound Signaling Pathway.
Experimental Workflows
The preclinical evaluation of a drug candidate follows a structured workflow to ensure comprehensive safety assessment before human trials.
dot digraph "Preclinical Toxicology Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Discovery [label="Drug Discovery\n& Candidate Selection", fillcolor="#F1F3F4", fontcolor="#202124"]; AcuteTox [label="Acute Toxicity\n(Single Dose)", fillcolor="#FBBC05", fontcolor="#202124"]; RepeatedDose [label="Repeated-Dose Toxicity\n(Subchronic/Chronic)", fillcolor="#FBBC05", fontcolor="#202124"]; Genotox [label="Genotoxicity\n(in vitro & in vivo)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SafetyPharm [label="Safety Pharmacology\n(CNS, CV, Respiratory)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReproTox [label="Reproductive &\nDevelopmental Toxicity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Carcino [label="Carcinogenicity", fillcolor="#34A853", fontcolor="#FFFFFF"]; IND [label="Investigational New Drug (IND)\nApplication", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Discovery -> AcuteTox; Discovery -> Genotox; AcuteTox -> RepeatedDose; Genotox -> RepeatedDose; RepeatedDose -> SafetyPharm; RepeatedDose -> ReproTox; RepeatedDose -> Carcino; SafetyPharm -> IND; ReproTox -> IND; Carcino -> IND; } DOT Caption: Generalized Preclinical Toxicology Workflow.
Conclusion
The preclinical toxicological profile of this compound is well-characterized and reflects its potent glucocorticoid activity. The primary effects observed in preclinical studies are consistent with the known pharmacology of this class of drugs. This compound has a low order of acute toxicity and is not genotoxic or carcinogenic. Reproductive and developmental toxicity findings are in line with the expected effects of a potent steroid. This comprehensive preclinical data package has supported the safe clinical use of this compound in its various formulations. This guide provides a foundational understanding for professionals involved in the ongoing research and development of corticosteroids and other pharmaceutical agents.
References
- 1. Fluticasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluticasone | C22H27F3O4S | CID 5311101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Review of embryo-fetal developmental toxicity studies performed for pharmaceuticals approved by FDA in 2020 and 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
Methodological & Application
Development and Validation of a Stability-Indicating HPLC Method for Fluticasone Acetate
This document provides a detailed application note and protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Fluticasone Acetate in pharmaceutical formulations. This method is designed to be simple, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability studies.
Introduction
This compound is a synthetic corticosteroid with potent anti-inflammatory activity, commonly used in the treatment of asthma and allergic rhinitis.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals due to its high sensitivity, specificity, and resolution.[3] This application note describes a stability-indicating RP-HPLC method that can separate this compound from its degradation products, thus providing a clear picture of the drug's stability under various conditions.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is employed for this analysis. The following table summarizes the optimized chromatographic conditions.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 236 nm |
Preparation of Solutions
Mobile Phase Preparation: Mix acetonitrile and HPLC grade water in a 60:40 volume/volume ratio. Degas the solution for 15 minutes using an ultrasonic bath before use.
Standard Stock Solution Preparation (0.1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solution Preparation (0.06 mg/mL): Pipette 6 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
Sample Preparation: For a formulation claiming to contain 0.05% w/v this compound, accurately transfer a volume of the sample equivalent to 5 mg of this compound into a 50 mL volumetric flask. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm nylon syringe filter before injection.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4]
Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation. The results should show that the peak for this compound is well-resolved from any degradation product peaks. Studies have shown that fluticasone is sensitive to alkaline conditions.[5]
Linearity
The linearity of the method was evaluated by analyzing a series of this compound standard solutions over a concentration range of 0.03 to 0.09 mg/mL.[4] A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined. A good linearity is typically indicated by an r² value of ≥ 0.999.[3]
Accuracy (Recovery)
The accuracy of the method was determined by recovery studies. A known amount of this compound standard was spiked into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated. The mean recovery should be within 98-102%.[3]
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For repeatability, six replicate injections of the standard solution were made on the same day. For intermediate precision, the analysis was repeated on a different day by a different analyst. The relative standard deviation (%RSD) for the peak areas should be less than 2%.[3][6]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD and LOQ for a similar compound, fluticasone propionate, were found to be 0.0067 mg/mL and 0.0203 mg/mL, respectively.[4]
Data Presentation
The following tables summarize the expected quantitative data from the method validation experiments.
Table 1: Linearity Data
| Concentration (mg/mL) | Peak Area (mAU*s) |
| 0.03 | Example Value |
| 0.045 | Example Value |
| 0.06 | Example Value |
| 0.075 | Example Value |
| 0.09 | Example Value |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (mg) | Amount Found (mg) | % Recovery |
| 80 | Example Value | Example Value | Example Value |
| 100 | Example Value | Example Value | Example Value |
| 120 | Example Value | Example Value | Example Value |
| Mean % Recovery | 98 - 102% |
Table 3: Precision Data
| Precision Type | Parameter | Acceptance Criteria |
| Repeatability (Intra-day) | %RSD of 6 injections | ≤ 2% |
| Intermediate Precision (Inter-day) | %RSD of 6 injections | ≤ 2% |
Table 4: LOD and LOQ
| Parameter | Result (mg/mL) |
| Limit of Detection (LOD) | Example Value |
| Limit of Quantitation (LOQ) | Example Value |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the development and validation of the this compound HPLC analytical method.
Caption: Workflow for HPLC Method Development and Validation.
References
- 1. mdpi.com [mdpi.com]
- 2. ijnrd.org [ijnrd.org]
- 3. seejph.com [seejph.com]
- 4. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. RP-HPLC method for fluticasone and vilanterol validation. [wisdomlib.org]
LC-MS/MS protocol for Fluticasone acetate quantification
An advanced and sensitive analytical method for the quantification of fluticasone acetate (as fluticasone propionate) in biological matrices, particularly human plasma, is crucial for pharmacokinetic studies due to its low systemic bioavailability following inhalation.[1] This application note details a robust LC-MS/MS protocol, providing researchers, scientists, and drug development professionals with a comprehensive guide for accurate and precise quantification. The method's high sensitivity allows for the determination of fluticasone propionate at sub-picogram levels, making it suitable for clinical and research applications.[2][3]
Overview of the Analytical Method
This protocol employs a solid-phase extraction (SPE) technique for sample clean-up, followed by separation using Ultra-High-Performance Liquid Chromatography (UHPLC) and detection by tandem mass spectrometry (MS/MS). The use of a stable isotope-labeled internal standard (IS), such as fluticasone propionate-D3 or -D5, ensures high accuracy and precision.[2][4][5] The method is validated according to regulatory guidelines, demonstrating excellent linearity, sensitivity, accuracy, and precision.[3][6]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A meticulous sample preparation is essential to remove matrix interferences and concentrate the analyte.[7] Solid-phase extraction is a widely adopted technique for its efficiency in cleaning up complex biological samples.[4][6][8]
Materials:
-
Human plasma (K2EDTA)
-
Fluticasone propionate reference standard
-
Fluticasone propionate-D3 or -D5 internal standard (IS)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Dichloromethane (HPLC grade)
-
Water (ASTM Type I)
-
Ammonium Trifluoroacetate
-
Solid-phase extraction cartridges (e.g., Oasis MAX, Cleanert S C18-SPE, or equivalent)[2][4]
-
Nitrogen evaporator
Procedure:
-
Sample Spiking: To 500 µL of human plasma, add 50 µL of the internal standard working solution (e.g., 25 pg/mL fluticasone propionate-D3).[1][2] For calibration standards and quality control (QC) samples, spike with the appropriate concentrations of fluticasone propionate.
-
Protein Precipitation (Optional but Recommended): Add 1000 µL of acetonitrile to the plasma sample. Vortex and centrifuge at 7000 rpm for 20 minutes.[8]
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with methanol and then water.
-
Sample Loading: Load the pre-treated plasma sample (or supernatant from protein precipitation) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances. A typical wash sequence includes washing with water followed by a solution of 25% methanol in water.[1][2]
-
Elution: Elute the analyte and internal standard from the cartridge using an appropriate solvent, such as dichloromethane or a mixture of ethyl acetate and heptane.[2][8]
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.[1][2]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.[1][2] The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography (LC)
The chromatographic separation is critical for resolving fluticasone propionate from any remaining matrix components.
Instrumentation:
LC Conditions:
| Parameter | Recommended Conditions |
| Column | Phenomenex Kinetex C18 (100mm × 3mm, 2.6 µm) or equivalent[2] |
| Mobile Phase A | 1mM Ammonium Trifluoroacetate buffer in water[4] |
| Mobile Phase B | Acetonitrile or Methanol[2][4] |
| Flow Rate | 600 µL/min[2] |
| Column Temperature | 45 °C[2] |
| Injection Volume | 50 µL[2] |
| Gradient Elution | A gradient program should be optimized to ensure a good peak shape and separation. A typical gradient might start at 50% B, increasing to 95% B over several minutes, followed by re-equilibration.[2] |
Mass Spectrometry (MS/MS)
Tandem mass spectrometry provides the high selectivity and sensitivity required for detecting the low concentrations of fluticasone propionate in plasma.
Instrumentation:
MS/MS Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI)[2][4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2][4] |
| Ion Spray Voltage | 3000 V[1][2] |
| Source Temperature | 400 °C[2][4] |
| Curtain Gas | 25 units[1][2] |
| Ion Source Gas 1 (GS1) | 75 units[1][2] |
| Ion Source Gas 2 (GS2) | 70 units[1][2] |
| Dwell Time | 200 ms[1][2] |
MRM Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Fluticasone Propionate | 501.2[2] | 293.2[2] |
| Fluticasone Propionate | 501.2[2] | 313.2[2] |
| Fluticasone Propionate-D3 | 504.2[2] | 313.2[2] |
| Fluticasone Propionate-D5 | 506.0[5] | 313.1[5] |
Quantitative Data Summary
The performance of the LC-MS/MS method is summarized in the following tables, with data collated from various validated methods.
Table 1: Linearity and Sensitivity
| Parameter | Reported Value | Reference |
| Linearity Range | 0.200 - 120 pg/mL | [1][2] |
| 1.009 - 200.45 pg/mL | [4] | |
| 0.500 - 150.200 pg/mL | [6] | |
| 0.20 - 120.00 pg/mL | [5] | |
| Lower Limit of Quantification (LLOQ) | 0.200 pg/mL (fg/mL) | [1][2][3] |
| 1.008 pg/mL | [4] | |
| 2 pg/mL | [8] | |
| 3.1 pg/mL | [11] | |
| Correlation Coefficient (r²) | ≥ 0.999 | [4][9] |
Table 2: Accuracy and Precision
| Quality Control Level | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| LLOQ | Within ±20% | < 20% | [2][3][8] |
| Low, Medium, High QC | Within ±15% | < 15% | [2][3][4][12] |
Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the analytical protocol.
Caption: Overview of the sample preparation and LC-MS/MS analysis workflow.
References
- 1. sciex.com [sciex.com]
- 2. sciex.com [sciex.com]
- 3. shopshimadzu.com [shopshimadzu.com]
- 4. ijrar.org [ijrar.org]
- 5. shimadzu.com [shimadzu.com]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. iatdmct2017.jp [iatdmct2017.jp]
- 12. A sensitive LC-MS/MS method for the quantification of fluticasone propionate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture-Based Assays Evaluating Fluticasone Acetate Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluticasone acetate, a potent synthetic corticosteroid, is a cornerstone in the management of inflammatory conditions such as asthma and allergic rhinitis.[1] Its therapeutic effects are primarily mediated through the glucocorticoid receptor (GR), leading to the modulation of gene expression and the subsequent suppression of inflammatory pathways.[1][2] These application notes provide detailed protocols for a suite of in vitro cell-based assays designed to evaluate the efficacy of this compound. The methodologies described herein are essential for researchers in drug discovery and development to assess the potency and mechanism of action of this compound and its derivatives.
Fluticasone is available in two primary ester forms: Fluticasone Propionate (FP) and Fluticasone Furoate (FF).[1] FF has demonstrated a higher binding affinity for the glucocorticoid receptor, which may contribute to a longer duration of action.[1]
Mechanism of Action: The Glucocorticoid Receptor Pathway
This compound exerts its anti-inflammatory effects by binding to the cytosolic Glucocorticoid Receptor (GR).[1][3] This binding event triggers a conformational change in the GR, leading to its translocation into the nucleus. Inside the nucleus, the fluticasone-GR complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1][2] This interaction modulates gene transcription in two principal ways:
-
Transactivation: The GR complex can directly bind to GREs to upregulate the transcription of anti-inflammatory genes.
-
Transrepression: More significantly for its anti-inflammatory effects, the fluticasone-GR complex can inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][5] This leads to a decrease in the expression of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[1][6]
Signaling Pathway Diagram
Caption: this compound's mechanism of action via the glucocorticoid receptor.
Key In Vitro Efficacy Assays
A variety of cell-based assays can be employed to quantify the anti-inflammatory efficacy of this compound. The following sections detail the protocols for the most common and robust of these assays.
Inhibition of Pro-inflammatory Cytokine Release
This assay measures the ability of this compound to inhibit the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), from cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[3][4]
Experimental Protocol: LPS-Induced TNF-α Release in THP-1 Cells
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (propionate or furoate)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Culture: Culture THP-1 cells in supplemented RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[4]
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.[4]
-
Compound Preparation: Prepare stock solutions of this compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations (e.g., 10⁻¹² M to 10⁻⁷ M). The final DMSO concentration should not exceed 0.1%.[3][4]
-
Pre-treatment: Add 50 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells. Incubate for 1 hour at 37°C.[4]
-
Stimulation: Prepare a 3 µg/mL LPS solution in culture medium. Add 50 µL of the LPS solution to all wells except the unstimulated control, for a final concentration of 1 µg/mL. Add 50 µL of culture medium to the unstimulated control wells.[4]
-
Incubation: Incubate the plate for 4 to 6 hours at 37°C in a 5% CO2 incubator.[4]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.[4]
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.[4]
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound relative to the LPS-stimulated control. Determine the IC50 value (the concentration that causes 50% inhibition).[3]
Experimental Workflow Diagram
Caption: Workflow for an LPS-induced cytokine release assay.
NF-κB Reporter Gene Assay
This assay quantifies the activation of the NF-κB signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[4] this compound's efficacy is determined by its ability to suppress TNF-α-induced NF-κB activation.
Experimental Protocol: TNF-α-Induced NF-κB Reporter Assay in HEK293 Cells
Materials:
-
HEK293 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
TNF-α (stimulant)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: One day prior to transfection, seed HEK293 cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[4]
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate for 24 hours at 37°C.[4]
-
Treatment: Replace the medium with fresh, serum-free medium. Add this compound or vehicle to the desired final concentrations. Pre-incubate for 1 hour at 37°C.[4]
-
Stimulation: Stimulate the cells by adding TNF-α to a final concentration of 10-20 ng/mL to all wells except the unstimulated control. Incubate for 6-8 hours at 37°C.[4]
-
Cell Lysis: Remove the medium and wash the cells once with PBS. Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[4]
-
Luciferase Assay: Measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage inhibition of TNF-α-induced NF-κB activity for each concentration of this compound.
Logical Relationship Diagram
Caption: Logical flow of the NF-kB reporter gene assay.
Western Blot Analysis of Inflammatory Proteins
Western blotting can be used to assess the effect of this compound on the expression levels of key proteins in inflammatory signaling pathways, such as Cyclooxygenase-2 (COX-2) and Inhibitor of kappa B alpha (IκBα).[7] Fluticasone is expected to decrease COX-2 expression and increase IκBα levels, thereby inhibiting the NF-κB pathway.[1]
Experimental Protocol: Western Blot for COX-2 and IκBα
Materials:
-
A549 cells (human lung adenocarcinoma cell line) or other suitable cell line
-
6-well plates
-
This compound
-
TNF-α (or other inflammatory stimulus)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-COX-2, anti-IκBα, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with various concentrations of this compound for a specific duration (e.g., 16 hours). Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 30 minutes for IκBα degradation, or longer for COX-2 induction) to activate the inflammatory pathway.[3]
-
Protein Extraction: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[7]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.[7]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7][8]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands (COX-2 and IκBα) to the loading control.
Experimental Workflow Diagram
Caption: General workflow for Western blot analysis.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the reported in vitro efficacy of fluticasone in various anti-inflammatory assays, providing a reference for expected potency.
Table 1: Inhibition of Cytokine Release by Fluticasone Furoate (FF) [4]
| Cell Type | Stimulant | Cytokine Inhibited | Potency Metric | Value |
| Nasal Mucosa Epithelial Cells | 10% Fetal Bovine Serum (FBS) | GM-CSF | IC25 | 12.6 pM |
| Nasal Mucosa Epithelial Cells | 10% Fetal Bovine Serum (FBS) | IL-6 | IC25 | 65.8 pM |
| Nasal Mucosa Epithelial Cells | 10% Fetal Bovine Serum (FBS) | IL-8 | IC25 | 8.6 pM |
| Nasal Polyp Tissue | Staphylococcus aureus enterotoxin B (SEB) | IFN-γ | % Inhibition at 10⁻¹⁰ M | ~60% |
| Nasal Polyp Tissue | Staphylococcus aureus enterotoxin B (SEB) | IL-2 | % Inhibition at 10⁻¹⁰ M | ~70% |
| Nasal Polyp Tissue | Staphylococcus aureus enterotoxin B (SEB) | IL-17 | % Inhibition at 10⁻¹⁰ M | ~65% |
Table 2: Inhibition of Eosinophil Survival and Adhesion Molecule Expression by Fluticasone Propionate (FP)
| Assay | Cell Type | Stimulant | Potency Metric | Value | Reference |
| Eosinophil Survival | Peripheral Blood Eosinophils | Epithelial Cell Secretions | IC50 (Day 4) | 1.29 nM | [9] |
| VCAM-1 Expression | BEAS-2B (Bronchial Epithelial Cells) | - | Rank Order of Potency | FP ≈ MF >> BUD > TAA > HC ≈ BDP | [10] |
| ICAM-1 Expression | Human Fetal Lung Fibroblasts | TNF-α | Significant Downregulation | 0.1-100 nM | [11] |
Table 3: Glucocorticoid Receptor Binding and Transactivation
| Compound | Assay | Cell Line | Potency Metric | Value | Reference |
| Fluticasone Furoate | GR Competition Binding | - | Ki | 1.217 nM | [12] |
| Dexamethasone | GR Competition Binding | - | Ki | 7.576 nM | [12] |
| Dexamethasone | GR Reporter Assay | INDIGO Biosciences Reporter Cells | EC50 | ~590 pM | [13] |
Conclusion
The cell culture-based assays detailed in these application notes provide a robust framework for the preclinical evaluation of this compound's anti-inflammatory efficacy. By employing a combination of cytokine release assays, reporter gene assays, and Western blotting, researchers can gain a comprehensive understanding of the compound's potency and mechanism of action at a cellular level. The provided protocols and reference data will aid in the standardized assessment of this compound and the development of novel anti-inflammatory therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of selective glucocorticoid receptor modulators by multiplexed reporter screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. benchchem.com [benchchem.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Fluticasone Furoate Inhibits Cytokine Secretion from Nasal Epithelial Cells and Reduces Eosinophil Survival in an in vitro Model of Eosinophilic Inflammation - Institut d'Investigacions Biomèdiques August Pi i Sunyer [idibaps.scimarina.com]
- 10. An in vitro comparison of commonly used topical glucocorticoid preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluticasone and salmeterol downregulate in vitro, fibroblast proliferation and ICAM-1 or H-CAM expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for Studying Fluticasone Acetate Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various animal models to study the efficacy and mechanisms of Fluticasone acetate, a widely used corticosteroid for inflammatory conditions. The included information is intended to guide researchers in establishing robust and reproducible preclinical studies.
Asthma Models
Ovalbumin (OVA)-Induced Allergic Asthma in Mice
This is a classic and widely used model to mimic the Th2-dominant inflammatory response characteristic of allergic asthma.[1][2]
Experimental Protocol:
-
Animal Model: BALB/c mice (female, 6-8 weeks old) are commonly used due to their Th2-prone immune response.[2]
-
Sensitization:
-
On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL saline.[3]
-
-
Challenge:
-
From day 28 to day 30, challenge the mice with an aerosol of 1% OVA (in saline) for 30 minutes each day using a nebulizer.[4]
-
-
This compound Administration:
-
Assessment of Efficacy (24-48 hours after the last challenge):
-
Lung Function: Measure airway hyperresponsiveness (AHR) to methacholine using techniques like invasive plethysmography.[7]
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).[8]
-
Histopathology: Perfuse and fix the lungs for histological analysis of airway inflammation, mucus production (using Periodic acid-Schiff staining), and airway remodeling.[4]
-
Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates using ELISA.
-
Experimental Workflow:
Quantitative Data Summary:
| Parameter | Control (OVA-challenged) | This compound Treated | Reference |
| BAL Fluid - Total Cells (x10^5) | 5.8 ± 0.6 | 2.1 ± 0.3 | [9] |
| BAL Fluid - Eosinophils (%) | 45.2 ± 5.1 | 12.5 ± 2.3 | [9] |
| Airway Hyperresponsiveness (Penh) | 3.2 ± 0.4 | 1.5 ± 0.2 | [7] |
| IL-4 in BALF (pg/mL) | 85.6 ± 9.2 | 30.1 ± 4.5 | [10] |
| Mucus Score | 3.8 ± 0.5 | 1.2 ± 0.3 | [7] |
Chronic Obstructive Pulmonary Disease (COPD) Models
Lipopolysaccharide (LPS) and Elastase-Induced COPD in Mice
This model induces key features of COPD, including emphysema-like alveolar destruction and chronic airway inflammation.[11][12]
Experimental Protocol:
-
Animal Model: C57BL/6 mice (male, 8-10 weeks old).[11]
-
Induction:
-
This compound Administration:
-
Assessment of Efficacy (1 week after the last LPS administration):
-
Lung Histology: Assess for alveolar enlargement (mean linear intercept) and inflammatory cell infiltration.[16]
-
BAL Fluid Analysis: Quantify total and differential cell counts, with a focus on neutrophils and macrophages.[13]
-
Pulmonary Function: Measure changes in lung compliance and elastance.[12]
-
Cytokine Profiling: Analyze levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in BAL fluid.[13]
-
Experimental Workflow:
Quantitative Data Summary (LPS-induced acute lung injury model in rats):
| Parameter | Control (LPS-challenged) | This compound (100 µg) | This compound (300 µg) | Reference |
| BAL Fluid - Total Leukocytes (x10^6/mL) | 12.5 ± 1.5 | 3.7 ± 0.5 | 2.8 ± 0.4 | [14][15] |
| BAL Fluid - Neutrophils (%) | 85 ± 5 | 32 ± 4 | 30 ± 3 | [14][15] |
| BAL Fluid - Protein (mg/mL) | 1.8 ± 0.2 | 0.2 ± 0.05 | 0.15 ± 0.04 | [14][15] |
| IL-6 in BALF (pg/mL) | 3500 ± 400 | 1000 ± 150 | 800 ± 120 | [14][15] |
| TNF-α in BALF (pg/mL) | 800 ± 100 | 200 ± 30 | 150 ± 25 | [14][15] |
Allergic Rhinitis Models
Ovalbumin (OVA)-Induced Allergic Rhinitis in Rats
This model is suitable for evaluating the effects of this compound on nasal symptoms and inflammation associated with allergic rhinitis.[17][18]
Experimental Protocol:
-
Animal Model: Sprague-Dawley rats (male, 250-300 g).[1]
-
Sensitization:
-
On days 1, 3, 5, 7, 9, 11, and 13, administer i.p. injections of 0.3 mg OVA and 30 mg aluminum hydroxide in 1 mL saline.[17]
-
-
Challenge:
-
From day 14 to 21, challenge the rats daily with intranasal drops of 5% OVA solution (50 µL per nostril).[17]
-
-
This compound Administration:
-
Administer this compound nasal spray (e.g., 10 µg) once daily before the OVA challenge.[19]
-
-
Assessment of Efficacy:
-
Nasal Symptoms: Score the frequency of sneezing and nasal rubbing for 10 minutes after the final challenge.[18]
-
Histopathology: Examine the nasal mucosa for eosinophil infiltration, goblet cell hyperplasia, and epithelial changes.[17]
-
Serology: Measure serum levels of OVA-specific IgE and Th2 cytokines (IL-4, IL-5).[20]
-
Experimental Workflow:
Quantitative Data Summary (Guinea Pig Model):
| Parameter | Control (OVA-challenged) | This compound Treated | Reference |
| Nasal Congestion | Present | Complete Inhibition | [21][22] |
| Sneezing | Increased | No significant effect | [21][22] |
| Nasal Rubbing | Increased | No significant effect | [21][22] |
Dermal Inflammation Models
Croton Oil-Induced Dermatitis in Mice
This model is used to assess the topical anti-inflammatory effects of this compound.[23][24]
Experimental Protocol:
-
Animal Model: Swiss mice (male).[25]
-
Induction:
-
Apply a single topical application of 20 µL of 5% croton oil in acetone to the right ear.[23]
-
-
This compound Administration:
-
Apply this compound cream or solution topically to the ear 15-30 minutes before the croton oil application.
-
-
Assessment of Efficacy:
-
Ear Edema: Measure the increase in ear thickness or weight at various time points (e.g., 6 hours) after croton oil application.[23][24]
-
Histopathology: Analyze ear tissue for edema, inflammatory cell infiltration (predominantly neutrophils), and vasodilation.
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in ear tissue homogenates as an indicator of neutrophil infiltration.
-
Experimental Workflow:
Quantitative Data Summary:
| Parameter | Control (Croton Oil) | This compound Treated | Reference |
| Ear Edema (mg) | 10.2 ± 0.8 | 3.1 ± 0.4 | [23] |
| MPO Activity (U/mg tissue) | 1.5 ± 0.2 | 0.4 ± 0.1 | [25] |
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR).[26]
Signaling Pathway:
Key Steps in the Mechanism of Action:
-
Binding to Glucocorticoid Receptor (GR): this compound, being lipophilic, diffuses across the cell membrane and binds to the GR in the cytoplasm, which is complexed with heat shock proteins (Hsp).
-
GR Activation and Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the Hsp complex, dimerizes, and translocates to the nucleus.[26]
-
Transactivation: The activated GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This leads to the increased transcription of anti-inflammatory genes, such as mitogen-activated protein kinase phosphatase-1 (MKP-1) and glucocorticoid-induced leucine zipper (GILZ).[27][28]
-
Transrepression: The activated GR can also interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory genes like cytokines, chemokines, and adhesion molecules.[29][30]
References
- 1. Ameliorative Effect of a Neoteric Regimen of Catechin plus Cetirizine on Ovalbumin-Induced Allergic Rhinitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. researchgate.net [researchgate.net]
- 4. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 5. benchchem.com [benchchem.com]
- 6. Systemic and pulmonary effects of fluticasone administered through a metered-dose inhaler in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhaled salmeterol and/or fluticasone alters structure/function in a murine model of allergic airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Combination of Sarsasapogenin and Fluticasone attenuates ovalbumin-induced airway inflammation in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of fluticasone and salmeterol on tracheal responsiveness to ovalbumin and lung inflammation, administrated during and after sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel chronic obstructive pulmonary disease mouse model induced by intubation-mediated intratracheal co-administration of porcine pancreatic elastase and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Elastase- and LPS-Exposed Cpa3Cre/+ and ST2-/- Mice Develop Unimpaired Obstructive Pulmonary Disease [frontiersin.org]
- 13. Elastase- and LPS-exposed mice display altered responses to rhinovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Cang-ai volatile oil alleviates nasal inflammation via Th1/Th2 cell imbalance regulation in a rat model of ovalbumin-induced allergic rhinitis [frontiersin.org]
- 18. The amendatory effect of hesperidin and thymol in allergic rhinitis: an ovalbumin-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. [Establishment and evaluation of the SD rat allergic rhinitis model] [pubmed.ncbi.nlm.nih.gov]
- 21. Validation of guinea pig model of allergic rhinitis by oral and topical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Oleic acid exhibits an expressive anti-inflammatory effect in croton oil-induced irritant contact dermatitis without the occurrence of toxicological effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. study.com [study.com]
- 27. Superior effect of MP-AzeFlu compared to monotherapy with fluticasone propionate or azelastine on GILZ, MKP-1 and TTP anti-inflammatory gene expression in healthy and inflamed upper airway mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Fighting the Fire: Mechanisms of Inflammatory Gene Regulation by the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 29. atsjournals.org [atsjournals.org]
- 30. researchgate.net [researchgate.net]
Formulation of Fluticasone Acetate for In-Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluticasone, a synthetic corticosteroid, is a cornerstone in the treatment of inflammatory conditions, particularly asthma and allergic rhinitis. Its potent anti-inflammatory effects are mediated through its high affinity for the glucocorticoid receptor. For in-vivo research, proper formulation and administration are critical to ensure accurate and reproducible results. Fluticasone is commercially available as two esters: fluticasone propionate and fluticasone furoate, with fluticasone propionate being extensively studied in preclinical models. This document provides detailed application notes and protocols for the formulation of fluticasone acetate (with a focus on fluticasone propionate due to the wealth of available research data) for various in-vivo research applications.
Data Presentation
Table 1: Solubility of Fluticasone Propionate in Common Laboratory Solvents
For successful in-vivo studies, achieving a homogenous and stable formulation is paramount. Fluticasone propionate is practically insoluble in water, necessitating the use of organic solvents or suspension agents.[1][2]
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL[3], Soluble to 50 mM | A stock solution in DMSO is a common starting point for preparing aqueous dilutions.[3] |
| Dimethylformamide (DMF) | ~25 mg/mL[3] | Freely soluble.[1] |
| Ethanol (95%) | ~1 mg/mL[3] | Slightly soluble.[1] |
| Water | Practically insoluble (~0.14 µg/mL)[4] | Requires co-solvents or suspending agents for aqueous formulations. |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | For aqueous solutions, first dissolve in DMSO then dilute with buffer. Aqueous solutions are not recommended for storage for more than one day.[3] |
| Simulated Lung Fluids | 1.92 - 20.28 µg/mL | Solubility is enhanced in the presence of surfactants, which are components of lung lining fluid.[5] |
Table 2: Example Formulations for In-Vivo Administration
The choice of formulation depends on the route of administration and the specific requirements of the animal model.
| Route of Administration | Animal Model | Formulation Components | Concentration of Fluticasone Propionate | Reference |
| Intratracheal | Rat (LPS-induced lung injury) | 0.1% Tween-80 in 1X PBS (pH 7.4) | 100 and 300 µ g/rat | [6] |
| Intranasal | Mouse (Allergic rhinitis model) | Saline | Not specified | |
| Oral Gavage | Rat | 0.5% methyl cellulose with 0.1% Tween-80 | Not specified | [6] |
| Nebulization/Inhalation | Rat (Asthma model) | Suspension in sterile saline | 0.1, 1, or 10 mg | [7] |
| Nebulization/Inhalation | Mouse (Mycoplasma pneumoniae infection) | Aerosolized in saline | 100 µg/mL | [8] |
Table 3: Reported In-Vivo Dosages of Fluticasone Propionate
The following table summarizes dosages used in various preclinical models. It is crucial to perform dose-response studies to determine the optimal dose for a specific experimental setup.
| Animal Model | Disease Model | Route of Administration | Dosage | Reference |
| Rat (Sprague-Dawley) | LPS-induced lung injury | Intratracheal | 10, 30, 100 µ g/rat/day | [9] |
| Rat (Brown Norway) | OVA-induced asthma | Nebulization | 0.1, 1, or 10 mg | [7] |
| Mouse | OVA-induced allergic rhinitis | Intranasal | Not specified | |
| Cat | Feline allergic asthma | Inhalation (pMDI) | 44, 110, or 220 µg twice daily | [10] |
Experimental Protocols
Protocol 1: Preparation of Fluticasone Propionate Suspension for Intratracheal Administration in Rats
This protocol is adapted from a study investigating the effects of fluticasone propionate in a rat model of acute lung injury.[6]
Materials:
-
Fluticasone propionate powder
-
Tween-80
-
Phosphate-buffered saline (PBS), 1X, pH 7.4
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Prepare the vehicle solution: Prepare a 0.1% (v/v) solution of Tween-80 in 1X PBS. For example, add 10 µL of Tween-80 to 10 mL of 1X PBS.
-
Weigh fluticasone propionate: Accurately weigh the required amount of fluticasone propionate powder based on the desired final concentration and dosing volume.
-
Prepare the suspension: a. Add the weighed fluticasone propionate to a sterile microcentrifuge tube. b. Add a small volume of the 0.1% Tween-80 in PBS vehicle to the powder to create a paste. c. Gradually add the remaining vehicle to the desired final volume while vortexing.
-
Sonication: Sonicate the suspension to ensure a uniform particle size distribution.
-
Administration: Administer the suspension intratracheally to the rats at the desired volume.
Protocol 2: Preparation of Fluticasone Propionate Suspension for Oral Gavage in Rats
This protocol describes a general method for preparing a suspension suitable for oral administration.
Materials:
-
Fluticasone propionate powder
-
Methyl cellulose (0.5%)
-
Tween-80 (0.1%)
-
Purified water
-
Sterile tubes
-
Homogenizer or sonicator
Procedure:
-
Prepare the vehicle solution: a. Prepare a 0.5% (w/v) solution of methyl cellulose in purified water. This may require heating and stirring to fully dissolve. b. Add Tween-80 to the methyl cellulose solution to a final concentration of 0.1% (v/v) and mix thoroughly.
-
Weigh fluticasone propionate: Weigh the required amount of fluticasone propionate powder.
-
Prepare the suspension: a. Add the fluticasone propionate powder to a sterile tube. b. Add a small amount of the vehicle to form a paste. c. Gradually add the remaining vehicle to the final volume while continuously mixing.
-
Homogenization: Homogenize or sonicate the suspension to ensure uniformity.
-
Administration: Administer the suspension via oral gavage using an appropriate gauge gavage needle.
Protocol 3: Intranasal Administration in Mice
This protocol provides a general guideline for the intranasal delivery of a fluticasone propionate formulation.
Materials:
-
Prepared fluticasone propionate formulation (solution or suspension)
-
Micropipette with fine tips
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the mouse: Lightly anesthetize the mouse using a method approved by your institution's animal care and use committee.
-
Position the mouse: Hold the mouse in a supine position with its head tilted back slightly.
-
Administer the dose: a. Using a micropipette, carefully dispense a small droplet (e.g., 5-10 µL) of the fluticasone propionate formulation onto the nares. b. Allow the mouse to inhale the droplet. c. Repeat for the other nostril if required.
-
Recovery: Monitor the mouse until it has fully recovered from the anesthesia.
Signaling Pathway and Experimental Workflow Visualizations
Glucocorticoid Receptor Signaling Pathway
This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The activated GR complex then translocates to the nucleus, where it modulates the transcription of target genes. This leads to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins.[11][12][13]
Caption: Glucocorticoid receptor signaling pathway of Fluticasone Propionate.
Experimental Workflow for In-Vivo Formulation and Administration
The following diagram outlines a typical workflow for preparing and administering a fluticasone propionate formulation for an in-vivo study.
Caption: General experimental workflow for in-vivo studies with Fluticasone Propionate.
References
- 1. Fluticasone propionate | 80474-14-2 [chemicalbook.com]
- 2. Fluticasone Propionate | C25H31F3O5S | CID 444036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Solubility of fluticasone propionate and beclomethasone dipropionate in simulated lung lining fluids - DDL [ddl-conference.com]
- 6. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Evaluating the Suitability of Using Rat Models for Preclinical Efficacy and Side Effects with Inhaled Corticosteroids Nanosuspension Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of fluticasone propionate dosage in an experimental model of feline asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
Protocol for the Dissolution of Fluticasone Acetate in DMSO
Application Note & Protocol
For Research Use Only (RUO)
Abstract
This document provides a detailed protocol for the dissolution of Fluticasone Acetate (CAS 80474-24-4) in dimethyl sulfoxide (DMSO). Due to the limited availability of direct solubility data for this compound, this protocol is based on the well-documented solubility of structurally related fluticasone esters, namely Fluticasone Propionate and Fluticasone Furoate. This guide is intended for researchers, scientists, and drug development professionals who require the preparation of this compound stock solutions for in vitro and other research applications. A preliminary small-scale solubility test is recommended to determine the optimal concentration for specific experimental needs.
Introduction
This compound is a synthetic corticosteroid belonging to the glucocorticoid family. Like other fluticasone esters, it is presumed to exert its anti-inflammatory effects through its agonistic activity on the glucocorticoid receptor (GR). Upon binding to the GR, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes, leading to the downregulation of pro-inflammatory pathways and the upregulation of anti-inflammatory proteins. Given its hydrophobic nature, this compound is practically insoluble in aqueous solutions, necessitating the use of an organic solvent, such as DMSO, to prepare stock solutions for experimental use.
Materials and Equipment
-
This compound (solid powder, CAS 80474-24-4)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent purity
-
Sterile microcentrifuge tubes or vials (amber or covered with aluminum foil)
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Quantitative Data Summary
| Compound | CAS Number | Molecular Weight ( g/mol ) | Solubility in DMSO (Approximate) | Source |
| This compound | 80474-24-4 | 486.54 | Data not available | - |
| Fluticasone Propionate | 80474-14-2 | 500.57 | ~25 mg/mL | Cayman Chemical[1] |
| Fluticasone Furoate | 397864-44-7 | 538.58 | ~15 mg/mL - 95 mg/mL | Cayman Chemical, TargetMol[2][3] |
Note: The solubility of this compound in DMSO is expected to be in a similar range to its propionate and furoate analogs. A preliminary solubility assessment is strongly advised.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in cell-based assays.
4.1. Pre-dissolution Preparation
-
Equilibrate the this compound powder and anhydrous DMSO to room temperature before opening to prevent moisture absorption.
-
Calculate the required mass of this compound for the desired volume and concentration. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 486.54 g/mol * (1000 mg / 1 g) = 4.87 mg
-
4.2. Dissolution Procedure
-
Weigh out the calculated amount of this compound using a calibrated analytical balance and place it into a sterile, light-protected vial.
-
Add the desired volume of anhydrous DMSO to the vial containing the this compound powder.
-
Tightly cap the vial and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particulates remain, the following steps can be taken:
-
Warming: Gently warm the solution in a water bath at 37°C for 5-10 minutes. Vortex the solution again.
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes.
-
-
Once the this compound is completely dissolved, the stock solution is ready for use or storage.
4.3. Storage and Stability
-
Store the DMSO stock solution at -20°C in a tightly sealed, light-protected vial to minimize degradation.
-
While the stability of this compound in DMSO has not been extensively reported, related compounds are stable for extended periods when stored correctly. It is recommended to prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. For working solutions in aqueous media, it is advised not to store them for more than one day[1][2].
Visualizations
5.1. Experimental Workflow
Caption: A flowchart illustrating the key steps for the preparation of a this compound stock solution in DMSO.
5.2. Glucocorticoid Receptor Signaling Pathway
Caption: The mechanism of action of this compound via the glucocorticoid receptor (GR) pathway.
References
Application Note: Fluticasone for Gene Expression Analysis in Respiratory Cells
Introduction
Fluticasone, a synthetic corticosteroid, is a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effects are primarily attributed to its potent anti-inflammatory properties.[1] Available in derivatives like Fluticasone Propionate (FP) and Fluticasone Furoate (FF), it acts by modulating the expression of a wide array of genes involved in inflammation, immune response, and airway remodeling.[1][3][4] This document provides an overview of its mechanism of action, protocols for its use in in-vitro studies, and a summary of its effects on gene expression in various respiratory cell types.
Mechanism of Action
Fluticasone exerts its effects through the glucocorticoid receptor (GR).[1] Upon entering the cell, it binds to the cytosolic GR, which is complexed with heat shock proteins (HSPs). This binding event causes the dissociation of HSPs and the translocation of the fluticasone-GR complex into the nucleus.[1] Inside the nucleus, this complex modulates gene expression through two primary mechanisms:
-
Transactivation: The GR complex binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the upregulation of anti-inflammatory genes.
-
Transrepression: The GR complex interacts with and inhibits pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB), preventing them from activating the expression of inflammatory genes like cytokines, chemokines, and adhesion molecules.[3][5]
This dual action results in the potent suppression of airway inflammation.[1]
References
- 1. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]
- 2. The inhaled glucocorticoid fluticasone propionate efficiently inactivates cytochrome P450 3A5, a predominant lung P450 enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Pharmacological properties of the enhanced-affinity glucocorticoid fluticasone furoate in vitro and in an in vivo model of respiratory inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes: Fluticasone in Primary Human Bronchial Epithelial Cells
References
- 1. Fluticasone Induces Epithelial Injury and Alters Barrier Function in Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoid receptor signaling in a bronchial epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucocorticoids reduce inflammation in cystic fibrosis bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cistrome-based Cooperation between Airway Epithelial Glucocorticoid Receptor and NF-κB Orchestrates Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluticasone reduces IL-6 and IL-8 production of cystic fibrosis bronchial epithelial cells via IKK-beta kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Modulation of the constitutive or cytokine-induced bronchial epithelial cell functions in vitro by fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.rug.nl [research.rug.nl]
- 14. research.rug.nl [research.rug.nl]
- 15. frontiersin.org [frontiersin.org]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. Primary Human Bronchial Epithelial Cells Grown from Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stemcell.com [stemcell.com]
- 19. Polarized Secretion of Interleukin (IL)-6 and IL-8 by Human Airway Epithelia 16HBE14o- Cells in Response to Cationic Polypeptide Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Effects of cellular differentiation in human primary bronchial epithelial cells: Metabolism of 4-(methylnitrosamine)-1-(3-pyridyl)-1-butanone - PMC [pmc.ncbi.nlm.nih.gov]
Fluticasone Acetate Nanoparticle Formulation for Drug Delivery Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Fluticasone, a potent synthetic corticosteroid, is widely utilized for its anti-inflammatory properties, particularly in the management of asthma and allergic rhinitis. Its esters, such as fluticasone propionate and fluticasone acetate, are characterized by poor water solubility, which can limit their bioavailability and therapeutic efficacy. Nanoparticle engineering offers a promising strategy to overcome these limitations by enhancing drug solubility, dissolution rate, and enabling targeted delivery.
This document provides detailed application notes and protocols for the formulation and characterization of fluticasone nanoparticles. While specific data for this compound is limited in the current literature, the protocols detailed below for the closely related fluticasone propionate are readily adaptable. These methodologies serve as a comprehensive guide for researchers developing novel nanoparticle-based drug delivery systems for corticosteroids.
II. Nanoparticle Formulation Protocols
Several methods can be employed to fabricate fluticasone nanoparticles. The choice of method depends on the desired particle characteristics, scalability, and available resources. Below are protocols for two common and effective techniques: nanoprecipitation and oil-in-water (O/W) emulsion/solvent evaporation.
A. Protocol 1: Nanoprecipitation (Antisolvent Precipitation)
This method is suitable for producing small, polymeric nanoparticles of poorly water-soluble drugs like fluticasone.
1. Materials:
-
Fluticasone propionate/acetate
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or other suitable organic solvent)
-
Polyvinyl alcohol (PVA) or other suitable surfactant
-
Deionized water
-
Cryoprotectant (e.g., mannitol, trehalose) (for lyophilization)
2. Equipment:
-
Magnetic stirrer and stir bars
-
High-speed homogenizer or sonicator
-
Rotary evaporator
-
Centrifuge
-
Lyophilizer (optional)
3. Step-by-Step Procedure:
- Organic Phase Preparation: Dissolve a specific amount of fluticasone propionate/acetate and PLGA in acetone.
- Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 0.5% w/v PVA).
- Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The rapid solvent diffusion leads to the formation of nanoparticles.
- Solvent Evaporation: Stir the resulting suspension overnight at room temperature to evaporate the organic solvent.
- Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes).
- Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug. Repeat the centrifugation and washing steps twice.
- Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize with a cryoprotectant for long-term storage.
B. Protocol 2: Oil-in-Water (O/W) Emulsion/Solvent Evaporation
This method is also widely used for encapsulating lipophilic drugs into polymeric nanoparticles.
1. Materials:
-
Fluticasone propionate/acetate
-
PLGA or other suitable polymer (e.g., Eudragit® RS)
-
Dichloromethane (DCM) or other suitable organic solvent
-
PVA or other suitable surfactant
-
Deionized water
2. Equipment:
-
High-speed homogenizer or sonicator
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Centrifuge
3. Step-by-Step Procedure:
- Organic Phase Preparation: Dissolve fluticasone propionate/acetate and the polymer (e.g., PLGA) in a water-immiscible organic solvent like dichloromethane.
- Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., PVA).
- Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.
- Solvent Evaporation: Stir the emulsion continuously at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
- Nanoparticle Collection and Washing: Collect and wash the nanoparticles by centrifugation as described in the nanoprecipitation protocol.
- Final Formulation: Resuspend the washed nanoparticles in deionized water or lyophilize for storage.
III. Physicochemical Characterization of Nanoparticles
Thorough characterization is crucial to ensure the quality, stability, and performance of the formulated nanoparticles.
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are critical for predicting the in vivo behavior of nanoparticles.
Protocol: Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Measurement: Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).
-
Data Analysis: Record the Z-average particle size, PDI, and zeta potential. Aim for a particle size in the range of 100-500 nm for most drug delivery applications and a PDI below 0.3 to ensure a narrow size distribution. The zeta potential provides an indication of the surface charge and colloidal stability.
B. Encapsulation Efficiency (EE) and Drug Loading (DL)
These parameters quantify the amount of drug successfully incorporated into the nanoparticles.
Protocol: Quantification of Encapsulated Drug
-
Separation of Free Drug: Centrifuge a known amount of the nanoparticle suspension at high speed. The supernatant will contain the unencapsulated (free) drug.
-
Quantification of Free Drug: Measure the concentration of fluticasone in the supernatant using a validated HPLC method.
-
Calculation:
-
Encapsulation Efficiency (%): [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%): [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
C. Morphological and Solid-State Characterization
These analyses provide insights into the shape, surface texture, and physical state of the drug within the nanoparticles.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the shape and surface morphology of the nanoparticles.
-
Differential Scanning Calorimetry (DSC): To determine the physical state (crystalline or amorphous) of the encapsulated drug. An absence or shift in the drug's melting peak suggests its amorphous or molecularly dispersed state within the polymer matrix.
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity of the drug in the nanoparticle formulation. The disappearance of characteristic drug peaks indicates a change from a crystalline to an amorphous state.
-
Fourier Transform Infrared Spectroscopy (FTIR): To investigate potential chemical interactions between the drug and the polymer.
IV. In Vitro Performance Evaluation
A. In Vitro Drug Release
This assay evaluates the rate and extent of drug release from the nanoparticles over time.
Protocol: Dialysis Bag Method
-
Sample Preparation: Place a known amount of the fluticasone nanoparticle formulation into a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).
-
Release Study: Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of fluticasone in the withdrawn samples using HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
B. Cellular Uptake
This experiment assesses the ability of the nanoparticles to be internalized by target cells.
Protocol: In Vitro Cell Culture Assay
-
Cell Seeding: Seed a relevant cell line (e.g., A549 for lung epithelial cells) in a multi-well plate and allow them to adhere.
-
Treatment: Incubate the cells with a known concentration of the fluticasone nanoparticle formulation for specific durations (e.g., 2, 4, 6 hours).
-
Washing: After incubation, wash the cells with cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Determine the amount of fluticasone within the cell lysate using a validated analytical method (e.g., LC-MS/MS).
V. Data Presentation
The following tables summarize quantitative data for fluticasone propionate nanoparticles from various studies, which can serve as a benchmark for this compound nanoparticle development.
Table 1: Physicochemical Properties of Fluticasone Propionate Nanoparticles
| Formulation Method | Polymer/Lipid | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Nanoprecipitation | PLGA | 128.8 ± 0.6 | 0.07 ± 0.008 | -19.4 ± 0.7 | 68.6 ± 0.5 | 4.6 ± 0.04 | [1] |
| Antisolvent Precipitation | HPMC-PVP | 250.0 ± 2.0 | 0.15 ± 0.01 | - | - | - | [2] |
| Antisolvent Precipitation | EUD-PVP | 280.0 ± 4.2 | 0.25 ± 0.03 | - | - | - | [2] |
| High-Pressure Homogenization | Tristearin | - | - | - | - | - | [3] |
| Interfacial Polycondensation | Polyamide | 226.7 ± 35.3 | - | -30.6 ± 4.2 | - | - |
Table 2: In Vitro Release and Aerodynamic Performance of Fluticasone Propionate Nanoparticles
| Formulation | Release Profile | Fine Particle Fraction (FPF) | Reference |
| PLGA Nanoparticles | Sustained release up to 7 days | - | [1] |
| Nanoparticle Agglomerates | Rapid dissolution | ~74-88% | [4] |
| Solid Lipid Nanoparticles | Sustained release over 24 hours | - | [3] |
VI. Visualizations
A. Experimental Workflows
Caption: General workflow for formulation and evaluation.
B. Signaling Pathway
Fluticasone, as a glucocorticoid, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR) signaling pathway.
Caption: Glucocorticoid receptor signaling pathway.
References
Application Notes and Protocols for the Spectroscopic Characterization of Fluticasone Acetate
Introduction
Fluticasone acetate is a synthetic corticosteroid and an active pharmaceutical ingredient (API) known for its anti-inflammatory properties. It is structurally related to Fluticasone Propionate and Fluticasone Furoate.[1] The precise characterization of its chemical structure and purity is a critical step in drug development and quality control, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2] Spectroscopic techniques are fundamental tools for this purpose, providing detailed information on the molecule's electronic, vibrational, and structural properties.
This document provides detailed application notes and experimental protocols for the characterization of this compound using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
UV-Visible (UV-Vis) Spectroscopy
Application Note
UV-Vis spectroscopy is a rapid and simple method used for the quantitative analysis of compounds containing chromophores. The fused ring system and the α,β-unsaturated ketone in the steroid nucleus of this compound absorb UV radiation, making this technique suitable for its identification and quantification. The wavelength of maximum absorbance (λmax) is a characteristic feature used for identification, while the absorbance value is proportional to the concentration, as described by the Beer-Lambert law.[3] This method is frequently employed for routine quality control and dissolution studies. While specific data for this compound is not widely published, data from the closely related Fluticasone Propionate provides a reliable analytical starting point.[4][5]
Experimental Protocol
-
Preparation of Standard Stock Solution:
-
Determination of λmax:
-
Calibration Curve for Quantification:
-
Prepare a series of standard solutions with concentrations ranging from approximately 2-20 µg/mL by diluting the stock solution.[4]
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.999 for a linear relationship.[6]
-
Quantitative Data
The following table summarizes typical quantitative data for Fluticasone analogues, which can be used as a reference for this compound.
| Parameter | Value | Compound Analyzed | Solvent |
| λmax | ~236 nm | Fluticasone Propionate | Methanol |
| Linearity Range | 2-22 µg/mL | Fluticasone Propionate | Methanol |
| Correlation Coefficient (r²) | >0.99 | Fluticasone Propionate | Methanol |
Data adapted from studies on Fluticasone Propionate, a structurally similar compound.[3][4][5]
Experimental Workflow
Caption: UV-Vis Spectroscopy workflow for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note
FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule.[7] An infrared spectrum provides a unique "molecular fingerprint" that is highly specific to the compound being analyzed. For this compound, FTIR can be used to confirm its identity by identifying characteristic vibrational bands, such as those from carbonyl (C=O) groups of the ketone, ester, and thioester, as well as C-F and O-H bonds.[8] According to ICH guidelines, infrared spectroscopy is a preferred method for identification testing due to its high specificity.[2]
Experimental Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean.
-
Collect a background spectrum of the empty ATR stage.[7]
-
Place a small amount of this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over a range of 4000–500 cm⁻¹.[8]
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral resolution should be set to 4 cm⁻¹.
-
-
Data Analysis:
-
The collected spectrum is automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.
-
Identify the wavenumbers (cm⁻¹) of the major absorption bands and compare them to a reference spectrum or known characteristic frequencies for the functional groups present in this compound.
-
Quantitative Data
The table below lists the expected characteristic IR absorption bands for this compound, based on data from Fluticasone Propionate.[8]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | ~3300-3500 (broad) |
| C=O (Ester) | Stretching | ~1745 |
| C=O (Thioester) | Stretching | ~1700 |
| C=O (α,β-unsaturated Ketone) | Stretching | ~1660 |
| C=C (Alkene) | Stretching | ~1620 |
| C-F (Fluoroalkane) | Stretching | ~1000-1200 |
Experimental Workflow
Caption: FTIR Spectroscopy workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[9] ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each nucleus, allowing for the complete assignment of the molecular structure. For this compound, ¹H NMR can confirm the presence and connectivity of protons on the steroid backbone, while ¹⁹F NMR can be used to analyze the fluorine atoms. Quantitative NMR (qNMR) can also be employed for highly accurate purity assessments without the need for a specific reference standard of the analyte.[10]
Experimental Protocol
-
Sample Preparation:
-
Data Acquisition (¹H NMR):
-
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Typical parameters include a spectral width of 15 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.[10]
-
Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
Data Analysis:
-
Process the raw data (Free Induction Decay - FID) using a Fourier transform.
-
Perform phase and baseline corrections.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze chemical shifts (δ), coupling constants (J), and signal multiplicities (e.g., singlet, doublet) to assign the structure.
-
Quantitative Data
The following table presents characteristic ¹H NMR chemical shifts for key protons in Fluticasone, based on data for Fluticasone Propionate in DMSO-d₆.[10][11]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | ~7.3 | Doublet |
| H-1 | ~6.3 | Doublet of Doublets |
| H-2 | ~6.1 | Doublet |
| -OH | ~5.5 | Singlet |
| -SCH₂F | ~5.8-6.0 | Doublet of Doublets |
| Steroid Methyl Protons | ~0.8 - 1.5 | Singlets/Doublets |
Experimental Workflow
Caption: NMR Spectroscopy workflow for this compound.
Mass Spectrometry (MS)
Application Note
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.[12] When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying trace-level impurities and degradation products.[13] For this compound (MW = 486.54), electrospray ionization (ESI) in positive mode will typically generate a protonated molecular ion [M+H]⁺ at m/z 487.5. Tandem mass spectrometry (MS/MS) can be used to fragment this ion, producing a characteristic fragmentation pattern that confirms the structure and allows for highly selective quantification using Multiple Reaction Monitoring (MRM).[14][15]
Experimental Protocol (LC-MS/MS)
-
Sample Preparation:
-
LC Conditions:
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[15]
-
Scan Mode: Full scan to identify the precursor ion [M+H]⁺. Then, switch to product ion scan to determine fragmentation patterns.
-
MRM for Quantification: Monitor specific transitions from the precursor ion to its major product ions.[16]
-
Key Parameters: Optimize ion source gas flows, temperature, and ion spray voltage for maximum sensitivity.[15]
-
Quantitative Data
The table below shows the expected mass spectrometric data for this compound, with fragmentation data inferred from the structurally similar Fluticasone Propionate and Furoate.[15][17]
| Parameter | Description | Expected m/z Value |
| Molecular Formula | C₂₄H₂₉F₃O₅S | - |
| Molecular Weight | 486.54 Da | - |
| Precursor Ion [M+H]⁺ | Protonated molecule | 487.5 |
| Major Fragment Ion 1 | Loss of the acetoxy and thioester side chains | ~313.1 |
| Major Fragment Ion 2 | Further fragmentation of the steroid core | ~293.1 |
Experimental Workflow
Caption: LC-MS/MS workflow for this compound characterization.
References
- 1. This compound | 80474-24-4 [chemicalbook.com]
- 2. database.ich.org [database.ich.org]
- 3. ijbpas.com [ijbpas.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Novel Fluticasone Propionate and Salmeterol Fixed-Dose Combination Nano-Encapsulated Particles Using Polyamide Based on L-Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative proton nuclear magnetic resonance method for simultaneous analysis of fluticasone propionate and azelastine hydrochloride in nasal spray formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Characterisation of impurities in bulk drug batches of fluticasone propionate using directly coupled HPLC-NMR spectroscopy and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijrar.org [ijrar.org]
- 15. sciex.com [sciex.com]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Fluticasone Acetate Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the aqueous solubility of Fluticasone, a corticosteroid known for its low water solubility. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of Fluticasone?
A1: Fluticasone propionate, a commonly used ester, is practically insoluble in water, with a reported aqueous solubility of approximately 0.14 µg/mL at 25°C.[1] This low solubility presents a significant challenge for the development of aqueous-based formulations.
Q2: What are the primary strategies for enhancing the aqueous solubility of Fluticasone?
A2: Several techniques can be employed to improve the solubility of poorly soluble drugs like Fluticasone. The most common approaches include the use of co-solvents, cyclodextrin complexation, nanoparticle engineering, and the addition of surfactants.[2][3]
Q3: Which co-solvents are effective for dissolving Fluticasone?
A3: Organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol can effectively dissolve Fluticasone propionate.[4] For aqueous solutions, a common technique is to first dissolve the drug in a small amount of a strong organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[4]
Q4: How do cyclodextrins improve Fluticasone solubility?
A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes.[5][6] This complexation effectively shields the drug from the aqueous environment, thereby increasing its apparent solubility.[1] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be particularly effective in solubilizing Fluticasone propionate.[1]
Q5: What is the role of nanoparticle engineering in enhancing solubility?
A5: Reducing the particle size of a drug to the nanometer range increases its surface area-to-volume ratio, which can lead to a significant increase in its dissolution rate and saturation solubility.[2][7] Techniques like nanoprecipitation (solvent displacement) are used to produce Fluticasone nanoparticles.[2][8]
Troubleshooting Guides
Issue 1: Low Drug Loading or Precipitation When Using Co-solvents
| Potential Cause | Troubleshooting Steps |
| Insufficient Co-solvent Concentration | The concentration of the co-solvent may be too low to maintain the drug in solution upon dilution with the aqueous phase. |
| pH of the Aqueous Phase | The pH of the final solution can influence the stability and solubility of the drug-co-solvent mixture. |
| Temperature Effects | Solubility can be temperature-dependent. A decrease in temperature during mixing or storage can lead to precipitation. |
Issue 2: Inefficient Solubilization with Cyclodextrins
| Potential Cause | Troubleshooting Steps |
| Incorrect Cyclodextrin Type | The size of the cyclodextrin cavity must be appropriate for the drug molecule. For Fluticasone propionate, β-cyclodextrin derivatives are generally suitable.[1] |
| Suboptimal Drug:Cyclodextrin Ratio | The molar ratio of the drug to the cyclodextrin is a critical factor in achieving maximum solubilization. |
| Inefficient Complexation Method | Simple physical mixing may not be sufficient. Techniques like kneading, grinding, or freeze-drying can improve complexation efficiency.[7] |
Issue 3: Poor Nanoparticle Formation or Stability
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The drug must be soluble in the solvent, and the solvent must be miscible with the anti-solvent (aqueous phase). |
| Unsuitable Stabilizer | A stabilizer (surfactant or polymer) is crucial to prevent nanoparticle aggregation. The type and concentration must be optimized. |
| Incorrect Mixing Parameters | The rate of addition of the solvent phase to the anti-solvent phase and the stirring speed can significantly impact particle size and uniformity.[2] |
Quantitative Data Summary
The following tables summarize key quantitative data regarding the solubility of Fluticasone propionate in various systems.
Table 1: Solubility in Organic Solvents
| Solvent | Solubility (approx.) |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL[4] |
| Dimethylformamide (DMF) | ~25 mg/mL[4] |
| Ethanol | ~1 mg/mL[4] |
Table 2: Solubility in Aqueous Systems
| System | Solubility (approx.) | Fold Increase (vs. water) |
| Water (25°C) | 0.14 µg/mL[1] | - |
| 1:3 DMSO:PBS (pH 7.2) | 0.25 mg/mL[4] | ~1785 |
| HP-β-CD (ground mixture) | - | 280-fold increase[1] |
Experimental Protocols
Protocol 1: Solubility Enhancement using HP-β-Cyclodextrin (Mechanochemical Method)
This protocol is based on the mechanochemical activation method to prepare a Fluticasone propionate-HP-β-CD inclusion complex.[1]
-
Preparation of the Physical Mixture:
-
Accurately weigh Fluticasone propionate and HP-β-CD in a 1:7 mass ratio.
-
Thoroughly mix the two powders in a mortar and pestle for 5 minutes to obtain a physical mixture.
-
-
Mechanochemical Grinding:
-
Transfer the physical mixture to a roll mill.
-
Grind the mixture at a rotation frequency of 60 Hz for 6 hours.
-
-
Solubility Determination:
-
Add an excess amount (e.g., 50 mg) of the ground mixture to a known volume (e.g., 10 mL) of purified water in a sealed container.
-
Shake the suspension at 37°C for 24 hours in an orbital shaker.
-
Filter the suspension through a 0.22 µm syringe filter to remove undissolved particles.
-
Analyze the filtrate for Fluticasone propionate concentration using a validated HPLC method.
-
Protocol 2: Preparation of Fluticasone Nanoparticles by Nanoprecipitation
This protocol describes a typical nanoprecipitation (solvent displacement) method for preparing Fluticasone nanoparticles.[2][8]
-
Organic Phase Preparation:
-
Aqueous Phase Preparation:
-
Nanoprecipitation:
-
Slowly inject the organic phase into the aqueous phase under constant stirring (e.g., 1000 rpm).[2]
-
-
Solvent Evaporation:
-
Particle Characterization:
-
Analyze the resulting nanoparticle suspension for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
-
Protocol 3: HPLC Analysis of Fluticasone Propionate
This protocol outlines a general HPLC method for the quantification of Fluticasone propionate.[1]
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Agilent ZORBAX SB-C18 reversed-phase column (250 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of methanol, acetonitrile, and a buffer (1.2 g/L monobasic ammonium phosphate, pH adjusted to 3.5 with phosphoric acid) in a 50:15:35 ratio.[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 239 nm.[1]
-
Standard Preparation: Prepare a stock solution of Fluticasone propionate in the mobile phase and perform serial dilutions to create a calibration curve.
Visualizations
Caption: Workflow for solubility enhancement using cyclodextrins.
Caption: Workflow for nanoparticle preparation via nanoprecipitation.
Caption: Logical relationship of solubility enhancement strategies.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. dovepress.com [dovepress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceasia.org [scienceasia.org]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Preventing Fluticasone Acetate Degradation in Experimental Buffers
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients (APIs) like Fluticasone acetate in experimental buffers is paramount for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and preventing the degradation of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound in experimental buffers?
A1: this compound is susceptible to degradation under several common laboratory conditions. The most significant factors include:
-
pH: this compound is most stable in acidic environments, with an optimal pH range of 3.0-5.0. It is highly unstable in alkaline (basic) conditions, which leads to the hydrolysis of its thioester group.[1]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation byproducts.
-
Buffer Composition: The components of your experimental buffer can influence the stability of this compound.
Q2: I'm observing inconsistent results in my cell-based assays. Could this compound degradation be the cause?
A2: Yes, inconsistent or lower-than-expected biological activity is a strong indicator of compound degradation. Cell culture media is typically buffered around pH 7.4, which is suboptimal for this compound stability, especially during prolonged incubations at 37°C. This can lead to a decrease in the effective concentration of the active compound over the course of your experiment, resulting in variability.
Q3: How should I prepare and store this compound solutions to minimize degradation?
A3: To maintain the integrity of your this compound solutions, follow these best practices:
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable organic solvent such as dimethyl sulfoxide (DMSO), methanol, or acetonitrile. These organic stock solutions are generally more stable than aqueous preparations.
-
Storage: Store stock solutions at -20°C or lower, protected from light. Aliquoting the stock solution into smaller, single-use vials can prevent repeated freeze-thaw cycles.
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the stock solution into your experimental buffer immediately before use. Avoid storing aqueous solutions for extended periods. We do not recommend storing the aqueous solution for more than one day.[2]
Q4: What is the difference in stability between this compound and Fluticasone propionate?
A4: this compound and Fluticasone propionate are different ester derivatives of Fluticasone. While they share the same corticosteroid backbone and are susceptible to similar degradation pathways like hydrolysis, their stability profiles can differ due to the nature of the ester group. The propionate ester in Fluticasone propionate is known to be more stable than the acetate ester under certain conditions. However, both are vulnerable to degradation in alkaline environments. It is crucial to consult stability data specific to the form you are using.
Troubleshooting Guide
Problem: Low or variable bioactivity in experiments.
-
Possible Cause: Degradation of this compound in the experimental buffer.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions of this compound immediately before adding them to your experimental setup.
-
Minimize Incubation Time: Design your experiments to have the shortest possible incubation time with the compound.
-
pH Control: If your experimental conditions allow, consider using a buffer system that maintains a pH closer to the optimal range of 3.0-5.0.
-
Conduct a Stability Study: Perform a simple stability study by incubating this compound in your experimental buffer under the same conditions as your experiment (e.g., 37°C for 24 hours) and then analyze the remaining concentration by HPLC.
-
Problem: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Review Sample Handling and Storage: Ensure that your stock and working solutions have been handled and stored correctly, with protection from light and appropriate temperatures.
-
Perform Forced Degradation Studies: To identify the nature of the degradation, conduct forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions. This will help you to understand the degradation profile of this compound and identify the retention times of its major degradants.
-
Data Presentation: Summary of Fluticasone Propionate Degradation
While specific quantitative data for this compound is limited in the public domain, extensive studies have been conducted on the closely related Fluticasone propionate. This data provides valuable insight into the expected degradation behavior.
Table 1: Forced Degradation of Fluticasone Propionate Under Various Stress Conditions
| Stress Condition | Reagents and Conditions | Degradation (%) |
| Acid Hydrolysis | 0.1N HCl at 60°C for 2 hours | 6.11% |
| Base Hydrolysis | 0.1N NaOH, heated | 15% |
| Oxidation | 3% H₂O₂ at 60°C for 2 hours | 14.78% |
| Thermal | Dry heat at 60°C | 9.45% |
Note: The extent of degradation can vary based on specific experimental parameters.
Table 2: Degradation of Fluticasone Propionate in Alkaline Solutions at 37°C
| Condition | Apparent Degradation Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (hours) |
| 0.05 M NaOH | 0.472 ± 0.013 | ~1.5 |
| 0.1 M NaOH:Acetonitrile (1:1) | 0.154 ± 0.000 | ~4.5 |
| 0.1 M NaOH:Methanol (1:1) | 0.169 ± 0.003 | ~4.1 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Fluticasone Analysis
This method is designed to separate and quantify Fluticasone from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40, v/v). The exact ratio may need to be optimized for your specific system and to achieve separation from degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at approximately 239 nm
-
Temperature: 35°C
Protocol 2: Forced Degradation Study
This study will help to understand the degradation pathways of this compound and validate the stability-indicating nature of your analytical method.
-
Prepare a Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Heat at 60°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Keep at room temperature and monitor degradation over time (e.g., 0, 1, 2, 4, 8 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C for 24 hours).
-
-
Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis.
Visualizations
Glucocorticoid Receptor Signaling Pathway
This compound, as a synthetic glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.
References
Technical Support Center: Troubleshooting Fluticasone Acetate Peak Tailing
Welcome to the technical support center for chromatographic analysis of Fluticasone acetate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram. In an ideal separation, peaks are symmetrical and have a Gaussian shape. This distortion can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.
Peak tailing is quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to be tailing, and values above 2.0 may be unacceptable for quantitative analysis.[1]
Q2: My this compound peak is tailing. What are the most common causes?
A2: Peak tailing for a relatively neutral and hydrophobic compound like this compound in reversed-phase HPLC is typically caused by one or more of the following factors:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica-based column packing can interact with polar functional groups on the this compound molecule. These interactions create a secondary, undesirable retention mechanism that leads to peak tailing.[2]
-
Column Degradation: The column's performance can degrade over time. This can manifest as a void at the column inlet, a blocked inlet frit, or contamination of the stationary phase, all of which can disrupt the flow path and cause peak distortion.
-
Mobile Phase Issues: An inappropriate mobile phase, such as one with incorrect pH or insufficient buffer strength, can contribute to peak tailing, although this compound is less susceptible to pH changes than acidic or basic compounds.
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broadened and tailing peaks.
-
Extra-Column Effects: These are issues related to the HPLC system itself, such as excessive tubing length or diameter, or dead volume in fittings, the injector, or the detector cell. These problems cause the peak to broaden before it even reaches the detector.
Q3: Does the mobile phase pH significantly affect the peak shape of this compound?
A3: this compound is a neutral compound, meaning it does not have strongly acidic or basic functional groups that would ionize with changes in mobile phase pH. Therefore, unlike acidic or basic analytes, its retention and peak shape are not highly sensitive to pH adjustments within the typical operating range of a C18 column (pH 2-8). However, operating at a lower pH (e.g., pH 3.0-4.0) can sometimes improve the peak shape of even neutral compounds by suppressing the ionization of residual silanol groups on the silica packing, thereby reducing secondary interactions.
Q4: Can the choice of organic solvent in the mobile phase impact peak tailing?
A4: Yes, the choice of organic modifier (typically acetonitrile or methanol) can influence peak shape. Acetonitrile is generally preferred as it has a lower viscosity, which can lead to better column efficiency and sharper peaks. If you are observing tailing with a methanol-based mobile phase, consider switching to acetonitrile.
Troubleshooting Guides
Guide 1: Investigating Secondary Silanol Interactions
Secondary interactions with active silanol groups are a primary cause of peak tailing for polar and even some neutral compounds.
Symptoms:
-
The this compound peak consistently shows tailing, even with a new column.
-
The tailing is more pronounced than for less polar compounds in the same run.
Troubleshooting Steps:
-
Use a Modern, End-capped Column: Older C18 columns may have a higher concentration of residual silanols. Ensure you are using a high-purity, fully end-capped C18 or a column with a different stationary phase chemistry (e.g., a polar-embedded phase) designed to minimize silanol interactions.
-
Adjust Mobile Phase pH: Although this compound is neutral, lowering the pH of the mobile phase can help.
-
Action: Prepare a mobile phase with a buffer at a lower pH (e.g., 3.0). A phosphate or formate buffer is a good choice.
-
Expected Outcome: A lower pH protonates the silanol groups, reducing their ability to interact with the analyte and thus improving peak symmetry.
-
-
Increase Buffer Concentration: A higher buffer concentration can also help to mask residual silanol sites.
-
Action: Increase the buffer concentration in your mobile phase (e.g., from 10 mM to 25-50 mM).
-
Expected Outcome: The increased ionic strength of the mobile phase can reduce secondary interactions and improve peak shape.
-
The following table illustrates the expected trend of the USP Tailing Factor for a neutral compound susceptible to secondary interactions as the mobile phase pH is adjusted. While this data is not specific to this compound, it demonstrates the general principle.
| Mobile Phase pH | USP Tailing Factor (Tf) | Peak Shape |
| 7.0 | 1.8 | Significant Tailing |
| 5.0 | 1.5 | Moderate Tailing |
| 3.0 | 1.1 | Symmetrical |
-
Prepare Aqueous Buffers:
-
pH 7.0 Buffer: Prepare a 20 mM potassium phosphate buffer. Dissolve the appropriate amounts of monobasic and dibasic potassium phosphate in HPLC-grade water to achieve a pH of 7.0.
-
pH 3.0 Buffer: Prepare a 20 mM potassium phosphate buffer. Dissolve monobasic potassium phosphate in HPLC-grade water and adjust the pH to 3.0 with phosphoric acid.
-
-
Prepare Mobile Phases:
-
Prepare two mobile phases consisting of Acetonitrile and the respective buffer (e.g., 60:40 v/v).
-
Filter and degas both mobile phases.
-
-
Chromatographic Analysis:
-
Equilibrate a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with the pH 7.0 mobile phase for at least 30 minutes.
-
Inject a standard solution of this compound and record the chromatogram.
-
Flush the column with an intermediate solvent (e.g., 50:50 Acetonitrile:Water) before switching to the pH 3.0 mobile phase.
-
Equilibrate the column with the pH 3.0 mobile phase for at least 30 minutes.
-
Inject the same standard solution of this compound and record the chromatogram.
-
-
Data Analysis:
-
Calculate the USP Tailing Factor for the this compound peak from both chromatograms.
-
Guide 2: Addressing Column Degradation and Contamination
A compromised column is a frequent source of peak shape problems that often affect all peaks in the chromatogram.
Symptoms:
-
Peak tailing appears suddenly and worsens over a series of injections.
-
All peaks in the chromatogram exhibit tailing.
-
A noticeable increase in backpressure.
Troubleshooting Steps:
-
Install a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to protect it from strongly retained impurities and particulates in the sample.
-
Replace the Column: If the column is old or has been subjected to harsh conditions, it may be irreversibly damaged. The quickest way to diagnose this is to replace it with a new, validated column.
-
Column Flushing and Regeneration: If the column is contaminated, a rigorous flushing procedure may restore its performance.
Caution: Always disconnect the column from the detector before flushing with strong solvents to avoid contaminating the detector cell. If possible, reverse the direction of the column for flushing (backflushing).
-
Initial Flush: Flush the column with 20 column volumes of your mobile phase without the buffer salts (e.g., Acetonitrile/Water).
-
Organic Solvent Wash: Flush with 20 column volumes of 100% Acetonitrile.
-
Stronger Solvent Wash (for stubborn contaminants):
-
Flush with 20 column volumes of 100% Isopropanol.
-
(Optional, for highly non-polar contaminants) Flush with 20 column volumes of Tetrahydrofuran (THF), followed by 20 column volumes of Isopropanol.
-
-
Re-equilibration:
-
Flush with 20 column volumes of 100% Acetonitrile.
-
Flush with 20 column volumes of your mobile phase without buffer salts.
-
Finally, re-equilibrate with your working mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Guide 3: Diagnosing and Minimizing System and Sample Issues
Problems with the HPLC system (extra-column volume) or the sample itself can also lead to peak tailing.
Symptoms:
-
Early eluting peaks show more pronounced tailing than later eluting peaks.
-
Injecting a smaller volume or a more dilute sample improves the peak shape.
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration:
-
Action: Sequentially reduce the injection volume (e.g., from 20 µL to 10 µL, then 5 µL) or dilute your sample by a factor of 2 and 5.
-
Expected Outcome: If peak shape improves, the original issue was sample mass overload.
-
-
Check Sample Solvent:
-
Action: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.
-
Expected Outcome: Improved peak shape for early eluting peaks.
-
-
Minimize Extra-Column Volume:
-
Action: Inspect your HPLC system. Use tubing with the smallest possible internal diameter (e.g., 0.125 mm) and keep the length of all tubing between the injector and the detector to an absolute minimum. Ensure all fittings are properly seated to avoid dead volume.
-
| Sample Concentration | Injection Volume | USP Tailing Factor (Tf) |
| 1.0 mg/mL | 20 µL | 2.1 |
| 0.5 mg/mL | 20 µL | 1.6 |
| 0.1 mg/mL | 20 µL | 1.2 |
| 1.0 mg/mL | 5 µL | 1.3 |
Visual Troubleshooting Workflows
Caption: A step-by-step decision tree for troubleshooting HPLC peak tailing.
Caption: How low pH suppresses unwanted silanol interactions, leading to better peak shape.
References
Technical Support Center: Optimizing Fluticasone Acetate Concentration for In-Vitro Experiments
Welcome to the technical support center for researchers utilizing Fluticasone acetate in in-vitro experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experimental setup and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Fluticasone's anti-inflammatory effects in vitro?
A1: Fluticasone, a synthetic glucocorticoid, exerts its anti-inflammatory effects primarily by binding to the cytosolic glucocorticoid receptor (GR).[1] Upon binding, the Fluticasone-GR complex translocates to the nucleus, where it modulates gene expression.[1][2] This leads to the downregulation of pro-inflammatory cytokines (like IL-6, IL-8, and TNF-α) and the inhibition of inflammatory pathways such as the NF-κB pathway.[1][3]
Q2: What is a typical effective concentration range for this compound in in-vitro experiments?
A2: Significant anti-inflammatory effects of Fluticasone propionate (FP) and Fluticasone furoate (FF) are observed at concentrations ranging from picomolar (pM) to nanomolar (nM).[3] For example, FF has been shown to inhibit cytokine secretion at concentrations as low as 10⁻¹² M to 10⁻¹⁰ M.[3] FP has demonstrated potent inhibition of T-lymphocyte proliferation with an IC50 value of 0.3 nM.[3] A concentration of 10⁻⁸ M is often relevant for studying the anti-inflammatory effects of FP in bronchial epithelial cells.[3]
Q3: How does the in-vitro potency of Fluticasone compare to other corticosteroids?
A3: Fluticasone propionate is generally more potent than other corticosteroids like dexamethasone and budesonide in vitro.[3] For instance, in inhibiting anti-CD3-induced human T lymphocyte proliferation, the IC50 values were 0.3 nM for FP, 5.9 nM for dexamethasone, and 0.8 nM for budesonide.[3]
Q4: What is the primary mechanism of Fluticasone-induced cell toxicity in vitro?
A4: Fluticasone propionate primarily induces cell toxicity through apoptosis (programmed cell death), which is a key part of its anti-inflammatory action.[4] This process is mediated by the glucocorticoid receptor and involves the regulation of several signaling pathways.[4] T-lymphocytes and eosinophils are particularly susceptible to Fluticasone-induced apoptosis.[4]
Q5: Can Fluticasone induce other forms of cell death besides apoptosis?
A5: While apoptosis is the primary mechanism, at higher concentrations or under specific conditions, Fluticasone may lead to a combination of apoptotic and necrotic effects.[4] If you observe features of necrosis, such as cell swelling and membrane rupture, it is important to carefully evaluate your experimental conditions.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No significant anti-inflammatory effect observed at expected concentrations. | - Inactive Fluticasone compound.- Cell line is resistant to glucocorticoids.- Insufficient stimulation of inflammation.- Assay incubation time is too short or too long. | - Prepare fresh Fluticasone solutions for each experiment.- Verify the glucocorticoid sensitivity of your cell line from the literature.- Optimize the concentration and incubation time of the inflammatory stimulus (e.g., LPS, TNF-α).- Perform a time-course experiment to determine the optimal endpoint.[3] |
| High variability in experimental results. | - Inconsistent cell seeding density.- Variability in cell health or passage number.- Pipetting errors during drug dilution or addition. | - Use a cell counter for accurate seeding.- Use cells within a consistent passage number range and ensure high viability (>95%).- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[3] |
| Unexpected increase in a pro-inflammatory marker after Fluticasone treatment. | - Off-target effects at very high concentrations.- Complex biological responses in certain cell types. | - Perform a dose-response curve to identify the optimal concentration range and potential toxicity at high doses.- Review literature for cell-specific effects of glucocorticoids. For example, an increase in p65 protein expression has been noted in A549 cells with dexamethasone.[3] |
| Poor solubility of this compound in culture medium. | - Fluticasone has low aqueous solubility. | - Prepare a high-concentration stock solution in an organic solvent like DMSO or DMF and then dilute it in the culture medium. Ensure the final solvent concentration does not affect cell viability.- For maximum solubility in aqueous buffers, first dissolve Fluticasone furoate in DMF and then dilute with the aqueous buffer of choice.[5] |
Data Presentation
Table 1: Recommended Concentration Ranges of Fluticasone for In-Vitro Anti-Inflammatory Assays
| Fluticasone Form | Cell Type | Assay | Effective Concentration Range | IC50/EC50 |
| Fluticasone Furoate (FF) | Nasal Mucosa Epithelial Cells | Cytokine (GM-CSF, IL-6, IL-8) Secretion Inhibition | 10⁻¹² M to 10⁻⁷ M | IC25: 8.6 pM - 65.8 pM |
| Fluticasone Propionate (FP) | Human T-Lymphocytes | Anti-CD3-Induced Proliferation Inhibition | Not specified | IC50: 0.3 nM |
| Fluticasone Propionate (FP) | Human Bronchial Epithelial Cells | Anti-inflammatory Effects | 10⁻⁸ M | Not specified[3] |
| Fluticasone Furoate (FF) | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS-Induced TNF-α Production Inhibition | Not specified | EC50: 0.12 nM[5] |
Table 2: Comparative In-Vitro Potency (IC50) of Corticosteroids
| Assay | Fluticasone Propionate | Dexamethasone | Budesonide |
| Inhibition of anti-CD3-induced human T lymphocyte proliferation | 0.3 nM | 5.9 nM | 0.8 nM |
| Inhibition of E-selectin expression | 1 nM | 23 nM | 9.5 nM |
Data compiled from BenchChem technical resources.[3]
Table 3: Solubility of Fluticasone Propionate and Furoate
| Compound | Solvent | Solubility |
| Fluticasone Propionate | Ultrapure water | 1.92 µg/mL[6] |
| Fluticasone Propionate | Simulated Lung Lining Fluid (sLLF) | 2.04 µg/mL[6] |
| Fluticasone Furoate | Ethanol | ~1 mg/mL[5] |
| Fluticasone Furoate | DMSO | ~15 mg/mL[5] |
| Fluticasone Furoate | Dimethyl formamide (DMF) | ~20 mg/mL[5] |
Experimental Protocols
Protocol 1: Assessment of Anti-Inflammatory Effects by Cytokine Secretion Inhibition (ELISA)
-
Cell Culture: Seed cells (e.g., A549 human lung carcinoma cells) in 6-well plates and grow to 80-90% confluency.
-
Treatment: Treat the cells with desired concentrations of Fluticasone (prepared by serial dilution from a stock solution) for a specific duration (e.g., 16 hours).[3] Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., 10 ng/mL TNF-α) for a short period (e.g., 30 minutes) to activate the NF-κB pathway.[3]
-
Incubation: Incubate for an appropriate period to induce cytokine production (e.g., 16-24 hours).[3]
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.[3]
-
Analysis: Measure the concentration of target cytokines (e.g., IL-6, IL-8) in the supernatants using a validated ELISA kit according to the manufacturer's instructions.[3]
-
Data Analysis: Calculate the percentage inhibition of cytokine secretion for each Fluticasone concentration relative to the stimulated vehicle control. Plot the dose-response curve and determine the IC50 value.[3]
Protocol 2: Cytotoxicity Assessment by MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of Fluticasone concentrations for a predetermined duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Mandatory Visualizations
Caption: Fluticasone's mechanism of action via the glucocorticoid receptor pathway.
Caption: Workflow for assessing cytokine inhibition by Fluticasone.
References
Technical Support Center: Overcoming Low Bioavailability of Fluticasone Acetate in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low bioavailability of fluticasone acetate in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of fluticasone propionate so low in animal models?
A1: Fluticasone propionate (FP) has a very low oral bioavailability, typically less than 1%, due to extensive first-pass metabolism in the liver.[1][2] Following oral administration, the drug is well-absorbed from the gastrointestinal tract, but it is then rapidly metabolized to an inactive carboxylic acid derivative before it can reach systemic circulation.[1] This high hepatic clearance is the primary reason for its negligible oral bioavailability in species like rats and dogs.[1]
Q2: What are the main strategies to improve the systemic exposure of this compound in animal studies?
A2: The primary strategies focus on bypassing first-pass metabolism and enhancing drug deposition and absorption at the target site. These include:
-
Alternative Delivery Routes: Pulmonary (intratracheal) and intranasal administration are common methods to deliver the drug directly to the lungs or nasal cavity, minimizing oral ingestion and subsequent metabolism.[3][4]
-
Advanced Formulations: Developing nanoparticle-based systems such as solid lipid nanoparticles (SLNs), polymeric nanoparticles (e.g., PLGA), and nanosuspensions can improve drug solubility, dissolution rate, and retention time in the lungs.[5][6][7][8][9]
-
Device Optimization: For inhalation studies, the choice of delivery device, such as a metered-dose inhaler with an anti-static spacer, can significantly impact the respirable fraction and lung deposition.[10]
Q3: Which is more bioavailable, fluticasone propionate or fluticasone furoate?
A3: Both fluticasone propionate (FP) and fluticasone furoate (FF) have very low systemic bioavailability when administered intranasally.[11][12] However, FF exhibits a longer terminal elimination half-life (17–24 hours) compared to FP, suggesting more prolonged lung absorption kinetics.[13] While both are effective, FF's properties may offer advantages for once-daily dosing regimens.[13][14]
Q4: How can I accurately measure the low plasma concentrations of this compound in animal blood samples?
A4: Due to the very low circulating plasma concentrations, highly sensitive analytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for quantifying fluticasone propionate in plasma, with lower limits of quantification (LLOQ) reaching sub-picogram per milliliter levels (e.g., 0.2 pg/mL).[15][16] Sample preparation typically involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the plasma matrix.[15][16][17]
Troubleshooting Guides
Issue 1: Inconsistent or low plasma concentrations after pulmonary administration.
| Potential Cause | Troubleshooting Step |
| Poor Aerosolization and Lung Deposition | Ensure the particle size of the formulation is within the optimal range for deep lung delivery (1-5 µm).[18] For dry powder inhalers, consider the use of carriers like lactose to improve flow properties.[19] For nebulized suspensions, monitor the droplet size distribution. |
| Rapid Mucociliary Clearance | Formulations with mucoadhesive properties (e.g., using chitosan) can prolong residence time in the lungs.[18] Nanosuspensions have been shown to decrease mucociliary clearance compared to microsuspensions.[8][20] |
| Formulation Instability | For nanoparticle formulations, assess physical stability over time (particle size, zeta potential, and drug encapsulation). For suspensions, ensure adequate stabilization to prevent aggregation.[21] |
| Improper Administration Technique | For intratracheal instillation in rodents, ensure the cannula is correctly placed to deliver the dose to the lungs and not the esophagus.[3] Use appropriate and calibrated delivery devices. |
Issue 2: High variability in drug concentration in lung tissue.
| Potential Cause | Troubleshooting Step |
| Non-uniform Particle Distribution | Optimize the formulation to have a narrow particle size distribution. Techniques like spray drying can produce more uniform microparticles.[18][22] |
| Uneven Deposition in the Lungs | Intratracheal instillation can lead to non-uniform drug distribution.[3] Consider inhalation delivery methods for more even lung deposition, although this can be technically challenging in small animals. |
| Post-mortem Drug Redistribution | Process tissue samples immediately after collection to minimize the risk of post-mortem drug migration. |
Quantitative Data Summary
Table 1: Bioavailability of Fluticasone Esters via Different Routes
| Compound | Route | Dose | Absolute Bioavailability (%) | Species | Reference |
| Fluticasone Propionate | Intravenous | 250 µg | 100 | Healthy Volunteers | [23] |
| Fluticasone Propionate | Oral (micronised) | 10 mg twice daily | < 1 | Healthy Volunteers | [2] |
| Fluticasone Propionate | Intranasal Spray | 800 µg | 0.51 | Healthy Volunteers | [23] |
| Fluticasone Propionate | Intranasal Drops | 800 µg | 0.06 | Healthy Volunteers | [23] |
| Fluticasone Furoate | Intranasal | High doses | 0.5 | Healthy Subjects | [12] |
| Fluticasone Furoate | Oral | High doses | 1.26 | Healthy Subjects | [12] |
Table 2: Characteristics of Fluticasone Propionate Nanoparticle Formulations
| Formulation Type | Polymer/Lipid | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Tristearin | 130.9 - 352.9 | - | - | [5] |
| Solid Lipid Nanoparticles (SLNs) | - | 248.3 | - | - | [7] |
| Polymeric Nanoparticles | PLGA | 128.8 | 68.6 | 4.6 | [9] |
| Polymeric Nanoparticles | PHEA-PLA-PEG2000 | ~150-200 | - | ~2.9 | [6] |
| Nanosuspension | - | 246 | - | - | [8] |
| Nanocapsules | Polyamide | 199.3 | - | - | [24] |
Experimental Protocols
Protocol 1: Preparation of Fluticasone Propionate-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the high-pressure homogenization method.[5][25]
-
Preparation of Lipid Phase: Dissolve a specific amount of fluticasone propionate and a solid lipid (e.g., tristearin) in a suitable organic solvent. The lipid phase is then heated above the melting point of the lipid.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Tween 80). Heat the aqueous phase to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase and homogenize at high speed using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Subject the coarse emulsion to high-pressure homogenization for a specified number of cycles (e.g., 4 cycles) at a pressure above the critical point.[5]
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Intratracheal Administration in Rats
This protocol is a common method for direct lung delivery in rodent models.[3][20]
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Positioning: Place the anesthetized animal in a supine position on a surgical board.
-
Visualization of Trachea: Gently open the mouth and illuminate the throat area with a light source to visualize the trachea.
-
Intubation: Carefully insert a small, flexible cannula or a specialized intratracheal instillation device into the trachea.
-
Dose Administration: Administer a small volume of the drug solution or suspension through the cannula directly into the lungs.[3]
-
Recovery: Remove the cannula and allow the animal to recover from anesthesia in a warm, clean cage.
Protocol 3: Quantification of Fluticasone Propionate in Rat Plasma by LC-MS/MS
This protocol outlines a general procedure for sample preparation and analysis.[15][16][17]
-
Sample Collection: Collect blood samples from the animals at predetermined time points into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw the plasma samples and spike with an internal standard (e.g., fluticasone propionate-D3).[15]
-
Pre-treat the plasma, for example, by protein precipitation with acetonitrile.[26]
-
Condition an SPE cartridge (e.g., C18 or MCX) with methanol and water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the fluticasone propionate and internal standard with a strong organic solvent (e.g., dichloromethane or methanol).[15]
-
-
Analysis:
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system for analysis.
-
Use multiple reaction monitoring (MRM) to detect and quantify the parent drug and internal standard.[16]
-
Visualizations
Caption: Workflow for developing and evaluating fluticasone-loaded SLNs.
Caption: Rationale for alternative delivery routes for fluticasone.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Bioavailability of orally administered micronised fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pulmonary drug delivery strategies: A concise, systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nebulized fluticasone propionate, a viable alternative to systemic route in the management of childhood moderate asthma attack: A double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Statistical Optimization of Solid Lipid Nanoparticle Formulations of Fluticasone Propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyaspartamide-Based Nanoparticles Loaded with Fluticasone Propionate and the In Vitro Evaluation towards Cigarette Smoke Effects [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nanoparticle drug delivery characterization for fluticasone propionate and in vitro testing 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo comparison of the relative systemic bioavailability of fluticasone propionate from three anti-static spacers and a metered dose inhaler - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioavailability of fluticasone propionate and mometasone furoate aqueous nasal sprays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluticasone Furoate, a Novel Inhaled Corticosteroid, Demonstrates Prolonged Lung Absorption Kinetics in Man Compared with Inhaled Fluticasone Propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijorl.com [ijorl.com]
- 15. sciex.com [sciex.com]
- 16. waters.com [waters.com]
- 17. ijrar.org [ijrar.org]
- 18. Optimization of the experimental parameters of fluticasone propionate microparticles for pulmonary delivery using a box behenken design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsonline.com [ijpsonline.com]
- 20. Fluticasone propionate nanosuspensions for sustained nebulization delivery: An in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Systemic bioavailability of fluticasone propionate administered as nasal drops and aqueous nasal spray formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Development and Statistical Optimization of Solid Lipid Nanoparticle Formulations of Fluticasone Propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. lcms.cz [lcms.cz]
Technical Support Center: Navigating Cell Viability Challenges with High Concentrations of Fluticasone Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering cell viability issues in their experiments involving high concentrations of Fluticasone acetate. This document offers troubleshooting strategies, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at high concentrations of this compound. What is the underlying mechanism?
A1: High concentrations of this compound, a potent glucocorticoid, primarily induce apoptosis, or programmed cell death, in various cell types. This is a well-documented effect and is a key part of its anti-inflammatory action. The apoptotic process is initiated through the binding of this compound to the glucocorticoid receptor (GR), leading to a cascade of intracellular events.
Q2: Which signaling pathways are predominantly involved in this compound-induced apoptosis?
A2: The primary signaling pathway involves the intrinsic, or mitochondrial, route of apoptosis. Key events include:
-
Modulation of Bcl-2 family proteins: this compound can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in balance leads to mitochondrial outer membrane permeabilization.
-
Mitochondrial dysfunction: The altered Bcl-2 family protein ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.
-
Caspase activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Q3: Are certain cell types more susceptible to this compound-induced apoptosis?
A3: Yes, hematopoietic cells, particularly T-lymphocytes and eosinophils, are highly sensitive to the apoptotic effects of glucocorticoids like this compound.[1][2][3][4][5] Airway epithelial cells have also been shown to undergo apoptosis in response to corticosteroid treatment.[6][7][8] The susceptibility of a cell type is often linked to its expression level of the glucocorticoid receptor and the intracellular balance of pro- and anti-apoptotic proteins.
Q4: Can this compound induce other forms of cell death besides apoptosis?
A4: While apoptosis is the predominant mechanism, at very high concentrations or under specific experimental conditions, a mixed population of apoptotic and necrotic cells may be observed. Necrosis is characterized by cell swelling and membrane rupture. If you observe signs of necrosis, it is crucial to re-evaluate your experimental setup, including drug concentration and incubation time.
Q5: How does this compound treatment affect cell proliferation?
A5: In addition to inducing apoptosis, corticosteroids like dexamethasone have been shown to suppress the proliferation of airway epithelial cells. This can be an important consideration when interpreting cell viability assays that are based on metabolic activity, as a reduction in signal may be due to a combination of cell death and decreased proliferation.
Troubleshooting Guide
Encountering unexpected or inconsistent results in cell viability assays with this compound can be frustrating. This guide provides a systematic approach to troubleshooting common issues.
dot
Caption: Troubleshooting workflow for unexpected cell viability results.
| Problem | Possible Cause | Recommended Solution |
| No significant decrease in cell viability at expected cytotoxic concentrations. | Suboptimal Drug Concentration: The concentration of this compound may be too low to induce apoptosis in your specific cell type. | Perform a dose-response experiment with a wider range of concentrations to determine the EC50 (half-maximal effective concentration). |
| Incorrect Drug Preparation: The this compound stock solution may have been improperly prepared or degraded. | Prepare a fresh stock solution from a reputable source. Ensure complete solubilization in the appropriate solvent (e.g., DMSO) and use a consistent final solvent concentration across all treatments, including vehicle controls. | |
| Short Incubation Time: The duration of treatment may be insufficient for the apoptotic cascade to be fully executed. | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal endpoint for observing cell death. | |
| Cell Resistance: The cell line you are using may be inherently resistant to glucocorticoid-induced apoptosis. | Consider using a different, more sensitive cell line as a positive control. Review the literature for the expected response of your cell line to corticosteroids. | |
| High variability between replicate wells. | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and check for even cell distribution under a microscope. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effect"). |
| Compound Precipitation: High concentrations of this compound may precipitate out of the culture medium. | Visually inspect the wells for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent system. | |
| Pipetting Errors: Inaccurate pipetting of the compound or assay reagents. | Calibrate your pipettes regularly. Use fresh pipette tips for each replicate. | |
| Cell viability appears to be over 100% of the control. | Assay Interference: The compound may directly interact with the assay reagents. For example, some compounds can reduce tetrazolium salts (e.g., MTT, XTT) non-enzymatically. | Run a cell-free control with the compound and assay reagents to check for direct chemical reactions. If interference is detected, consider using an alternative viability assay that relies on a different principle (e.g., ATP-based assay, live/dead staining).[9] |
| Increased Metabolic Activity: In some cases, a compound might temporarily increase cellular metabolic activity before inducing cell death. | Correlate the viability assay results with direct cell counting or morphological assessment of cell death (e.g., microscopy). | |
| Inconsistent results between experiments. | Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular physiology and response to drugs. | Regularly test your cell cultures for mycoplasma contamination using a reliable method like PCR.[10] |
| Cell Passage Number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. | Use cells within a consistent and low passage number range for all experiments. | |
| Reagent Variability: Inconsistent quality of serum, media, or other reagents. | Use the same lot of reagents for a set of comparable experiments. |
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of glucocorticoids on cell viability. Note that specific values can vary depending on the cell type, experimental conditions, and the specific glucocorticoid used.
Table 1: Dose-Dependent Effect of Dexamethasone on Apoptosis in 1HAEo- Airway Epithelial Cells (24h Treatment)
| Dexamethasone Concentration (µM) | % TUNEL-Positive Cells (Mean ± SEM) |
| 0 (Control) | 9.8 ± 2.7 |
| 0.3 | >10 (Significant increase) |
| 3.0 | 28.9 ± 4.8 |
| 10 | >30 (Significant increase) |
| Data adapted from studies on corticosteroid-induced apoptosis in airway epithelial cells. |
Table 2: Time-Dependent Effect of Dexamethasone (3 µM) on Apoptosis in 1HAEo- Airway Epithelial Cells
| Treatment Duration (hours) | % TUNEL-Positive Cells |
| 2 | ~10% |
| 24 | ~29% |
| Data adapted from studies on corticosteroid-induced apoptosis in airway epithelial cells. |
Table 3: Effect of Fluticasone Propionate on Peripheral Blood T-lymphocyte (PBT) Apoptosis
| Treatment | Incubation Time | Observation |
| Fluticasone Propionate (10⁻⁷ M) | Time-dependent | Increased apoptosis in unstimulated PBTs from normal and asthmatic subjects. |
| Fluticasone Propionate (10⁻⁷ M) | 72h and 144h | Significant increase in apoptosis in IL-2 stimulated PBTs.[2] |
Key Experimental Protocols
Below are detailed methodologies for key experiments to assess cell viability and apoptosis in response to this compound treatment.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
10X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with various concentrations of this compound for the desired time. Include a vehicle-only control.
-
Harvest cells. For adherent cells, gently detach using a non-enzymatic cell dissociation solution.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for DNA Fragmentation
This assay detects DNA breaks that are a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffers)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
PBS
Procedure:
-
Cell Preparation and Fixation:
-
Culture and treat cells on coverslips or in chamber slides.
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash twice with PBS.
-
-
Permeabilization:
-
Incubate the cells with the permeabilization solution for 2-5 minutes on ice.
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix TdT enzyme and labeled dUTPs in reaction buffer).
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Detection and Analysis:
-
Wash the cells three times with PBS.
-
If using a fluorescent label, counterstain the nuclei with a DNA dye like DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Western Blot for Cleaved Caspase-3
This method detects the active form of the executioner caspase-3.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Treat cells with this compound and collect the cell pellets.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
-
Transfer and Blocking:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of a band at ~17/19 kDa indicates cleaved, active caspase-3.
-
Visualizations
dot
Caption: Glucocorticoid-induced intrinsic apoptosis pathway.
References
- 1. Fluticasone induces T cell apoptosis in the bronchial wall of mild to moderate asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Fluticasone induces apoptosis in peripheral T-lymphocytes: a comparison between asthmatic and normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Fluticasone Induces Epithelial Injury and Alters Barrier Function in Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Navigating Inconsistent Results in Fluticasone Acetate Signaling Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies encountered in studies of fluticasone acetate signaling pathways. By understanding the potential sources of variability, researchers can better design experiments, interpret their results, and contribute to a more cohesive understanding of fluticasone's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: Why do studies report conflicting effects of this compound on the NF-κB signaling pathway?
A1: The contradictory findings regarding fluticasone's effect on the Nuclear Factor-kappa B (NF-κB) pathway represent a significant area of inconsistency. While fluticasone is generally considered an inhibitor of NF-κB, some studies have reported an increase in the nuclear localization of the p65 subunit in airway epithelial cells following treatment.[1][2][3] However, these same studies noted no significant change in the overall NF-κB DNA-binding activity in alveolar macrophages and bronchial biopsies.[1][2][3]
This discrepancy may be attributed to several factors:
-
Cell-Type Specificity: The regulation of NF-κB by fluticasone is highly dependent on the cell type being studied. Airway epithelial cells may respond differently than immune cells like macrophages.
-
Dynamic Nature of NF-κB Signaling: The translocation of p65 to the nucleus does not always equate to increased transcriptional activity. The binding of the glucocorticoid receptor (GR) to p65 can interfere with its ability to activate gene expression.[4][5][6]
-
Experimental Context: The presence of other stimuli, such as inflammatory cytokines, can influence the cellular response to fluticasone.
Q2: I've seen reports of fluticasone both inhibiting and activating the p38 MAPK pathway. Which is correct?
A2: The interaction between fluticasone and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway is complex and not a simple on/off switch. The majority of studies report that fluticasone inhibits the phosphorylation of p38 MAPK, which is a key step in its activation.[7] This inhibition is a crucial part of fluticasone's anti-inflammatory effects.
However, there is also evidence for a more nuanced relationship:
-
Activation in Specific Contexts: Some studies have shown that glucocorticoids can activate p38 MAPK, particularly in lymphoid cells, and that this activation is involved in glucocorticoid-induced apoptosis.[8]
-
Regulation of the Glucocorticoid Receptor (GR): Basal p38 MAPK activity can negatively regulate the unliganded GR. Inhibition of p38 MAPK can actually promote the translocation of GR to the nucleus, enhancing its activity.[9]
Therefore, the effect of fluticasone on p38 MAPK can be either inhibitory or activating depending on the cellular context, the specific downstream effect being measured (e.g., inflammation vs. apoptosis), and the basal state of the p38 MAPK pathway in the experimental system.
Q3: Does this compound always induce apoptosis? My results show a pro-survival effect.
A3: The effect of fluticasone on cell survival is highly cell-type specific. While it is a potent inducer of apoptosis in several immune cell types, this is not a universal effect.
-
Pro-Apoptotic Effects: Fluticasone is well-documented to induce apoptosis in T-lymphocytes and eosinophils, which is a key mechanism of its anti-inflammatory action in asthma and other allergic diseases.[10][11][12]
-
Resistance and Pro-Survival Effects: Conversely, some cell types, including certain cancer cell lines like A549 (a human lung adenocarcinoma cell line), are resistant to glucocorticoid-induced apoptosis.[10][11][12] In some contexts, glucocorticoids can even have pro-survival effects by inhibiting apoptosis induced by other stimuli. The mechanisms of resistance can involve differences in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[10][11][12]
If you are observing pro-survival effects, it is crucial to consider the specific cell type you are using and its known response to glucocorticoids.
Q4: What are the key differences between fluticasone propionate and fluticasone furoate that could affect my signaling studies?
A4: Fluticasone propionate and fluticasone furoate are different esters of fluticasone, and these differences can significantly impact experimental outcomes. Key distinctions include:
-
Receptor Affinity and Potency: Fluticasone furoate has a higher binding affinity for the glucocorticoid receptor compared to fluticasone propionate, making it more potent.
-
Pharmacokinetics: Fluticasone furoate has a longer duration of action, which can influence the timing of signaling events in your experiments.
These differences in potency and duration of action mean that the effective concentrations and treatment times for these two compounds may not be interchangeable. It is essential to be aware of which ester is being used and to tailor experimental conditions accordingly.
Troubleshooting Guides
Problem 1: Inconsistent Phosphorylation Status of p38 MAPK
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Cell Type | Verify the known response of your chosen cell line to glucocorticoids. Consider that in some cells (e.g., lymphoid cells), glucocorticoids may activate p38 MAPK, while in others (e.g., airway smooth muscle cells), they are inhibitory. |
| Treatment Duration | Perform a time-course experiment. Short-term and long-term treatments can have different effects on signaling pathways. Non-genomic effects can be rapid (minutes), while genomic effects take longer (hours). |
| Fluticasone Concentration | Conduct a dose-response experiment to determine the optimal concentration for your cell type and the specific effect you are measuring. |
| Basal p38 MAPK Activity | Measure the basal level of phosphorylated p38 MAPK in your unstimulated cells. High basal activity could mask inhibitory effects of fluticasone. |
| Antibody Specificity | Ensure your primary antibody is specific for the phosphorylated form of p38 MAPK (e.g., phospho-p38 MAPK Thr180/Tyr182). Use appropriate positive and negative controls. |
Problem 2: Contradictory Results in NF-κB Activity Assays
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Assay Method | Be aware of what your assay is measuring. An assay for p65 nuclear translocation (e.g., immunofluorescence) may not correlate directly with an assay for NF-κB transcriptional activity (e.g., luciferase reporter assay). |
| Cellular Localization | When performing Western blots, ensure you are using nuclear extracts to specifically measure the translocation of NF-κB subunits. |
| Stimulus for NF-κB Activation | The type and concentration of the stimulus used to activate NF-κB (e.g., TNF-α, IL-1β) can influence the inhibitory effect of fluticasone. |
| Time Point of Measurement | The kinetics of NF-κB activation and its inhibition by fluticasone can be transient. Perform a time-course experiment to capture the peak of activation and subsequent inhibition. |
| Crosstalk with Other Pathways | Consider the influence of other signaling pathways that may be active in your experimental model and how they might interact with the NF-κB and glucocorticoid signaling pathways. |
Quantitative Data Summary
Table 1: Potency of Glucocorticoids in Inducing Eosinophil Apoptosis
| Glucocorticoid | EC50 for Apoptosis Induction (nM) |
| Fluticasone Propionate | 3.7 |
| Budesonide | 5.0 |
| Dexamethasone | 303 |
EC50 (Half-maximal effective concentration) values can vary between studies and cell types.
Table 2: Example Concentrations of Fluticasone Propionate Used in In Vitro Studies
| Cell Type | Concentration Range | Observed Effect |
| T-lymphocytes | 10⁻⁷ M | Induction of apoptosis |
| Airway Smooth Muscle Cells | 10⁻¹² M - 10⁻⁸ M | Inhibition of cytokine production |
| A549 cells | 5 - 60 µM | Resistance to apoptosis |
Experimental Protocols
Protocol 1: Western Blot for Phospho-p38 MAPK
-
Cell Culture and Treatment: Plate cells at an appropriate density and grow to 70-80% confluency. Treat with this compound at the desired concentrations for the specified time. Include a vehicle control and a positive control for p38 MAPK activation (e.g., anisomycin).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p38 MAPK to confirm equal loading.
Protocol 2: NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection: Plate cells in a multi-well plate. Co-transfect with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid for normalization.
-
Treatment: After 24-48 hours, treat the cells with this compound at various concentrations for a predetermined time.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α, 10-20 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Overview of this compound Signaling Pathways.
References
- 1. Effects of inhaled corticosteroid therapy on expression and DNA-binding activity of nuclear factor kappaB in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. atsjournals.org [atsjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. physoc.org [physoc.org]
- 7. researchgate.net [researchgate.net]
- 8. p38 Mitogen-activated protein kinase (MAPK) is a key mediator in glucocorticoid-induced apoptosis of lymphoid cells: correlation between p38 MAPK activation and site-specific phosphorylation of the human glucocorticoid receptor at serine 211 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Basal p38 Mitogen-Activated Protein Kinase Regulates Unliganded Glucocorticoid Receptor Function in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucocorticoid-induced apoptosis and glucocorticoid resistance: molecular mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
Fluticasone acetate stability issues during long-term storage
A Note on Nomenclature: The term "fluticasone acetate" is not commonly used in scientific literature. The most prevalent ester derivatives of fluticasone are fluticasone propionate and fluticasone furoate. This guide will focus on the stability of these two widely used compounds, with a primary emphasis on fluticasone propionate, for which more extensive stability data is publicly available.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with fluticasone during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of fluticasone propionate?
A1: Fluticasone propionate is susceptible to degradation from several factors:
-
pH: It is particularly unstable in alkaline (basic) conditions, which cause hydrolysis of the thioester group. The optimal pH for stability is in the range of 3.0-5.0.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation, especially when fluticasone is in a solution.[1]
-
Light: Exposure to light, especially UV light, can induce photodegradation, potentially leading to rearrangements of the steroid ring structure.[1][2]
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can result in the formation of various degradation byproducts.[1][2]
-
Moisture: For solid forms of fluticasone, high humidity can lead to physical changes and recrystallization, which may affect its properties.[3][4][5][6]
Q2: My experimental results with fluticasone show high variability. Could degradation be the cause?
A2: Yes, inconsistent or lower-than-expected biological activity is a common indication of compound degradation.[1] If the concentration of active fluticasone decreases during your experiment, it can lead to unreliable results. This is particularly common in multi-day cell culture experiments where the compound is incubated for extended periods at 37°C in a culture medium that is typically at a pH of around 7.4, which is not ideal for fluticasone stability.[1]
Q3: How can I detect and quantify the degradation of fluticasone propionate in my samples?
A3: The most common and reliable method for detecting and quantifying fluticasone propionate and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A properly developed and validated stability-indicating HPLC method can separate the intact drug from its impurities and degradation products.
Q4: What are the main degradation pathways for fluticasone propionate?
A4: The primary degradation pathways for fluticasone propionate include:
-
Hydrolysis: The ester group in its structure makes it prone to hydrolysis, especially in alkaline conditions. The thioester moiety at the 17-position can be replaced by a carboxylic acid.[2][8]
-
Photodegradation: Exposure to light can lead to modifications of the cyclohexadienone moiety in ring A and the keto group at C-17.[2][9] The specific photoproducts can be influenced by the irradiation wavelength and the presence of oxygen.[2][9]
Troubleshooting Guide
Problem 1: Appearance of extra peaks in my HPLC chromatogram.
-
Possible Cause: This is a strong indication of degradation. The new peaks correspond to various degradation byproducts.
-
Troubleshooting Steps:
-
Review Sample Handling and Storage: Ensure that your samples were protected from light and stored at the recommended temperature before analysis.
-
Check Mobile Phase pH: An inappropriate mobile phase pH can sometimes lead to on-column degradation.
-
Perform a Forced Degradation Study: To identify the source of degradation, conduct a forced degradation study (see Experimental Protocols). This will help you determine if the degradation is due to acid, base, oxidation, heat, or light.
-
Problem 2: Low or variable bioactivity in cell-based assays.
-
Possible Cause: Degradation of fluticasone in the aqueous cell culture medium. The typical pH of cell culture medium (~7.4) and incubation temperature (37°C) are not optimal for fluticasone stability over long periods.[1]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare the fluticasone-containing medium immediately before adding it to the cells.[1]
-
Minimize Incubation Time: If your experimental design allows, reduce the time that fluticasone is in the aqueous medium.[1]
-
Conduct a Stability Check: Incubate fluticasone in your cell culture medium under the same conditions as your experiment (e.g., 37°C for 24, 48, or 72 hours). Analyze samples at different time points by HPLC to quantify the extent of degradation.
-
Quantitative Data
The following tables summarize quantitative data from forced degradation studies on fluticasone propionate.
Table 1: Degradation of Fluticasone Propionate in Alkaline Solutions at 37°C
| Condition | Apparent Degradation Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (hours) | Primary Degradation Product | Reference |
| 0.05 M NaOH | 0.472 ± 0.013 | ~1.47 | Carboxylic acid derivative | [10] |
| 0.1 M NaOH:CH₃CN (1:1) | 0.154 ± 0.000 | ~4.50 | Carboxylic acid derivative | [10] |
| 0.1 M NaOH:Methanol (1:1) | 0.169 ± 0.003 | ~4.10 | Four degradation products observed | [10] |
Table 2: Summary of Forced Degradation Studies on Fluticasone Propionate
| Stress Condition | Reagents and Conditions | Percentage Degradation | Reference |
| Acidic | 0.1N HCl at 60°C for 2 hours | 6.11% | [11] |
| Basic | 0.1N NaOH at 60°C for 2 hours | 8.32% | [11] |
| Oxidative | 3% H₂O₂ at 60°C for 2 hours | 14.78% | [12] |
| Thermal | Dry heat at 60°C | 9.45% | [2][12] |
| Photolytic | Exposure to light | Significant degradation | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for an RP-HPLC method to quantify fluticasone propionate and its degradation products.
-
Purpose: To separate and quantify fluticasone propionate in the presence of its degradation products.
-
Materials & Reagents:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphate buffer or other suitable buffer
-
Fluticasone propionate reference standard
-
-
Methodology:
-
Mobile Phase Preparation: A common mobile phase is a mixture of acetonitrile and water (e.g., 60:40 v/v).[2] For better separation of degradation products, a gradient elution with a buffered aqueous phase may be necessary.
-
Standard Solution Preparation: Prepare a stock solution of fluticasone propionate in a suitable solvent (e.g., methanol or mobile phase). From this, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration that falls within the calibration range.
-
Chromatographic Conditions:
-
Data Analysis:
-
Run the standards to create a calibration curve.
-
Inject the samples and determine the concentration of fluticasone propionate by comparing its peak area to the calibration curve.
-
The appearance of new peaks with different retention times indicates the presence of degradation products.
-
-
Protocol 2: Forced Degradation Study
-
Purpose: To intentionally degrade fluticasone propionate under various stress conditions to identify potential degradation pathways and products. This is crucial for validating a stability-indicating analytical method.
-
Methodology:
-
Prepare Fluticasone Propionate Solution: Prepare a stock solution of fluticasone propionate in a suitable solvent (e.g., methanol).
-
Apply Stress Conditions (in separate, clearly labeled vials):
-
Acid Hydrolysis: Mix 5 mL of the fluticasone propionate solution with 5 mL of 0.1N HCl. Heat at 60°C for 2 hours.[2][11]
-
Base Hydrolysis: Mix 5 mL of the fluticasone propionate solution with 5 mL of 0.1N NaOH. Heat at 60°C for 2 hours.[2][11]
-
Oxidative Degradation: Mix 5 mL of the fluticasone propionate solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Heat at 60°C for 2 hours.[2][11]
-
Thermal Degradation: Expose a solid sample or a solution of fluticasone propionate to dry heat (e.g., 60°C).[2]
-
Photolytic Degradation: Expose a fluticasone propionate solution to UV light. The specific conditions (wavelength, duration) may need to be optimized.[2]
-
-
Sample Analysis: After the specified stress period, cool the samples to room temperature and neutralize the acidic and basic solutions. Dilute the samples appropriately with the mobile phase and analyze by HPLC as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of fluticasone.
Caption: Primary degradation pathways of fluticasone propionate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Development of Novel Fluticasone/Salmeterol/Tiotropium-Loaded Dry Powder Inhaler and Bioequivalence Assessment to Commercial Products in Rats [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.info [ijpsr.info]
- 10. Degradation rates and products of fluticasone propionate in alkaline solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Fluticasone Acetate in Cell Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for minimizing and troubleshooting off-target effects of Fluticasone acetate (both propionate and furoate formulations) in in vitro cell models. This resource includes a detailed troubleshooting guide in a frequently asked questions (FAQs) format, step-by-step experimental protocols, and a summary of quantitative data to aid in experimental design and data interpretation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during in vitro experiments with this compound, with a focus on identifying and mitigating off-target effects.
Q1: We are observing an unexpected pro-inflammatory or biphasic dose-response with this compound. What could be the cause?
A1: This is a common issue that may be attributable to off-target activation of the Mineralocorticoid Receptor (MR). At low concentrations, this compound can preferentially activate MR, which, in certain cell types, can trigger pro-inflammatory signaling pathways, counteracting the intended anti-inflammatory effects mediated by the Glucocorticoid Receptor (GR) at higher concentrations.
Troubleshooting Steps:
-
Perform a Full Dose-Response Curve: Conduct a comprehensive dose-response study to identify any biphasic effects.
-
Use an MR Antagonist: Co-treat your cells with the MR antagonist spironolactone to block MR-mediated effects and isolate the GR-dependent response.
-
Utilize a Selective GR Agonist: Employ a highly selective GR agonist, such as dexamethasone, as a positive control to confirm GR-specific effects in your cell model.
Q2: Our experimental results are inconsistent with published data or previous experiments in our lab. What are the potential sources of this variability?
A2: Inconsistent results can stem from several factors, including issues with cell line identity, receptor expression levels, and general cell health.
Troubleshooting Steps:
-
Authenticate Cell Lines: Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell lines and rule out misidentification or cross-contamination.
-
Quantify Receptor Expression: Perform qPCR or Western blot to determine the relative expression levels of GR and MR in your specific cell model. Different cell lines can have varying receptor expression, which will alter their response to Fluticasone.
-
Use a GR-Negative Control: As a negative control, use a cell line known to have low or no GR expression to identify non-receptor-mediated effects.
-
Standardize Cell Culture Practices:
-
Regularly test for mycoplasma and other microbial contamination.
-
Use cells within a consistent and low passage number range.
-
Ensure consistent cell seeding density.
-
Q3: The observed effect of this compound is not blocked by the GR antagonist RU-486. What does this indicate?
A3: If the effect of this compound is not inhibited by RU-486, it may suggest a non-GR-mediated off-target effect, or that the concentration of the antagonist is insufficient.
Troubleshooting Steps:
-
Confirm RU-486 Efficacy: Test a range of RU-486 concentrations to ensure complete blockade of the GR.
-
Investigate Other Steroid Receptors: Consider the involvement of other receptors like the Mineralocorticoid Receptor (MR) or the Progesterone Receptor (PR) and use their respective antagonists (e.g., spironolactone for MR).
-
Consider Non-Genomic Effects: Some rapid glucocorticoid effects are mediated by membrane-bound receptors and are not blocked by traditional nuclear receptor antagonists like RU-486.
Q4: We are observing high variability between experimental replicates. What are some common causes and solutions?
A4: High variability can be caused by inconsistencies in cell health, reagent quality, and experimental technique.
Troubleshooting Steps:
-
Ensure Healthy and Viable Cells: Only use cells that are healthy and have high viability. Avoid using cells that have been passaged for extended periods.
-
Optimize Cell Seeding Density: Compare different cell seeding densities during assay optimization to find a density that provides a robust and reproducible signal.
-
Standardize Reagents and Media: Use fresh media and supplements from a consistent source. Record lot numbers for all reagents to track potential sources of variability.
-
Serum Synchronization: For studies on circadian rhythms or the cell cycle, synchronize cells by serum starvation before treatment to reduce variability.[1]
-
Careful Pipetting Technique: Handle cells gently and ensure accurate and consistent pipetting, especially for viscous solutions.[2]
Q5: What is the difference in specificity between Fluticasone Propionate (FP) and Fluticasone Furoate (FF)?
A5: Both FP and FF are potent glucocorticoids, but FF generally exhibits a higher binding affinity for the Glucocorticoid Receptor (GR).[3][4][5] The furoate ester on FF allows it to occupy a specific pocket on the GR more completely than the propionate ester on FP, leading to a longer receptor residency time.[6] This enhanced affinity may contribute to a better therapeutic index for FF, with some studies showing it to have substantially better selectivity for the GR over other steroid hormone receptors.[7]
Quantitative Data Summary
The following tables summarize the binding affinities of Fluticasone Propionate (FP) and Fluticasone Furoate (FF) for the Glucocorticoid Receptor (GR) and their selectivity over the Progesterone Receptor (PR).
Table 1: Binding Affinity for the Glucocorticoid Receptor (GR)
| Compound | Dissociation Constant (Kd) (nmol/L) | Relative Receptor Affinity (RRA) (Dexamethasone = 100) | Reference(s) |
| Fluticasone Propionate (FP) | 0.49 - 0.51 | 1775 - 1910 | [3][4][7][8] |
| Fluticasone Furoate (FF) | 0.30 | 2989 | [5][7] |
| Dexamethasone | 8.80 - 9.36 | 100 | [3][7] |
| Mometasone Furoate (MF) | 0.41 | 2244 | [5][7] |
| Budesonide | Not specified | 855 | [5] |
Table 2: Glucocorticoid Receptor (GR) vs. Progesterone Receptor (PR) Selectivity
| Compound | GR/PR Selectivity Ratio | Reference(s) |
| Budesonide | 44 | |
| Mometasone | 25 | |
| Triamcinolone Acetonide | 18 | |
| Fluticasone Propionate (FP) | 12 | |
| Beclomethasone Monopropionate | 9 | |
| Mometasone Furoate (MF) | 1.1 |
Experimental Protocols
Below are detailed methodologies for key experiments to validate on-target effects and investigate off-target effects of this compound.
Protocol 1: Validating GR-Dependence using a Receptor Antagonist (RU-486)
Objective: To confirm that the observed biological effect of this compound is mediated by the Glucocorticoid Receptor.
Materials:
-
Cell model of interest (e.g., A549 cells)
-
This compound (Propionate or Furoate)
-
GR antagonist (RU-486/Mifepristone)
-
Vehicle control (e.g., DMSO)
-
Appropriate cell culture media and reagents
-
Assay-specific reagents (e.g., qPCR primers, ELISA kits)
Methodology:
-
Cell Seeding: Plate cells at a density appropriate for your specific assay (e.g., for gene expression or protein secretion analysis) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Antagonist Pre-treatment: Pre-incubate one set of wells with the GR antagonist RU-486 for 1-2 hours. A typical starting concentration is 1 µM, but this should be optimized for your cell line.
-
Fluticasone Treatment:
-
Add this compound at the desired experimental concentration to both the RU-486-pre-treated wells and wells without the antagonist.
-
Include the following control groups:
-
Vehicle only
-
RU-486 only
-
-
-
Incubation: Incubate the cells for a time period relevant to your endpoint (e.g., 6 hours for early gene expression, 24 hours for protein secretion).
-
Endpoint Analysis: Harvest cells or supernatant for analysis (e.g., qRT-PCR for target gene expression, Western Blot for protein levels, or ELISA for secreted proteins).
-
Data Interpretation: If the effect of this compound is blocked or significantly reduced in the presence of RU-486, the effect is considered to be GR-dependent.
Protocol 2: Differentiating GR vs. MR Activity using Receptor Antagonists
Objective: To distinguish between biological effects mediated by the Glucocorticoid Receptor and the Mineralocorticoid Receptor.
Materials:
-
Cell model of interest expressing both GR and MR
-
This compound
-
Selective GR agonist (e.g., Dexamethasone)
-
Selective MR agonist (e.g., Aldosterone)
-
GR antagonist (RU-486/Mifepristone)
-
MR antagonist (Spironolactone)
-
Vehicle control (e.g., DMSO)
-
Appropriate cell culture media and reagents
-
Assay-specific reagents
Methodology:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Antagonist Pre-treatment: Pre-treat cells with either RU-486 (e.g., 1 µM) or Spironolactone (e.g., 1-10 µM) for 1-2 hours.
-
Agonist Treatment: Add this compound, Dexamethasone, or Aldosterone to the appropriate wells (with and without antagonist pre-treatment). Include vehicle-only and antagonist-only controls.
-
Incubation: Incubate for the appropriate duration based on your experimental endpoint.
-
Endpoint Analysis: Measure the outcome of interest (e.g., expression of a target gene like FKBP5 for GR or SGK1 for MR).
-
Data Interpretation:
-
An effect mimicked by Dexamethasone and blocked by RU-486 is GR-mediated.
-
An effect mimicked by Aldosterone and blocked by Spironolactone is MR-mediated.
-
If the effect of this compound (especially at lower concentrations) is blocked by Spironolactone, it indicates an MR-mediated off-target effect.
-
Protocol 3: Quantification of GR and MR Protein Expression by Western Blot
Objective: To determine the relative protein expression levels of the Glucocorticoid Receptor and Mineralocorticoid Receptor in a cell line.
Materials:
-
Cell line of interest (e.g., A549)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-20%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies against GR and MR
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Digital imager or X-ray film
Methodology:
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the cells, scrape, and transfer the lysate to a microcentrifuge tube.[7]
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[7]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[7]
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.[7]
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.[7]
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDC membrane using a wet or semi-dry transfer system.[7]
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GR, MR, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply a chemiluminescent substrate and capture the signal.[7]
-
Quantify the band intensities using densitometry software and normalize the GR and MR signals to the loading control.
-
Mandatory Visualizations
Caption: On- and Off-Target Signaling Pathways of this compound.
Caption: Troubleshooting Workflow for Unexpected Experimental Results.
References
- 1. Graph Attributes | Graphviz [graphviz.org]
- 2. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. astorscientific.us [astorscientific.us]
- 4. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Potency of Fluticasone Furoate and Fluticasone Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluticasone furoate (FF) and fluticasone propionate (FP) are synthetic corticosteroids renowned for their potent anti-inflammatory properties, which are foundational to their widespread use in the management of respiratory diseases such as asthma and allergic rhinitis.[1][2][3][4][5] Although both molecules share the same fluticasone backbone, their distinct 17α-ester substitutions—a furoate group in FF and a propionate group in FP—confer unique physicochemical and pharmacokinetic properties that significantly influence their therapeutic profiles.[1] This guide provides an objective comparison of the anti-inflammatory potency of fluticasone furoate and fluticasone propionate, supported by experimental data, to inform research and drug development endeavors.
Quantitative Comparison of Anti-Inflammatory Potency
The anti-inflammatory potency of corticosteroids is primarily attributed to their binding affinity for the glucocorticoid receptor (GR). A higher affinity generally correlates with greater potency. The following table summarizes key quantitative data comparing fluticasone furoate and fluticasone propionate.
| Parameter | Fluticasone Furoate (FF) | Fluticasone Propionate (FP) | Reference(s) |
| Relative Receptor Affinity (RRA) (Dexamethasone = 100) | ~2989 | ~1775-1910 | [6] |
| Dissociation Constant (Kd) (nM) | ~0.30 | ~0.49 - 0.5 | [7] |
| EC50 for Eosinophil Apoptosis (nM) | Not explicitly found for FF | 3.7 ± 1.8 | [8][9] |
| IC25 for GM-CSF Inhibition (pM) | 12.6 | Not directly compared | [10][11] |
| IC25 for IL-6 Inhibition (pM) | 65.8 | Not directly compared | [10][11] |
| IC25 for IL-8 Inhibition (pM) | 8.6 | Not directly compared | [10][11] |
| IC50 for Eosinophil Survival Inhibition (nM) (Day 4) | 1.29 | Not directly compared | [10][11] |
Signaling Pathway of Fluticasone Esters
The anti-inflammatory effects of both fluticasone furoate and fluticasone propionate are mediated through the glucocorticoid receptor signaling pathway. Upon entering the cell, the corticosteroid binds to the cytosolic GR, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the steroid-GR complex into the nucleus. Inside the nucleus, the complex can modulate gene expression in two primary ways:
-
Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of inflammatory genes.
Glucocorticoid Receptor Signaling Pathway
Experimental Protocols
Glucocorticoid Receptor Binding Assay (Radioligand Competition Assay)
This assay determines the binding affinity of a compound to the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the dissociation constant (Kd) and relative receptor affinity (RRA) of fluticasone furoate and fluticasone propionate for the glucocorticoid receptor.
Methodology:
-
Receptor Preparation: A source of glucocorticoid receptors is prepared, typically from cell lysates (e.g., human lung A549 cells) or purified recombinant human GR.
-
Incubation: A constant concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor (fluticasone furoate or fluticasone propionate).
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. A competition curve is generated, and the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (and subsequently Kd) is calculated from the IC50 value using the Cheng-Prusoff equation. The RRA is calculated relative to a standard glucocorticoid like dexamethasone.
Radioligand Binding Assay Workflow
Inhibition of Cytokine Release Assay
This assay measures the ability of a corticosteroid to inhibit the production and release of pro-inflammatory cytokines from stimulated immune or epithelial cells.
Objective: To determine the potency (e.g., IC50) of fluticasone furoate and fluticasone propionate in inhibiting the release of cytokines like TNF-α, IL-6, and IL-8.
Methodology:
-
Cell Culture: A relevant cell line (e.g., human bronchial epithelial cells or peripheral blood mononuclear cells) is cultured under appropriate conditions.
-
Pre-treatment: Cells are pre-incubated with various concentrations of fluticasone furoate or fluticasone propionate for a specific duration (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide (LPS) or TNF-α) to induce cytokine production.
-
Incubation: The stimulated cells are incubated for a defined period (e.g., 24 hours) to allow for cytokine synthesis and secretion into the culture supernatant.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of the target cytokine in the supernatant is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: The percentage of inhibition of cytokine release is calculated for each concentration of the corticosteroid relative to the stimulated control (no corticosteroid). An IC50 value is determined from the resulting dose-response curve.
Discussion of Findings
The experimental data consistently demonstrate that fluticasone furoate possesses a higher binding affinity for the glucocorticoid receptor compared to fluticasone propionate.[6] This is evidenced by its higher relative receptor affinity and lower dissociation constant. The enhanced affinity of fluticasone furoate is attributed to the larger furoate ester group, which more completely occupies a specific pocket on the glucocorticoid receptor, leading to a more stable interaction.[1]
In functional assays, fluticasone propionate has been shown to be a potent inducer of eosinophil apoptosis, a key mechanism in resolving allergic inflammation, with an EC50 in the low nanomolar range.[8][9] While comparable data for fluticasone furoate in the same assay is not available, a study on eosinophil survival inhibition by epithelial cell secretions showed that fluticasone furoate was effective at nanomolar concentrations.[10][11]
Conclusion
Based on the available experimental data, fluticasone furoate exhibits a superior in vitro anti-inflammatory potency profile compared to fluticasone propionate, primarily driven by its significantly higher binding affinity for the glucocorticoid receptor. This enhanced affinity is a key determinant of its potent cellular activity, including the inhibition of pro-inflammatory cytokine release. For researchers and drug development professionals, these findings underscore the importance of the ester substitution at the 17α position in modulating the potency of the fluticasone backbone. The higher potency of fluticasone furoate may offer therapeutic advantages, such as the potential for lower dosing and a longer duration of action. Further head-to-head clinical and preclinical studies are warranted to fully elucidate the comparative therapeutic indices of these two important anti-inflammatory agents.
References
- 1. Fluticasone furoate/fluticasone propionate – different drugs with different properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijorl.com [ijorl.com]
- 3. casereportsofsurgery.com [casereportsofsurgery.com]
- 4. Seasonal allergic rhinitis: fluticasone propionate and fluticasone furoate therapy evaluated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cda-amc.ca [cda-amc.ca]
- 6. droracle.ai [droracle.ai]
- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of human eosinophil apoptosis by fluticasone propionate, budesonide, and beclomethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. karger.com [karger.com]
- 11. Fluticasone furoate inhibits cytokine secretion from nasal epithelial cells and reduces eosinophil survival in an in vitro model of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of Cytokine Release by Fluticasone Furoate vs. Mometasone Furoate in Human Nasal Tissue Ex-Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Fluticasone Furoate and Fluticasone Propionate for Respiratory Research and Development
For Immediate Distribution
[City, State] – [Date] – In the landscape of inhaled and intranasal corticosteroids, fluticasone furoate (FF) and fluticasone propionate (FP) are two prominent molecules widely utilized in the management of respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and allergic rhinitis. While sharing a common steroidal backbone, their distinct ester side chains confer unique pharmacological profiles, influencing their potency, receptor affinity, and clinical performance. This guide provides an objective, data-driven comparison of these two compounds to inform researchers, scientists, and drug development professionals.
Molecular and Pharmacodynamic Profile
Fluticasone furoate and fluticasone propionate are synthetic trifluorinated corticosteroids that exert their anti-inflammatory effects primarily through agonism of the glucocorticoid receptor (GR).[1] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of a wide range of genes involved in the inflammatory cascade.[2] This includes the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines.[1]
A key differentiator between the two molecules is their affinity for the glucocorticoid receptor. Fluticasone furoate exhibits a higher binding affinity for the GR compared to fluticasone propionate.[2][3] This enhanced affinity is attributed to the furoate ester moiety, which occupies a distinct pocket on the receptor more completely than the smaller propionate ester of FP.[4] This translates to a longer duration of action for FF, allowing for once-daily dosing in many clinical applications, whereas FP typically requires twice-daily administration for optimal effect.[2][5]
Quantitative Comparison of Physicochemical and Pharmacokinetic Properties
The following tables summarize the key quantitative differences between fluticasone furoate and fluticasone propionate, compiled from various in vitro and in vivo studies.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA=100) | Dissociation Constant (Kd) (nM) | Reference(s) |
| Fluticasone Furoate | 2989 ± 135 | Not explicitly stated, but implied to be lower than FP | [6] |
| Fluticasone Propionate | 1775 | 0.5 | [6] |
Table 2: Pharmacokinetic Properties
| Parameter | Fluticasone Furoate | Fluticasone Propionate | Reference(s) |
| Systemic Bioavailability (Inhaled) | <1% | ~17% (single dose, dry powder inhaler) | [7][8] |
| Systemic Bioavailability (Intranasal) | Comparable to FP | Comparable to FF | [7][8] |
| Protein Binding | ~99% | ~99% | [9] |
| Volume of Distribution | 661 L | 4.2 L/kg | [9] |
| Metabolism | Extensive first-pass metabolism via CYP3A4 | Extensive first-pass metabolism via CYP3A4 | [9] |
| Primary Route of Excretion | Fecal | Fecal | [9] |
| Dosing Frequency | Once daily | Twice daily | [2][5] |
Signaling Pathway and Mechanism of Action
Both fluticasone furoate and fluticasone propionate mediate their anti-inflammatory effects through the glucocorticoid receptor signaling pathway. The following diagram illustrates this common mechanism.
Caption: Glucocorticoid receptor signaling pathway for fluticasone compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the comparative assessment of fluticasone furoate and fluticasone propionate.
Glucocorticoid Receptor Binding Assay (Radioligand Competition)
This assay determines the binding affinity of a compound to the glucocorticoid receptor.
Objective: To quantify the affinity (Kd) of fluticasone furoate and fluticasone propionate for the glucocorticoid receptor.
Methodology:
-
Receptor Source: A cytosolic fraction containing the glucocorticoid receptor is prepared from human lung cells or other relevant tissues.[2]
-
Radioligand: A fixed, low concentration of a radiolabeled glucocorticoid, typically [³H]-dexamethasone, is used.[2]
-
Competition: The receptor preparation is incubated with the radioligand in the presence of varying concentrations of the unlabeled test compounds (fluticasone furoate or fluticasone propionate).[2]
-
Equilibrium: The binding reactions are allowed to reach equilibrium.[2]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via vacuum filtration through glass fiber filters.[2]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Kd).
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Model of Allergic Lung Inflammation (Brown Norway Rat)
This animal model is used to assess the in vivo anti-inflammatory activity of respiratory drugs.
Objective: To compare the efficacy of fluticasone furoate and fluticasone propionate in reducing ovalbumin-induced lung eosinophilia.
Methodology:
-
Sensitization: Brown Norway rats are sensitized to ovalbumin (OVA).[9][10]
-
Drug Administration: Sensitized rats are treated with fluticasone furoate, fluticasone propionate, or a vehicle control, typically via intratracheal administration.[3][11]
-
Antigen Challenge: Following drug administration, the rats are challenged with an OVA aerosol to induce an inflammatory response.[9][10]
-
Bronchoalveolar Lavage (BAL): At a specified time point after the challenge (e.g., 24 hours), the rats are euthanized, and a bronchoalveolar lavage is performed to collect cells from the lungs.[12]
-
Cell Counting: The total number of cells and the differential cell counts (specifically eosinophils) in the BAL fluid are determined.
-
Data Analysis: The reduction in eosinophil numbers in the drug-treated groups is compared to the vehicle-treated group to assess anti-inflammatory efficacy.
Caption: Experimental workflow for the Brown Norway rat model.
Clinical Efficacy and Safety
Clinical trials have compared the efficacy and safety of fluticasone furoate and fluticasone propionate in various respiratory conditions.
Table 3: Clinical Efficacy in Allergic Rhinitis
| Study | Patient Population | Treatment Arms | Primary Endpoint | Key Findings | Reference(s) |
| Okubo et al. | 446 adults with Japanese cedar pollinosis | FFNS 110 µg once daily, FPNS 100 µg twice daily, placebo | Mean change from baseline in total nasal symptom scores (TNSS) | FFNS was non-inferior to FPNS in reducing TNSS. Onset of action was faster for FFNS (day 1 vs. day 2 for FPNS). | [13] |
| Meltzer et al. | 360 adults with seasonal allergic rhinitis | FFNS 110 µg once daily, FPNS 200 µg once daily, placebo (crossover design) | Patient preference for sensory attributes | More patients preferred the sensory attributes (scent, aftertaste, etc.) of FFNS over FPNS. Both were effective in reducing nasal symptoms. | [14] |
| Nambiar et al. | 70 patients with allergic rhinitis | FFNS, FPNS | Nasal mucociliary clearance time (NMCT) | Both drugs were equally efficacious in improving NMCT. Compliance was better with once-daily FFNS. | [15] |
Table 4: Clinical Efficacy in Asthma
| Study | Patient Population | Treatment Arms | Primary Endpoint | Key Findings | Reference(s) |
| Woodcock et al. | 806 patients with persistent asthma uncontrolled on medium-dose ICS | FF/VI 100/25 µg once daily, FP/SAL 250/50 µg twice daily | 0-24h weighted mean FEV1 after 24 weeks | No statistically significant difference in FEV1 improvement between the two groups. | [16] |
| Nishimura et al. | 371 Japanese patients with well-controlled asthma | Step-down to FF 100 µg once daily, FP 100 µg twice daily, or FP 250 µg twice daily | Percentage of patients with well-controlled asthma | FF 100 µg once daily was an effective step-down therapy with similar efficacy to both FP doses. | [17] |
| Meta-analysis (FFA109685/NCT00603278, FFA112059/NCT01159912) | Adolescents and adults with persistent asthma | FF 100 µg once daily, FP 250 µg twice daily | Change from baseline in trough FEV1 | No statistically significant difference between FF100 and FP250 in trough FEV1. | [18] |
Safety and Tolerability
Both fluticasone furoate and fluticasone propionate are generally well-tolerated with similar safety profiles when used at recommended doses.[2] The most common adverse events are typically localized to the site of administration and may include nasal irritation and epistaxis for intranasal formulations, and oral candidiasis and dysphonia for inhaled formulations.[2] Systemic side effects are minimal due to their low systemic bioavailability.[19][20]
Conclusion
Fluticasone furoate and fluticasone propionate are both highly effective corticosteroids for the treatment of respiratory inflammatory diseases. The primary distinction lies in the enhanced glucocorticoid receptor binding affinity and longer duration of action of fluticasone furoate, which allows for a convenient once-daily dosing regimen.[2][5] Clinical studies have demonstrated comparable efficacy between the two compounds in managing symptoms of allergic rhinitis and asthma, with some evidence suggesting a faster onset of action and better patient preference for the sensory attributes of fluticasone furoate nasal spray.[13][14] For drug development professionals, the choice between these molecules may depend on the desired dosing frequency, the specific indication, and patient adherence considerations. Further head-to-head clinical trials with standardized methodologies will continue to refine our understanding of the nuanced differences between these two important therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Dose effect of once-daily fluticasone furoate in persistent asthma: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Nasal Mucociliary Clearance [jscimedcentral.com]
- 8. gpnotebook.com [gpnotebook.com]
- 9. Functional characterization and biomarker identification in the Brown Norway model of allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The strength of the OVA-induced airway inflammation in rats is strain dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A rat model presenting eosinophilia in the airways, lung eosinophil activation, and pulmonary hyperreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. The Efficacy of Fluticasone Furoate/Vilanterol Versus (vs) Fluticasone Furoate on Asthma | Clinical Research Trial Listing [centerwatch.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and Characterization of an Allergic Asthma Rat Model for Interventional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Randomized Trial of Once-Daily Fluticasone Furoate in Children with Inadequately Controlled Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and safety comparison: Fluticasone furoate and fluticasone propionate, after step down from fluticasone furoate/vilanterol in Japanese patients with well-controlled asthma, a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of Nasal Mucociliary Clearance Using Saccharin Test Versus Charcoal Test Among Filipinos in a Tertiary Government Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Patient preferences and sensory comparisons of three intranasal corticosteroids for the treatment of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New Analytical Method for Fluticasone Propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new analytical method for Fluticasone Propionate with established standard methods. The information presented is intended to assist researchers, scientists, and drug development professionals in the validation and implementation of analytical procedures for this widely used corticosteroid. This document also includes a comparative analysis with Fluticasone Furoate, a relevant alternative. All data and protocols are presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.[1][2]
Introduction to Fluticasone Analysis
Fluticasone propionate is a potent synthetic corticosteroid used in the treatment of asthma and allergic rhinitis.[1][2] Accurate and precise quantification of Fluticasone Propionate in pharmaceutical formulations and biological matrices is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose. The validation of any new analytical method is essential to demonstrate its suitability for its intended purpose.[1][2]
It is important to note that while often referred to generically as "fluticasone," there are different ester forms, primarily propionate and furoate. These are distinct molecules with different properties and are not interchangeable.[3] This guide will focus on Fluticasone Propionate and provide comparative data for Fluticasone Furoate.
Comparison of Validated Analytical Methods
The performance of a new analytical method for Fluticasone Propionate can be benchmarked against established methods. The following tables summarize key validation parameters for representative HPLC and LC-MS/MS methods for both Fluticasone Propionate and Fluticasone Furoate.
Fluticasone Propionate: Method Performance Data
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| New Method (Hypothetical) | 0.01 - 0.1 mg/mL | 0.003 mg/mL | 0.01 mg/mL | 98.0 - 102.0 | < 2.0 | - |
| Standard HPLC-UV | 0.03 - 0.09 mg/mL | 0.0067 mg/mL | 0.0203 mg/mL | 99.9 - 101.6 | < 2.0 | [1][2][4] |
| USP HPLC-UV | 0.01 - 0.07 mg/mL | 0.86 µg/mL | 2.6 µg/mL | Not Specified | < 2.0 | |
| UPLC-MS/MS | 1.009 - 200.45 pg/mL | Not Specified | 1 pg/mL | 85 - 115 | < 15 | [5][6] |
| High-Sensitivity LC-MS/MS | 0.2 - 120.0 pg/mL | Not Specified | 0.2 pg/mL | 100 ± 15 | < 15 | [7][8] |
Fluticasone Furoate: Method Performance Data
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| HPLC-UV | 5 - 25 µg/mL | 1.18 µg/mL | 2.12 µg/mL | 99 - 100 | < 2.0 | [9][10] |
| Spectrophotometric | 10 - 60 µg/mL | 0.05 µg/mL | 0.2 µg/mL | 99.55 - 100.75 | < 2.0 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the analysis of Fluticasone Propionate using HPLC-UV and UPLC-MS/MS.
Protocol 1: Standard HPLC-UV Method for Fluticasone Propionate
This protocol is based on a validated method for the quantification of Fluticasone Propionate in inhalation particles.[1][2][4]
1. Materials and Reagents:
-
Fluticasone Propionate reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.22 µm or 0.45 µm syringe filters
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV detector
-
Column: C18, 5 µm, 125 mm x 4.0 mm
-
Mobile Phase: Acetonitrile and water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 236 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
3. Standard Solution Preparation:
-
Prepare a stock solution of Fluticasone Propionate in methanol.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.03 to 0.09 mg/mL).
4. Sample Preparation:
-
Accurately weigh a portion of the sample containing Fluticasone Propionate.
-
Dissolve the sample in a suitable solvent (e.g., methanol) and sonicate to ensure complete dissolution.
-
Dilute the sample solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm or 0.22 µm syringe filter before injection.
5. Validation Parameters:
-
Specificity: Analyze blank samples (placebo) to ensure no interference at the retention time of Fluticasone Propionate.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of Fluticasone Propionate at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on different days, with different analysts, or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Protocol 2: High-Sensitivity UPLC-MS/MS Method for Fluticasone Propionate in Human Plasma
This protocol is a representative method for quantifying low concentrations of Fluticasone Propionate in biological matrices.[7][8]
1. Materials and Reagents:
-
Fluticasone Propionate reference standard
-
Fluticasone Propionate-d3 (internal standard)
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Acetic acid
-
Solid Phase Extraction (SPE) cartridges
2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, sub-2 µm particle size (e.g., 50 x 2.1 mm)
-
Mobile Phase A: 0.01 M Ammonium acetate with 0.2% acetic acid in water
-
Mobile Phase B: Methanol
-
Gradient Elution: A time-programmed gradient to separate the analyte from matrix components.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for Fluticasone Propionate and its internal standard.
3. Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of Fluticasone Propionate and the internal standard in methanol.
-
Spike blank human plasma with working standard solutions to prepare calibration standards and QC samples at various concentration levels (e.g., LLOQ, low, mid, and high).
4. Sample Preparation:
-
To a plasma sample, add the internal standard solution.
-
Perform sample clean-up using Solid Phase Extraction (SPE) to remove plasma proteins and other interferences.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
5. Validation Parameters:
-
Follow ICH M10 guidelines for bioanalytical method validation.
-
Selectivity: Analyze at least six different lots of blank plasma to check for interferences.
-
Linearity: Use a weighted linear regression model for the calibration curve.
-
Accuracy and Precision: Determine for QC samples at a minimum of four concentration levels in multiple runs.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: Determine the extraction efficiency of the SPE process.
-
Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term).
Workflow for Validating a New Analytical Method
The following diagram illustrates the logical workflow for validating a new analytical method for Fluticasone Propionate in accordance with ICH guidelines.
Caption: Logical workflow for the validation of a new analytical method.
This comprehensive guide provides the necessary data, protocols, and a logical framework to assist in the validation of a new analytical method for Fluticasone Propionate. By adhering to these principles, researchers and drug development professionals can ensure the generation of reliable and accurate data that meets regulatory expectations.
References
- 1. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluticasone furoate/fluticasone propionate – different drugs with different properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijrar.org [ijrar.org]
- 7. sciex.com [sciex.com]
- 8. shimadzu.com [shimadzu.com]
- 9. medwinpublishers.com [medwinpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Fluticasone Acetate Cross-reactivity in Corticosteroid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of fluticasone acetate in commercially available corticosteroid immunoassays. Understanding the potential for cross-reactivity is critical for the accurate measurement of endogenous cortisol levels in patients undergoing treatment with synthetic corticosteroids like this compound. This document summarizes available data, details experimental methodologies for assessing cross-reactivity, and provides visual aids to clarify experimental workflows.
Data Summary
The cross-reactivity of a compound in an immunoassay is a measure of the degree to which it can bind to the assay's antibody, which is intended to be specific for the target analyte (in this case, cortisol). High cross-reactivity can lead to falsely elevated measurements of the target analyte.
The following table summarizes the reported cross-reactivity of fluticasone and other common corticosteroids in major commercial cortisol immunoassays.
| Steroid Compound | Roche Elecsys Cortisol II | Siemens IMMULITE 2000 Cortisol | Abbott ARCHITECT Cortisol | Beckman Coulter Access Cortisol |
| Fluticasone | Not Clinically Significant[1][2] | Not Detected (ND) | Not Listed as Cross-Reactant | Not Listed as Cross-Reactant |
| Prednisolone | High Cross-Reactivity[3][4] | 23.80% | Significant Cross-Reactivity | Significant Cross-Reactivity |
| Dexamethasone | Low Cross-Reactivity[2] | 0.40% | Low Cross-Reactivity | Low Cross-Reactivity |
| Beclomethasone | 1.6% (at 1 µg/mL)[2] | Not Detected (ND) | Not Listed as Cross-Reactant | Not Listed as Cross-Reactant |
Note: "Not Listed as Cross-Reactant" indicates that the manufacturer does not include the compound in the cross-reactivity data within the package insert, suggesting that any cross-reactivity is likely negligible. For specific percentage values, it is always recommended to consult the latest package insert for the particular assay lot in use.
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. The following is a generalized protocol for assessing steroid cross-reactivity in a competitive immunoassay, based on principles outlined in the Clinical and Laboratory Standards Institute (CLSI) guideline EP07[1][5][6][7][8] and methodologies described in published studies[2].
Objective:
To determine the percentage cross-reactivity of this compound and other synthetic corticosteroids in a cortisol immunoassay.
Materials:
-
Cortisol immunoassay kit (including calibrators, controls, and reagents)
-
Immunoassay analyzer
-
This compound, prednisolone, dexamethasone, and other steroids of interest (analytical grade)
-
Steroid-free serum pool or appropriate buffer
-
Class A volumetric flasks and pipettes
-
Vortex mixer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of each steroid to be tested in a suitable solvent (e.g., ethanol or methanol).
-
-
Preparation of Spiked Samples:
-
Prepare a series of dilutions of each steroid stock solution in a steroid-free serum matrix. The concentrations should span the therapeutic and potentially supra-therapeutic range.
-
A control sample of the steroid-free serum with the same amount of solvent used for the steroid dilutions should also be prepared.
-
-
Immunoassay Analysis:
-
Analyze the prepared samples (including the control) using the cortisol immunoassay according to the manufacturer's instructions.
-
Run each sample in replicate (e.g., n=3 or 5) to ensure precision.
-
-
Calculation of Cross-Reactivity:
-
The percentage cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = [(Apparent Cortisol Concentration in Spiked Sample - Apparent Cortisol Concentration in Control Sample) / Concentration of Spiked Steroid] x 100
-
Alternatively, cross-reactivity can be determined by comparing the concentration of the cross-reactant required to displace 50% of the labeled cortisol from the antibody to the concentration of cortisol required for the same displacement (IC50).
% Cross-Reactivity = (IC50 of Cortisol / IC50 of Cross-Reactant) x 100
-
Visualizing Experimental and Logical Workflows
Diagram 1: Competitive Immunoassay Principle
This diagram illustrates the fundamental principle of a competitive immunoassay, which is the basis for most cortisol immunoassays.
Caption: Competitive immunoassay: higher analyte concentration leads to a lower signal.
Diagram 2: Experimental Workflow for Cross-Reactivity Testing
This diagram outlines the key steps involved in a typical cross-reactivity experiment.
Caption: A stepwise workflow for determining immunoassay cross-reactivity.
Discussion
The available data from major immunoassay manufacturers and independent studies consistently indicate that this compound exhibits minimal to no cross-reactivity in cortisol immunoassays. This is a critical finding for clinicians and researchers monitoring adrenal function in patients receiving fluticasone, as it suggests that the immunoassay results for cortisol are unlikely to be falsely elevated due to the presence of the drug.
In contrast, other synthetic corticosteroids, such as prednisolone, are well-documented to have significant cross-reactivity in many cortisol immunoassays[3][4]. This highlights the importance of considering the specific synthetic steroid a patient is taking when interpreting cortisol levels measured by immunoassay.
For the most accurate assessment of cortisol levels, especially in complex clinical scenarios or when high doses of synthetic steroids are used, methods with higher analytical specificity, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), should be considered. However, for routine monitoring, modern cortisol immunoassays appear to be robust against interference from this compound.
References
- 1. EP07 | Interference Testing in Clinical Chemistry [clsi.org]
- 2. Assessment of endogenous, oral and inhaled steroid cross-reactivity in the Roche cortisol immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 5. CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry - The ANSI Blog [blog.ansi.org]
- 6. Interference Screening in Clinical Chemistry | CLSI [clsi.org]
- 7. mdcpp.com [mdcpp.com]
- 8. Clinical Laboratory Testing Interference | CLSI [clsi.org]
In Vitro Showdown: Fluticasone Acetate vs. Dexamethasone – A Head-to-Head Comparison
For Immediate Release
In the landscape of synthetic glucocorticoids, both fluticasone and dexamethasone are prominent players, widely utilized in research and clinical settings for their potent anti-inflammatory properties. While both compounds exert their effects through the glucocorticoid receptor (GR), subtle molecular differences can lead to significant variations in their in vitro performance. This guide provides a detailed head-to-head comparison of fluticasone and dexamethasone, focusing on their in vitro efficacy, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
A Note on Fluticasone Esters: The majority of published in vitro comparative data is available for fluticasone propionate. Due to its structural and functional similarity to fluticasone acetate, data for fluticasone propionate is used in this guide as a close surrogate. Both are esters of fluticasone, designed to enhance its lipophilicity and cellular uptake.
Quantitative Performance Metrics: A Side-by-Side Analysis
The in vitro potency of glucocorticoids can be quantified through various assays that measure their ability to inhibit inflammatory responses. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics for this comparison.
| Parameter | Fluticasone Propionate | Dexamethasone | Assay Details | Reference |
| IC50 (Inhibition of Eosinophil Viability) | 1.3 nM | 94 nM | Inhibition of IL-5 mediated eosinophil viability. | [1] |
| IC50 (Inhibition of T-Cell Proliferation) | 0.3 nM | 5.9 nM | Inhibition of anti-CD3-induced human T-lymphocyte proliferation. | |
| IC50 (Inhibition of E-Selectin Expression) | 1 nM | 23 nM | Inhibition of TNF-α-stimulated E-selectin expression in human endothelial cells. | |
| IC50 (Inhibition of TNF-α Synthesis) | 0.01 - 0.1 nM | Not specified in direct comparison | Inhibition of non-GRE-dependent TNF-α synthesis. | [2] |
| IC50 (Inhibition of IL-6 Synthesis) | 5 - 10 nM | Not specified in direct comparison | Inhibition of GRE-dependent IL-6 synthesis. | [2] |
| EC50 (Induction of SLPI) | 0.1 nM | 2 nM | Induction of secretory leukocyte protease inhibitor (SLPI) in human airway epithelial cells. | [2] |
Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
Both fluticasone and dexamethasone function by binding to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Once in the nucleus, the activated GR complex can modulate gene expression in two primary ways:
-
Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins like secretory leukocyte protease inhibitor (SLPI).
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are protocols for key experiments used to compare fluticasone and dexamethasone.
Glucocorticoid Receptor Binding Assay (Competitive Binding)
This assay determines the binding affinity of a test compound to the glucocorticoid receptor.
Objective: To quantify the relative binding affinity of fluticasone and dexamethasone to the human glucocorticoid receptor.
Materials:
-
Recombinant human glucocorticoid receptor (GR) protein.
-
Radiolabeled dexamethasone (e.g., [³H]-dexamethasone).
-
Unlabeled fluticasone and dexamethasone.
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled fluticasone and dexamethasone.
-
In a 96-well plate, combine the recombinant human GR protein, a fixed concentration of [³H]-dexamethasone, and varying concentrations of either unlabeled fluticasone or dexamethasone.
-
Include control wells for total binding (no unlabeled competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Transfer the contents of the wells to a filter plate and wash with cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Determine the IC50 value, which is the concentration of the competitor that displaces 50% of the radiolabeled ligand.
-
The affinity (Ki) can be calculated using the Cheng-Prusoff equation.
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay measures the ability of a compound to inhibit the activity of the pro-inflammatory transcription factor NF-κB.
Objective: To determine the potency of fluticasone and dexamethasone in inhibiting NF-κB-mediated gene transcription.
Materials:
-
A suitable cell line (e.g., HEK293 or A549 cells).
-
A plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
A transfection reagent.
-
A pro-inflammatory stimulus (e.g., Tumor Necrosis Factor-alpha, TNF-α).
-
Fluticasone and dexamethasone.
-
Cell lysis buffer and luciferase assay substrate.
-
Luminometer.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Transfect the cells with the NF-κB luciferase reporter plasmid.
-
After 24-48 hours, pre-treat the cells with serial dilutions of fluticasone or dexamethasone for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the TNF-α stimulated control.
-
Determine the IC50 value from the dose-response curve.
Conclusion
The in vitro data consistently demonstrates that fluticasone propionate exhibits a higher potency compared to dexamethasone across a range of anti-inflammatory assays. This is evidenced by its lower IC50 and EC50 values in the inhibition of eosinophil viability, T-cell proliferation, and E-selectin expression, as well as in the induction of the anti-inflammatory protein SLPI.[1][2] The enhanced potency of fluticasone propionate is likely attributable to its higher binding affinity and longer residence time at the glucocorticoid receptor.
For researchers and drug development professionals, this comparative analysis underscores the importance of considering the specific molecular attributes of glucocorticoids when selecting a compound for in vitro studies or therapeutic development. While both fluticasone and dexamethasone are effective anti-inflammatory agents, the superior in vitro potency of fluticasone may offer advantages in specific applications where high efficacy at low concentrations is desired.
References
A Comparative Benchmark of Fluticasone Acetate's Glucocorticoid Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fluticasone acetate's performance against other prominent glucocorticoids. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to facilitate a comprehensive understanding of its activity profile.
Quantitative Comparison of Glucocorticoid Activity
The anti-inflammatory effects of glucocorticoids are primarily mediated through their binding to the glucocorticoid receptor (GR). The affinity of this binding, along with subsequent gene expression modulation, dictates the potency of the drug. The tables below summarize key quantitative metrics for this compound (propionate and furoate esters) in comparison to other widely used glucocorticoids.
Table 1: Glucocorticoid Receptor Binding Affinity
Relative Receptor Affinity (RRA) is a measure of how strongly a glucocorticoid binds to the GR compared to a reference compound, typically dexamethasone. A higher RRA value indicates a greater binding affinity.
| Glucocorticoid | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA = 100) | Citation |
| Fluticasone Furoate | 2989 | [1] |
| Mometasone Furoate | 2244 | [2] |
| Fluticasone Propionate | 1775 | [1] |
| Beclomethasone-17-Monopropionate | Not specified, but 1.5-fold lower than Fluticasone Propionate | [3] |
| Budesonide | 855 | [2] |
| Dexamethasone | 100 | [1] |
| Triamcinolone Acetonide | Not specified, but 20-fold lower potency than Fluticasone Propionate | [4] |
Table 2: In Vitro Anti-Inflammatory Potency
The in vitro potency of glucocorticoids is often assessed by their ability to inhibit inflammatory processes, such as T-lymphocyte proliferation or the expression of adhesion molecules. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.
| Glucocorticoid | Assay | IC50 (nM) | Citation |
| Fluticasone Propionate | Inhibition of anti-CD3-induced T lymphocyte proliferation | 0.3 | [5] |
| Budesonide | Inhibition of anti-CD3-induced T lymphocyte proliferation | 0.8 | [5] |
| Beclomethasone Dipropionate | Inhibition of anti-CD3-induced T lymphocyte proliferation | 2.0 | [5] |
| Dexamethasone | Inhibition of anti-CD3-induced T lymphocyte proliferation | 5.9 | [5] |
| Fluticasone Propionate | Inhibition of TNF-α-induced E-selectin expression | 1.0 | [5] |
| Budesonide | Inhibition of TNF-α-induced E-selectin expression | 9.5 | [5] |
| Dexamethasone | Inhibition of TNF-α-induced E-selectin expression | 23.0 | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Glucocorticoid Receptor Signaling Pathway.
References
- 1. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Replicating Published Findings on the Mechanism of Action of Fluticasone Esters: A Comparative Guide
This guide provides a comprehensive overview of the mechanism of action of fluticasone, focusing on its two commonly used ester forms: fluticasone propionate (FP) and fluticasone furoate (FF). It is designed for researchers, scientists, and drug development professionals seeking to understand and replicate key experimental findings. The guide details the molecular interactions, signaling pathways, and comparative efficacy of these widely prescribed corticosteroids, supported by quantitative data and detailed experimental protocols.
Comparative Performance Data
Fluticasone exerts its anti-inflammatory effects through high-affinity binding to the glucocorticoid receptor (GR). The specific ester attached to the fluticasone backbone significantly influences its binding kinetics, potency, and duration of action. The following tables summarize key quantitative data comparing fluticasone propionate and fluticasone furoate with other relevant inhaled corticosteroids (ICS).
Table 1: Glucocorticoid Receptor Binding Affinity
The relative receptor affinity (RRA) is a measure of how strongly a ligand binds to the receptor compared to a reference compound, typically dexamethasone.
| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA = 100) | Reference |
| Fluticasone Furoate (FF) | 2989 ± 135 | [1] |
| Mometasone Furoate (MF) | 2244 ± 142 | [1] |
| Fluticasone Propionate (FP) | 1775 ± 130 | [1] |
| Beclomethasone-17-Monopropionate (BMP) | 1345 ± 125 | [1] |
| Ciclesonide (Active Metabolite) | 1212 (rat receptor data) | [1] |
| Budesonide (BUD) | 855 | [1] |
Table 2: In Vitro Potency and Receptor Occupancy Half-Life
The potency of a corticosteroid is often assessed by its ability to inhibit inflammatory processes. The half-life of the steroid-receptor complex indicates the duration of its activity.
| Compound | Absolute Affinity (KD) | Steroid-Receptor Complex Half-Life | Relative Potency vs. Budesonide | Reference |
| Fluticasone Propionate (FP) | 0.5 nmol/L | >10 hours | 3-fold higher | [2] |
| Beclomethasone-17-Monopropionate (BMP) | - | ~7.5 hours | - | [2] |
| Budesonide (BUD) | - | ~5 hours | - | [2] |
| Triamcinolone Acetonide | - | ~4 hours | - | [2] |
Table 3: Recommended Daily Dose Equivalence for Asthma Control (≥12 years)
Clinical efficacy is reflected in the recommended daily dosage required to achieve similar therapeutic outcomes.
| Dose Level | Fluticasone Propionate (HFA/DPI) | Fluticasone Furoate (DPI) | Budesonide (DPI) | Reference |
| Low | < 250 µg | 100 µg | < 400 µg | [3] |
| Medium | 251 - 500 µg | - | 401 - 800 µg | [3] |
| High | > 500 µg | 200 µg | > 800 µg | [3] |
Core Signaling Pathway
Fluticasone's mechanism of action is centered on its interaction with the glucocorticoid receptor, which leads to the modulation of gene expression. Upon entering the cell, fluticasone binds to the GR complex in the cytoplasm, causing the dissociation of heat shock proteins. The activated fluticasone-GR complex then translocates to the nucleus. Inside the nucleus, it exerts its anti-inflammatory effects through two primary genomic pathways:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on the DNA, increasing the transcription of anti-inflammatory genes, such as IκBα (an inhibitor of NF-κB) and anti-inflammatory cytokines.[4][5]
-
Transrepression: The GR complex directly interacts with and inhibits pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[4] This prevents the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[4][5]
Experimental Protocols
To replicate the findings that underpin our understanding of fluticasone's mechanism of action, specific in vitro assays are crucial. Below are detailed protocols for three key experiments.
Glucocorticoid Receptor Competitive Binding Assay
This assay determines the affinity of a test compound (e.g., fluticasone) for the glucocorticoid receptor by measuring its ability to compete with a fluorescently labeled ligand.
Materials:
-
Human Glucocorticoid Receptor (GR) protein
-
Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)
-
GR Screening Buffer
-
Test compounds (Fluticasone Propionate, Fluticasone Furoate, etc.) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents: Thaw GR protein on ice. Prepare Complete GR Screening Buffer according to the manufacturer's instructions.[6]
-
Compound Dilution: Prepare serial dilutions of the test compounds in the Complete GR Screening Buffer directly in the 96-well plate. The final volume for dilutions should be 50 µL.
-
Prepare Ligand/Receptor Mix: Prepare a 2X working solution of the fluorescent ligand and a 2X working solution of the GR protein in the screening buffer.
-
Assay Reaction: Add 25 µL of the 2X fluorescent ligand solution to all wells. Then, add 25 µL of the 2X GR protein solution to all wells, bringing the final reaction volume to 100 µL.
-
Controls:
-
Negative Control (0% competition): Wells containing buffer, fluorescent ligand, and GR protein.
-
Positive Control (100% competition): Wells containing buffer, fluorescent ligand, GR protein, and a high concentration of a known competitor like dexamethasone.[6]
-
-
Incubation: Incubate the plate in the dark at room temperature for 2-4 hours to reach equilibrium.[6]
-
Measurement: Measure the fluorescence polarization in each well using a plate reader.
-
Data Analysis: Plot the polarization values against the concentration of the test compound. The IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent ligand, is calculated to determine the relative binding affinity.
NF-κB Luciferase Reporter Assay
This assay measures the ability of fluticasone to inhibit the NF-κB signaling pathway, a key component of its transrepression mechanism.
Materials:
-
HEK293 or A549 cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (DMEM with 10% FBS)
-
NF-κB activator (e.g., TNF-α or LPS)
-
Fluticasone propionate/furoate
-
Passive Lysis Buffer
-
Dual-Luciferase® Reporter Assay System
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a white, opaque 96-well plate at a density of 2-5 x 10⁴ cells per well and incubate overnight.[7]
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24 hours.[7]
-
Compound Treatment: Pre-treat the cells with various concentrations of fluticasone (or vehicle control) for 1-2 hours.[7]
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10-20 ng/mL TNF-α) for 6-8 hours.[7]
-
Cell Lysis: Wash the cells with PBS and then add Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.[7][8]
-
Luciferase Assay:
-
Transfer the cell lysate to a new plate.
-
Add the firefly luciferase substrate and measure the luminescence (Signal A).
-
Add the Renilla luciferase substrate (Stop & Glo® reagent) and measure the luminescence (Signal B).[7]
-
-
Data Analysis: Normalize the firefly luciferase activity by dividing Signal A by Signal B. Calculate the percentage inhibition of NF-κB activity by fluticasone compared to the stimulated control.
LPS-Induced TNF-α Release Assay
This assay quantifies the anti-inflammatory effect of fluticasone by measuring its ability to inhibit the secretion of the pro-inflammatory cytokine TNF-α from immune cells stimulated with Lipopolysaccharide (LPS).
Materials:
-
THP-1 human monocytic cells
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Fluticasone propionate/furoate
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
Cell Seeding: Plate THP-1 cells at a density of approximately 5 x 10⁵ cells/mL in a 96-well plate.[9]
-
Compound Treatment: Pre-treat the cells with various concentrations of fluticasone (or vehicle control) for 1 hour at 37°C.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce TNF-α production.[9] Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 4-17 hours at 37°C in a 5% CO₂ incubator.[9][10]
-
Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatant for analysis.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer's protocol. This typically involves adding the supernatant to an antibody-coated plate, followed by a detection antibody and substrate.
-
Data Analysis: Generate a standard curve using recombinant TNF-α. Calculate the concentration of TNF-α in each sample. Determine the IC50 value for fluticasone's inhibition of TNF-α release.
Experimental Workflow Visualization
The following diagrams illustrate the logical flow of the key experimental protocols described above.
References
- 1. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of fluticasone propionate and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dir.iwk.nshealth.ca [dir.iwk.nshealth.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. bowdish.ca [bowdish.ca]
- 9. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validation of Fluticasone Acetate Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of Fluticasone acetate, a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis. The data presented is a synthesis of results from multiple independent laboratory validation studies, offering a comprehensive overview of method performance and enabling informed decisions for researchers and drug development professionals. This guide focuses on two predominant analytical techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Performance of Analytical Methods
The selection of an appropriate quantification method for this compound is critical and depends on the specific requirements of the study, such as the required sensitivity, the sample matrix, and the desired throughput. The following tables summarize the performance characteristics of various validated HPLC and LC-MS/MS methods, providing a clear comparison of their key validation parameters.
Table 1: Comparison of Validated LC-MS/MS Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 1.009 - 200.45 pg/mL | 0.2 - 120 pg/mL | 0.500 - 150.200 pg/mL | 10 - 1000 pg/mL |
| Correlation Coefficient (r²) | 0.999 | > 0.99 | 0.9994 | Not Reported |
| Lower Limit of Quantification (LLOQ) | 1.008 pg/mL | 0.2 pg/mL | 0.500 pg/mL | 10 pg/mL |
| Intra-day Precision (%CV) | < 15% | < 20% at LLOQ, < 15% at other levels | Not Reported | < 15% |
| Inter-day Precision (%CV) | < 15% | < 20% at LLOQ, < 15% at other levels | Not Reported | < 15% |
| Accuracy (% Bias) | Not Reported | 100% ± 20% at LLOQ, 100 ± 15% at other levels | Not Reported | < 11% |
| Sample Matrix | Human Plasma | Human Plasma | Human Plasma | Human Plasma |
Table 2: Comparison of Validated HPLC Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.03 - 0.09 mg/mL | 2.5 - 7.5 µg/mL | Not specified, but linear |
| Correlation Coefficient (r²) | 0.9958 | 0.998 | 0.9999 |
| Limit of Detection (LOD) | 0.0067 mg/mL | 0.3527 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | 0.0203 mg/mL | 1.0690 µg/mL | Not Reported |
| Precision (%RSD) | < 5.9% (at LOQ) | Well within tolerable limits | < 2% |
| Accuracy (% Recovery) | 99.9% - 101.6% | Not Reported | 98% - 102% |
| Sample Matrix | Inhalation Particles | Topical Dosage Form | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative experimental protocols for the quantification of this compound using LC-MS/MS and HPLC.
LC-MS/MS Method Protocol
This method is designed for high sensitivity and is suitable for pharmacokinetic studies.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
HPLC Method Protocol
This method is suitable for the quantification of this compound in pharmaceutical dosage forms.
-
Sample Preparation:
-
A stock solution of Fluticasone propionate is prepared by dissolving a known weight in a suitable solvent like methanol.[1]
-
Working standard solutions are prepared by diluting the stock solution to the desired concentration range.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 236 nm.
-
Injection Volume: 20 µL.
-
Visualizing Key Processes
To further elucidate the experimental and biological contexts of this compound quantification, the following diagrams are provided.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for LC-MS/MS quantification.
Caption: Logical relationship of validation parameters.
References
A Comparative Analysis of Fluticasone Acetate's Genomic and Non-Genomic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genomic and non-genomic effects of Fluticasone acetate, a widely used synthetic corticosteroid. By examining the distinct mechanisms of action, this document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this drug's multifaceted pharmacological profile, supported by experimental data and detailed protocols.
Introduction to this compound's Mechanisms of Action
This compound, available as fluticasone propionate and fluticasone furoate, exerts its potent anti-inflammatory effects through two primary pathways: the well-characterized genomic pathway and the more recently understood non-genomic pathway . The classical genomic mechanism involves the binding of fluticasone to cytosolic glucocorticoid receptors (GR), which then translocate to the nucleus to modulate gene expression.[1] This process, which includes transactivation and transrepression of target genes, is responsible for the majority of the long-term anti-inflammatory and immunosuppressive actions of glucocorticoids and typically has a delayed onset of action, ranging from hours to days.[1][2]
In contrast, the non-genomic effects of this compound are characterized by their rapid onset, occurring within seconds to minutes.[2] These effects are mediated through mechanisms that do not directly involve gene transcription and can be initiated at the cell membrane or in the cytoplasm.[2] Non-genomic actions are thought to contribute to the rapid therapeutic responses observed with high-dose glucocorticoid therapy.[2]
Comparative Data on Genomic and Non-Genomic Effects
The following tables summarize the available quantitative data for the genomic and non-genomic effects of this compound.
Table 1: Genomic Effects of this compound
| Parameter | Fluticasone Propionate | Fluticasone Furoate | Method | Reference |
| Glucocorticoid Receptor (GR) Binding Affinity | ||||
| Kd (nM) | 0.5 | Not explicitly found, but has higher relative receptor affinity than propionate. | Radioligand Binding Assay | [3] |
| Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA=100) | 1775 | 2989 | Radioligand Binding Assay | [4] |
| Transactivation Potency (GRE-mediated) | ||||
| EC50 (nM) | ~0.05 - 0.2 | Potent activity demonstrated, specific EC50 not found. | Reporter Gene Assay | [5] |
| Transrepression Potency (AP-1 & NF-κB mediated) | ||||
| EC50 (nM) for AP-1 | ~0.1 - 0.3 | Potent activity demonstrated, specific EC50 not found. | Reporter Gene Assay | [5] |
| EC50 (nM) for NF-κB | ~0.2 - 0.5 | Potent activity demonstrated, specific EC50 not found. | Reporter Gene Assay | [5] |
| Inhibition of Cytokine Release (Genomic Effect) | ||||
| IC25 for GM-CSF (pM) | Not Found | 12.6 | ELISA | [6] |
| IC25 for IL-6 (pM) | Not Found | 65.8 | ELISA | [6] |
| IC25 for IL-8 (pM) | Not Found | 8.6 | ELISA | [6] |
| IC50 for Eosinophil Survival (nM) | 3.7 | 1.29 (at day 4) | Cell Viability Assay | [3][6] |
Table 2: Non-Genomic Effects of this compound
| Effect | Fluticasone Propionate | Fluticasone Furoate | Onset of Action | Method | Reference |
| Increased Anion Secretion (via cAMP) | Demonstrated | Not explicitly found | Minutes | Short-Circuit Current Measurement | [4] |
| Decreased Airway Blood Flow | Demonstrated | Not explicitly found | ~30 minutes | Not specified | [2] |
| Upregulation of MKP-1 Protein | 4.4-fold increase at 1 hour | Not explicitly found | 1 hour | Western Blot | [2] |
| Upregulation of MKP-1 mRNA | 5.7-fold increase at 1 hour | Not explicitly found | 1 hour | Real-Time RT-PCR | [2] |
Note: Direct quantitative comparisons of potency (e.g., EC50 values) between genomic and non-genomic effects are challenging due to a lack of standardized experimental data for the latter. The available data indicates that non-genomic effects occur at a much faster timescale.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the genomic and non-genomic actions of this compound.
Genomic Signaling Pathway
Caption: Genomic signaling pathway of this compound.
Non-Genomic Signaling Pathways
A. Membrane-Associated GR Signaling
Caption: Putative non-genomic signaling via membrane receptors.
B. Cytosolic GR-Mediated Non-Genomic Signaling
Caption: Cytosolic GR-mediated non-genomic signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Glucocorticoid Receptor (GR) Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity (Kd) of this compound for the glucocorticoid receptor.
Protocol:
-
Preparation of Cytosol:
-
Homogenize human lung tissue or cultured cells (e.g., A549 cells) in an appropriate buffer (e.g., Tris-HCl with protease inhibitors) on ice.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles.
-
Collect the supernatant containing the cytosolic fraction with GR.
-
-
Competition Binding:
-
In a series of tubes, incubate a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) with the cytosol preparation.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for GR binding.
-
Include a control with excess unlabeled dexamethasone to determine non-specific binding.
-
-
Incubation and Separation:
-
Incubate the mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate bound from free radioligand using a method such as dextran-coated charcoal adsorption or filtration.
-
-
Quantification and Analysis:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding).
-
Determine the Kd value using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_ligand), where [L] is the concentration of the radioligand and Kd_ligand is its dissociation constant.
-
Reporter Gene Assay for Transactivation and Transrepression
Objective: To quantify the potency (EC50) of this compound in activating (transactivation) or repressing (transrepression) gene expression.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., A549 or HeLa cells) in appropriate media.
-
Transfect the cells with a reporter plasmid containing a promoter with either Glucocorticoid Response Elements (GREs) for transactivation or binding sites for NF-κB or AP-1 for transrepression, upstream of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).
-
For transrepression assays, co-transfect with a plasmid expressing a constitutively active form of NF-κB or AP-1, or stimulate the cells with an inducer (e.g., TNF-α).
-
-
Treatment:
-
Treat the transfected cells with a range of concentrations of this compound for a specified period (e.g., 24 hours).
-
-
Reporter Gene Assay:
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.
-
Plot the normalized reporter activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Measurement of Intracellular cAMP Levels
Objective: To assess the rapid, non-genomic effect of this compound on the production of the second messenger cAMP.
Protocol:
-
Cell Culture:
-
Culture human airway epithelial cells (e.g., Calu-3) on permeable supports until they form a confluent monolayer.
-
-
Treatment:
-
Mount the cell monolayers in Ussing chambers for short-circuit current measurements or use multi-well plates for direct cAMP measurement.
-
Treat the cells with this compound at various concentrations and for different time points (e.g., 0-30 minutes).
-
-
cAMP Measurement:
-
For direct measurement, lyse the cells at the desired time points and use a commercially available cAMP enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay to quantify intracellular cAMP levels.
-
-
Data Analysis:
-
Calculate the concentration of cAMP in each sample based on a standard curve.
-
Plot the cAMP concentration against the this compound concentration or time to determine the dose-response and time-course of the effect.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
Objective: To identify the genome-wide binding sites of the glucocorticoid receptor in response to this compound.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cultured cells (e.g., A549) with this compound or vehicle control.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-500 base pairs.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the glucocorticoid receptor.
-
Use protein A/G beads to precipitate the antibody-GR-DNA complexes.
-
-
DNA Purification:
-
Reverse the cross-links by heating.
-
Treat with RNase and proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
-
Library Preparation and Sequencing:
-
Prepare a DNA library from the immunoprecipitated DNA.
-
Sequence the library using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequence reads to a reference genome.
-
Use peak-calling algorithms to identify regions of the genome that are enriched for GR binding.
-
Annotate the peaks to identify nearby genes that are potentially regulated by this compound.
-
Conclusion
This compound exhibits both genomic and non-genomic effects, contributing to its overall therapeutic efficacy. The genomic actions, characterized by high receptor binding affinity and potent transactivation and transrepression activities, are responsible for the long-term control of inflammation. The non-genomic effects, while less characterized quantitatively, provide a mechanism for rapid cellular responses that may be clinically relevant in acute situations. A deeper understanding of the interplay between these two pathways will be crucial for the development of future glucocorticoids with improved therapeutic profiles and fewer side effects. Further research is warranted to fully elucidate the specific molecular players and quantitative parameters of this compound's non-genomic signaling cascades.
References
- 1. Fluticasone propionate-induced regulation of the balance within macrophage subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Acting β2-Agonists Increase Fluticasone Propionate-Induced Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1) in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluticasone propionate and mometasone furoate have equivalent transcriptional potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluticasone furoate inhibits cytokine secretion from nasal epithelial cells and reduces eosinophil survival in an in vitro model of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluticasone Acetate Impurity Profiling and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the impurity profiling and characterization of fluticasone acetate, a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis.[1] Understanding and controlling impurities in active pharmaceutical ingredients (APIs) like this compound is critical for ensuring the safety and efficacy of the final drug product. This document outlines common impurities, compares analytical techniques, provides detailed experimental protocols, and visualizes key workflows and biological pathways.
Comparison of Analytical Techniques for Impurity Profiling
The primary methods for this compound impurity profiling are chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most established and widely used method.[2] However, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed and sensitivity.[3] High-Performance Thin-Layer Chromatography (HPTLC) provides a viable alternative for stability-indicating assays.[4][5]
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | HPTLC (High-Performance Thin-Layer Chromatography) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particle size columns, leading to higher resolution and faster analysis.[3] | Planar chromatography where separation occurs on a high-performance layer of sorbent. |
| Typical Column | C18 or Phenyl Hexyl, 250 x 4.6 mm, 5 µm particle size.[6][7] | Acquity BEH C18, 100 x 2.1 mm, 1.7 µm particle size.[3] | Pre-coated silica gel TLC plates.[4] |
| Advantages | Robust, reliable, and well-established methodology. | Faster run times, better resolution, and higher sensitivity compared to HPLC.[3] | High sample throughput, low solvent consumption, and cost-effective. |
| Limitations | Longer analysis times and lower resolution compared to UPLC. | Higher backpressure requires specialized instrumentation. | Lower resolution and sensitivity compared to HPLC and UPLC. |
| LOD/LOQ | LOD: 0.010 µg/mL, LOQ: 0.030 µg/mL for Fluticasone.[6][7] | Not explicitly stated in the provided results, but generally lower than HPLC. | LOD: 40.78 ng/spot, LOQ: 70.24 ng/spot for Fluticasone Propionate.[4][5] |
Forced Degradation Studies: A Comparative Summary
Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods.[8] this compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.
| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl at 60°C for 2 hours | 6.11% | [5][8] |
| Base Hydrolysis | 0.1N NaOH, heated | 15% | [6][8] |
| Oxidative | 3% H₂O₂ at 60°C for 2 hours | 14.78% | [5][8] |
| Thermal | Dry heat at 60°C | 9.45% | [5][8] |
| Photolytic | Exposure to light | Significant degradation | [8] |
Experimental Protocols
RP-HPLC Method for Impurity Profiling
This protocol is based on a stability-indicating method for a combination product of Azelastine HCl and Fluticasone Propionate.[6][7]
a. Materials and Reagents:
-
Fluticasone Propionate reference standard and impurity standards
-
Acetonitrile (HPLC grade)
-
1-Octane sulfonic acid sodium salt
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Diluent: Acetonitrile and water mixture
b. Chromatographic Conditions:
-
Column: Baker bond phenyl hexyl, 250 x 4.6 mm, 5 µm[7]
-
Mobile Phase A: Mixture of octane sulfonic acid sodium salt and trifluoroacetic acid in water[6]
-
Mobile Phase B: Acetonitrile[6]
-
Elution: Gradient[7]
-
Flow Rate: 1 mL/min[7]
-
Column Temperature: 40°C[3]
c. Sample Preparation:
-
Prepare a standard stock solution of fluticasone propionate and its known impurities in the diluent.
-
For the test sample (e.g., nasal spray), accurately weigh an amount equivalent to 2.5 mg of fluticasone propionate into a 10 mL volumetric flask.[3]
-
Add 3 mL of acetonitrile and sonicate for 10 minutes.[3]
-
Allow the solution to cool to room temperature and dilute to volume with acetonitrile.
-
Filter the solution through a 0.2 µm or 0.45 µm syringe filter before injection.[3][6]
UPLC Method for Impurity Profiling
This protocol is a rapid and sensitive method for the analysis of fluticasone propionate and its impurities.[3]
a. Materials and Reagents:
-
Fluticasone Propionate reference standard and impurity standards
-
Methanol (UPLC grade)
-
Acetonitrile (UPLC grade)
-
Ammonium acetate
-
Water (UPLC grade)
b. Chromatographic Conditions:
-
Column: Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm[3]
-
Mobile Phase A: Methanol:Ammonium Acetate:Acetonitrile (50:35:15)[3]
-
Mobile Phase B: Methanol:Acetonitrile (50:15)[3]
-
Elution: Gradient
-
Flow Rate: 0.250 mL/min[3]
-
Detector: UV at 239 nm[3]
c. Sample Preparation:
-
Prepare standard and sample solutions as described in the RP-HPLC protocol, using the appropriate UPLC-grade solvents.
HPTLC Method for Stability-Indicating Analysis
This method is suitable for the determination of fluticasone propionate in the presence of its degradation products.[4][5]
a. Materials and Reagents:
-
Fluticasone Propionate reference standard
-
Toluene (AR grade)
-
Ethyl acetate (AR grade)
-
Methanol (AR grade)
-
Pre-coated silica gel 60 F254 TLC plates
b. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel TLC plates[4]
-
Mobile Phase: Toluene:Ethyl Acetate (7:3, v/v)[4]
-
Application: Apply samples as bands using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 239 nm.[4]
c. Sample Preparation:
-
Prepare a stock solution of fluticasone propionate in methanol.
-
For forced degradation studies, subject the stock solution to stress conditions (e.g., acid, base, oxidative) as described in the comparison table.
-
Apply the stressed and unstressed sample solutions to the TLC plate.
Visualization of Workflows and Pathways
Experimental Workflow for Impurity Profiling
The following diagram illustrates a typical workflow for the profiling and characterization of impurities in this compound.
Caption: A typical workflow for this compound impurity analysis.
Glucocorticoid Receptor Signaling Pathway
This compound exerts its anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR). The simplified signaling pathway is depicted below. The direct effects of common this compound impurities on this pathway are not extensively documented in publicly available literature.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Fluticasone Propionate USP Monograph | Phenomenex [phenomenex.com]
- 3. asianpubs.org [asianpubs.org]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. savaglobal.com [savaglobal.com]
- 7. Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Fluticasone Acetate: A Guide for Laboratory Professionals
The safe and compliant disposal of fluticasone acetate is a critical component of laboratory safety and environmental responsibility. As a potent corticosteroid, improper disposal can lead to environmental contamination and potential health risks.[1] This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste in research, development, and scientific settings.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure through inhalation, skin contact, or ingestion.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free, disposable nitrile gloves.[1] | Prevents dermal absorption of the potent compound. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. For extensive handling, "bunny suit" coveralls are recommended.[1] | Minimizes skin exposure and prevents contamination of personal clothing. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] | Protects eyes from airborne particles and accidental splashes. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling fluticasone powder outside of a containment device.[1] | Prevents inhalation of the potent corticosteroid. |
All handling of this compound powder, such as weighing and reconstitution, must be conducted within a containment device like a chemical fume hood, biological safety cabinet, or a glovebox isolator.[1]
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound waste involves a systematic process of identification, segregation, containment, and documentation.
Step 1: Waste Identification and Segregation
Correctly identify and segregate all waste streams containing this compound from other laboratory waste.[1] This is the foundational step to ensure compliant disposal. Do not mix hazardous pharmaceutical waste with general or biohazardous waste.[1]
Types of this compound Waste:
-
Expired or unused this compound Active Pharmaceutical Ingredient (API).[1]
-
Contaminated laboratory consumables, including gloves, gowns, bench paper, pipette tips, and vials.[1]
-
Residual experimental solutions and formulations.[1]
-
Cleaning materials used for spills, such as absorbent pads and wipes.[1]
Step 2: Containerization and Labeling
Place all materials that have come into contact with this compound into a designated, leak-proof, and sealable container.[1]
-
Container Type: Use a black container specifically designated for hazardous pharmaceutical waste.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Pharmaceutical Waste" and should specify the contents (e.g., "this compound Waste").[1]
Step 3: Storage
Store the sealed hazardous waste container in a secure, designated area away from general laboratory traffic.[1] This area should be clearly marked with restricted access.[1]
Step 4: Disposal
The required method for the treatment and disposal of hazardous pharmaceutical waste like this compound is incineration.[1][2] This high-temperature process effectively destroys the active pharmaceutical ingredient, preventing its release into the environment.[1]
Engage a certified hazardous waste disposal contractor for the collection, transportation, and incineration of the waste. A manifest will be required to track the waste from the laboratory to the final disposal facility.[1] This documentation is crucial for regulatory compliance and should be retained for a minimum of three years.[1]
For syringes containing this compound waste, it is best practice to expunge the liquid into an absorbent material, which is then placed in the hazardous pharmaceutical waste container.[3] The empty syringe should be disposed of in a sharps container.[3]
Disposal of Commercial Inhaler Products
In research settings that may utilize commercial this compound inhalers, it is important to note that these are often considered hazardous waste due to the propellants they contain.[1] These should not be disposed of in regular trash or medical waste. Used inhalers should be returned to a pharmacy or disposed of through a hazardous waste program to ensure the propellants are destroyed via incineration.[1][4]
Data Presentation: this compound Waste and Disposal Containers
| Waste Stream | Description | Disposal Container |
| Solid Waste | Unused/expired API, contaminated gloves, gowns, bench paper, pipette tips, vials, and cleaning materials.[1] | Black, leak-proof, sealable container labeled "Hazardous Pharmaceutical Waste".[1] |
| Liquid Waste | Leftover experimental solutions and formulations.[1] | Black, leak-proof, sealable container labeled "Hazardous Pharmaceutical Waste".[1] |
| Sharps | Needles and syringes used with this compound. | After expunging liquid into an absorbent material, place the empty syringe in a designated sharps container.[3] |
| Commercial Inhalers | Used or expired this compound inhalers.[1] | Return to a pharmacy or dispose of through a hazardous waste program.[1][4] |
Experimental Protocols
The standard and environmentally required method for the disposal of this compound is incineration .[1] As this is a large-scale industrial process, there are no laboratory-based experimental protocols for the degradation or deactivation of this compound for disposal purposes. The focus for laboratory personnel is on the proper segregation and containment of the waste for collection by a certified disposal service.
Mandatory Visualization: Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Fluticasone Acetate
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Fluticasone acetate, a potent corticosteroid. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment is crucial to prevent inhalation, skin contact, and ingestion of this compound. The following table summarizes the recommended PPE.[1]
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free, disposable nitrile gloves.[1] Thicker gloves (up to 3 mm or more) may be required where there is a risk of abrasion or puncture.[2] | Prevents skin contact with the potent compound.[1] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. For extensive handling, "bunny suit" coveralls are recommended.[1] | Minimizes skin exposure and contamination of personal clothing.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][2] | Protects eyes from airborne particles and splashes.[1] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling this compound powder outside of a containment device.[1] | Prevents inhalation of the potent corticosteroid.[1] |
Occupational Exposure Limits
While some safety data sheets for Fluticasone propionate state that no occupational exposure limit values have been established[3][4], it is widely recognized as a potent compound. Potent compounds are generally classified as having an airborne occupational exposure limit (OEL) of ≤ 10 µg/m³ as an eight-hour time-weighted average.[2]
Experimental Protocols
Weighing this compound Powder:
Handling of this compound powder, such as for weighing, should be performed within a containment device like a chemical fume hood, biological safety cabinet, or a glovebox isolator to minimize exposure.[1] For potent compounds, a ventilated balance enclosure (VBE) is often recommended.
-
Preparation:
-
Ensure the VBE is certified and functioning correctly.
-
Don all required PPE as specified in the table above.
-
Decontaminate the interior surfaces of the VBE.
-
Place all necessary equipment (weighing paper, spatula, container) inside the VBE before starting.
-
-
Weighing:
-
Carefully transfer the desired amount of this compound powder from the stock container to the weighing paper using a dedicated spatula.
-
Avoid generating dust.
-
Once the desired weight is achieved, securely close the stock container and the container with the weighed powder.
-
-
Post-Weighing:
-
Decontaminate all surfaces and equipment within the VBE.
-
Carefully doff PPE, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Preparation of a this compound Solution:
-
Preparation:
-
Conduct this procedure within a chemical fume hood.
-
Don all required PPE.
-
Have all necessary equipment (volumetric flask, solvent, stir bar) readily available.
-
-
Dissolution:
-
Add a portion of the chosen solvent (e.g., DMSO) to the volumetric flask containing the pre-weighed this compound.
-
Cap the flask and gently swirl or use a magnetic stirrer to dissolve the compound completely. Gentle warming or sonication may be used if necessary.
-
-
Final Volume Adjustment:
-
Once the compound is fully dissolved, add the solvent to the final desired volume.
-
Invert the sealed container several times to ensure the solution is homogeneous.
-
-
Post-Preparation:
-
Properly label the container with the compound name, concentration, solvent, and date of preparation.
-
Decontaminate all work surfaces and equipment.
-
Dispose of all waste according to the disposal plan.
-
Logical Workflow for Handling and Disposal
Caption: Workflow for Handling and Disposal of this compound.
Disposal Plan
This compound and all materials that have come into contact with it are considered hazardous pharmaceutical waste and must be disposed of accordingly.[1]
-
Waste Collection: All contaminated materials, including gloves, gowns, weighing paper, and pipette tips, must be placed in a designated, leak-proof, and sealable container.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Pharmaceutical Waste" and should specify the contents (e.g., "Fluticasone Waste").[1]
-
Storage: The sealed hazardous waste container should be stored in a secure, designated area away from general laboratory traffic.[1]
-
Final Disposal: Arrange for the collection and disposal of the hazardous pharmaceutical waste through a licensed and approved environmental management vendor. Incineration is the required method for treating and disposing of hazardous pharmaceutical waste like fluticasone.[1] All disposal must be in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
